Product packaging for 2'-Amino-2'-deoxyadenosine(Cat. No.:CAS No. 10414-81-0)

2'-Amino-2'-deoxyadenosine

Numéro de catalogue: B084144
Numéro CAS: 10414-81-0
Poids moléculaire: 266.26 g/mol
Clé InChI: CQKMBZHLOYVGHW-QYYRPYCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-amino-2'-deoxyadenosine is a purine 2'-deoxyribonucleoside.
This compound has been reported in Serratia marcescens, Micrococcus luteus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N6O3 B084144 2'-Amino-2'-deoxyadenosine CAS No. 10414-81-0

Propriétés

IUPAC Name

(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKMBZHLOYVGHW-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10414-81-0
Record name 2'-Amino-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010414810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog of the naturally occurring deoxyadenosine. It is characterized by the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with an amino group. This structural modification imparts unique chemical and biological properties, making it a molecule of significant interest in medicinal chemistry and drug development. It is a key building block in the synthesis of modified oligonucleotides and has demonstrated potential as both an anticancer and antiviral agent.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and biological activities, with a focus on its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₆O₃[1][2]
Molecular Weight 266.26 g/mol [2][3]
CAS Number 4546-70-7[1][2]
Appearance White to off-white crystalline powder[4]
Melting Point 211 °C[3]
Solubility Soluble in DMSO (100 mg/mL), Water (20 mg/mL)[5][6]
pKa Data not available (Theoretical calculations for related purine analogs suggest pKa values for the purine ring nitrogens are influenced by substitutions.)[2]
Storage Store at 2-8°C, protected from light and moisture.[4]

Synthesis

A key method for the synthesis of this compound was reported by Morisawa et al. in 1981. While the full experimental details are extensive, the general synthetic strategy involves the chemical modification of a precursor nucleoside. The synthesis of related 2'-deoxyadenosine analogs often involves multiple steps of protection, activation, and stereoselective introduction of the desired functional group at the 2' position, followed by deprotection.[5][7]

Below is a generalized workflow for the synthesis of 2'-deoxyadenosine analogs, which can be adapted for this compound.

G Generalized Synthetic Workflow for 2'-Deoxyadenosine Analogs Start Starting Material (e.g., Adenosine) Protection Protection of 5' and 3' Hydroxyl Groups Start->Protection Activation Activation of 2' Hydroxyl Group Protection->Activation Substitution Nucleophilic Substitution with Amino Group Precursor Activation->Substitution Introduction of Amino Functionality Deprotection Deprotection of Hydroxyl Groups Substitution->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final This compound Purification->Final

A generalized workflow for the synthesis of 2'-deoxyadenosine analogs.

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of amino, hydroxyl, and aromatic functionalities can be confirmed by specific peaks.[1][11][12][13]

Wavenumber (cm⁻¹)Functional Group
3400-3100N-H and O-H stretching (broad)
3000-2800C-H stretching
1680-1600C=N and C=C stretching (aromatic)
1200-1000C-N and C-O stretching

Stability

The stability of this compound is a critical factor for its storage and use in biological assays. While specific studies on the pH and temperature stability of this compound are limited, information on related nucleoside analogs provides valuable insights. For instance, 2-chloro-2'-deoxyadenosine is reported to be stable at neutral and basic pH but undergoes degradation under acidic conditions.[14][15] Similarly, 2'-deoxyxanthosine shows pH-dependent stability.[16][17] It is therefore recommended to store this compound in a cool, dry, and dark place, and to use buffered solutions at or near neutral pH for experimental work.

Biological Activity and Mechanism of Action

This compound has garnered attention for its potential as an anticancer and antiviral agent. Its biological activity is attributed to its ability to act as a nucleoside analog, thereby interfering with cellular processes that involve DNA and RNA synthesis.

Anticancer Activity

The anticancer effect of this compound is believed to be mediated through the induction of apoptosis (programmed cell death). As a nucleoside analog, it can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be incorporated into DNA, leading to chain termination and the activation of DNA damage response pathways, which ultimately trigger apoptosis.[7][18]

The intrinsic apoptotic pathway is a likely mechanism, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

G Proposed Anticancer Mechanism of this compound Drug 2'-Amino-2'- deoxyadenosine Phosphorylation Cellular Kinases Drug->Phosphorylation Triphosphate This compound Triphosphate Phosphorylation->Triphosphate DNA_Incorp Incorporation into DNA Triphosphate->DNA_Incorp DDR DNA Damage Response DNA_Incorp->DDR Mitochondria Mitochondria DDR->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase_Cascade Caspase Activation CytoC->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Proposed mechanism of apoptosis induction by this compound.
Antiviral Activity

The antiviral activity of this compound, like other nucleoside analogs, is primarily based on the inhibition of viral polymerases.[1][19] Once converted to its triphosphate form within the host cell, it can act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases or reverse transcriptases. This prevents the replication of the viral genome.[17][20][21][22]

G Proposed Antiviral Mechanism of this compound Drug 2'-Amino-2'- deoxyadenosine Phosphorylation Host Cell Kinases Drug->Phosphorylation Triphosphate This compound Triphosphate Phosphorylation->Triphosphate Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition/ Chain Termination Inhibition Inhibition of Viral Genome Replication Viral_Polymerase->Inhibition

Proposed mechanism of viral polymerase inhibition.

Conclusion

This compound is a synthetic nucleoside analog with significant potential in biomedical research and drug development. Its unique chemical properties, arising from the 2'-amino modification, make it a valuable tool for the synthesis of modified nucleic acids and a promising candidate for anticancer and antiviral therapies. Further research is warranted to fully elucidate its pKa, comprehensive solubility and stability profiles, and the specific signaling pathways involved in its biological activities. This will be crucial for optimizing its therapeutic applications and advancing its potential from the laboratory to the clinic.

References

In-Depth Technical Guide to the Physical Properties of 2-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-deoxyadenosine, also known as 2,6-Diaminopurine-2'-deoxyriboside, is a purine nucleoside analog of significant interest in biomedical research and drug development. Its structural similarity to the natural nucleoside deoxyadenosine allows it to interact with various cellular pathways, exhibiting potential as an antiviral and antineoplastic agent. This technical guide provides a comprehensive overview of the core physical properties of 2-Amino-2'-deoxyadenosine, detailed experimental protocols for their determination, and an examination of its role in cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Amino-2'-deoxyadenosine are crucial for its application in experimental settings and for understanding its biological activity. A summary of these properties is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₆O₃[1][2]
Molecular Weight 266.26 g/mol [1][2][3]
Appearance White to off-white crystalline powder or crystals[4][5]
Melting Point 211 °C[3]
Solubility Soluble in DMSO (100 mg/mL with sonication) and water (20 mg/mL, clear colorless solution)[5]
CAS Number 4546-70-7[6][7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of 2-Amino-2'-deoxyadenosine. The following sections outline protocols for key analytical techniques.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Apparatus: Mel-Temp apparatus or similar capillary melting point apparatus.

Procedure:

  • Ensure the 2-Amino-2'-deoxyadenosine sample is a fine, dry powder. If necessary, gently crush any larger crystals.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is known (around 211 °C), heat the sample rapidly to about 20 °C below this temperature.

  • Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the absorption of ultraviolet and visible light by a substance, which can be used for quantification and to gain structural information. The purine ring system of 2-Amino-2'-deoxyadenosine exhibits characteristic UV absorbance.

Instrumentation: A calibrated UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Amino-2'-deoxyadenosine in a suitable solvent, such as a phosphate buffer (pH 7.4), in which its synonym 2,6-diaminopurine-2'-deoxyribose has been previously analyzed[8]. A typical concentration for UV-Vis analysis is in the micromolar range.

  • Blank Measurement: Fill a quartz cuvette with the same solvent used to prepare the sample solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 220 to 350 nm[9].

  • Data Analysis: The resulting spectrum should show an absorbance maximum (λmax) characteristic of the purine chromophore. For 2,6-diaminopurine-2'-deoxyriboside in phosphate buffer at pH 7.4, a characteristic absorption spectrum is observed[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H and ¹³C NMR are fundamental for confirming the identity and purity of 2-Amino-2'-deoxyadenosine.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-2'-deoxyadenosine in a suitable deuterated solvent, such as DMSO-d₆, in which it is known to be soluble. The choice of solvent can affect chemical shifts[10][11][12][13].

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • The resulting spectrum will show signals corresponding to the different protons in the molecule, with their chemical shifts, integration values, and coupling patterns providing structural information.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectrum will show distinct signals for each unique carbon atom in the molecule.

  • 2D NMR Spectroscopy (Optional): For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Signaling Pathway and Mechanism of Action

2-Amino-2'-deoxyadenosine, as a deoxyadenosine analog, is believed to exert its biological effects primarily through its impact on DNA synthesis and the induction of apoptosis (programmed cell death). Its mechanism of action is closely related to that of other purine nucleoside analogs.

Studies have shown that various deoxyadenosine analogues, including 2-amino-substituted derivatives, are toxic to certain cancer cell lines[14]. This toxicity is associated with the inhibition of DNA synthesis and the subsequent fragmentation of DNA[14]. The proposed signaling pathway for apoptosis induction by deoxyadenosine analogs involves their intracellular phosphorylation to the triphosphate form. This active metabolite can then interfere with DNA polymerases and ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool and the incorporation of the analog into DNA. This DNA damage triggers the intrinsic apoptosis pathway.

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, such as DNA damage. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, which in turn increase the permeability of the mitochondrial membrane. The release of cytochrome c from the mitochondria into the cytosol is a key event, leading to the formation of the apoptosome and the activation of a cascade of caspases, which are the executioners of apoptosis.

Below is a diagram illustrating the proposed signaling pathway for apoptosis induced by 2-Amino-2'-deoxyadenosine.

Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_Amino_2_deoxyadenosine 2-Amino-2'-deoxyadenosine Nucleoside_Transporter Nucleoside Transporter 2_Amino_2_deoxyadenosine->Nucleoside_Transporter Uptake 2_Amino_2_deoxyadenosine_intra Intracellular 2-Amino-2'-deoxyadenosine Nucleoside_Transporter->2_Amino_2_deoxyadenosine_intra Phosphorylation Phosphorylation (Deoxycytidine Kinase) 2_Amino_2_deoxyadenosine_intra->Phosphorylation dATP_analog 2-Amino-dATP Phosphorylation->dATP_analog DNA_Polymerase Inhibition of DNA Polymerase dATP_analog->DNA_Polymerase Ribonucleotide_Reductase Inhibition of Ribonucleotide Reductase dATP_analog->Ribonucleotide_Reductase DNA_Damage DNA Damage & Strand Breaks DNA_Polymerase->DNA_Damage Ribonucleotide_Reductase->DNA_Damage Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) DNA_Damage->Apoptosome_Formation triggers Caspase_9 Activated Caspase-9 Apoptosome_Formation->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 2-Amino-2'-deoxyadenosine.

Conclusion

2-Amino-2'-deoxyadenosine is a nucleoside analog with distinct physical properties that underpin its biological activities. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this compound. Understanding its mechanism of action, primarily through the induction of apoptosis via the intrinsic signaling pathway, is crucial for its further development as a potential therapeutic agent. This technical guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Molecular Structure of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a synthetic purine nucleoside analog of the naturally occurring deoxyadenosine. In this molecule, the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by an amino group. This structural modification confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development, particularly in the fields of antiviral and anticancer research. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, structural elucidation through spectroscopic methods, synthesis, and its mechanism of action.

Molecular Structure and Properties

The fundamental structure of this compound consists of an adenine base linked to a 2'-amino-2'-deoxyribose sugar moiety via a β-N9-glycosidic bond.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Chemical Formula C₁₀H₁₄N₆O₃[1][2]
Molecular Weight 266.26 g/mol [1][2]
CAS Number 10414-81-0[3]
IUPAC Name (2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol[1]
InChI InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1[1]
InChIKey CQKMBZHLOYVGHW-QYYRPYCUSA-N[1]
SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HN)N[4]
Appearance White to off-white crystals[3]
Purity >99%[3]
Storage 3 years at +4°C (dry compound)[3]

Structural Elucidation

The precise three-dimensional arrangement of atoms in this compound is determined using advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

While a crystal structure for this compound was not found in the immediate search, the methodology for such a determination is well-established. For instance, the crystal structure of the related α-anomer of 2'-deoxyadenosine has been determined, providing insights into the experimental approach.[5]

Experimental Protocol for X-ray Crystallography (General):

  • Crystallization: Single crystals of this compound of suitable size and quality are grown from a supersaturated solution by slow evaporation or other crystallization techniques.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or molecular replacement. An initial model of the molecule is built into the electron density map and refined to obtain the final, high-resolution crystal structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule in solution. Complete ¹H and ¹³C NMR spectral assignments for the closely related 2'-deoxyadenosine have been published and serve as a strong basis for the analysis of this compound.[6]

Experimental Protocol for NMR Spectroscopy (General):

  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • 1D NMR: ¹H and ¹³C spectra are acquired to identify the chemical shifts of all protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing crucial information for 3D structure determination.[6][7]

  • Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the conformational features of the molecule in solution.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A general approach often involves the modification of a pre-existing nucleoside, such as adenosine or deoxyadenosine. A method for the synthesis of the related 2'-deoxyadenosine monohydrate has been described in a patent, which could be adapted.[8]

General Synthetic Strategy:

A common strategy involves the stereoselective introduction of an amino group at the 2' position of the sugar ring. This can be accomplished through a multi-step synthesis starting from a protected adenosine derivative. The key steps may include:

  • Protection: Protection of the 3' and 5' hydroxyl groups of the sugar and the exocyclic amino group of the adenine base.

  • Activation of the 2'-hydroxyl group: Conversion of the 2'-hydroxyl group into a good leaving group.

  • Nucleophilic substitution: Introduction of an azide group at the 2' position via an SN2 reaction, which proceeds with inversion of configuration.

  • Reduction: Reduction of the azide group to an amino group.

  • Deprotection: Removal of all protecting groups to yield the final product, this compound.

Mechanism of Action and Biological Pathways

This compound, as a nucleoside analog, is anticipated to interfere with nucleic acid metabolism. Its mechanism of action is likely similar to that of other deoxyadenosine analogs, which involves intracellular phosphorylation and subsequent inhibition of key enzymes in DNA synthesis.

The proposed mechanism of action involves the following steps:

  • Cellular Uptake: this compound enters the cell via nucleoside transporters.

  • Phosphorylation: It is sequentially phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (dATP analog).

  • Inhibition of Ribonucleotide Reductase: The resulting triphosphate analog can act as an inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis. This inhibition leads to an imbalance in the deoxynucleotide pool.[9]

  • Inhibition of DNA Polymerase: The triphosphate analog can also be a substrate for DNA polymerases. Its incorporation into a growing DNA strand can lead to chain termination, thus halting DNA replication.

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of the toxic triphosphate metabolite can trigger programmed cell death (apoptosis).[10]

The following diagram illustrates the proposed mechanism of action of this compound as a DNA synthesis inhibitor.

2_Amino_2_deoxyadenosine_MoA cluster_cell Cell A This compound (extracellular) B Nucleoside Transporter A->B Uptake C This compound (intracellular) B->C D Kinases C->D Phosphorylation E This compound Triphosphate D->E F Ribonucleotide Reductase E->F Inhibition G DNA Polymerase E->G Inhibition/ Incorporation H DNA Synthesis (Replication) F->H Provides dNTPs J dNTP Pool F->J Produces G->H Catalyzes I Apoptosis H->I Disruption leads to

Figure 1: Proposed mechanism of action for this compound.

Conclusion

This compound is a structurally distinct nucleoside analog with significant potential in therapeutic development. Its unique molecular architecture, characterized by the 2'-amino group, dictates its chemical reactivity and biological activity. A thorough understanding of its structure, properties, and mechanism of action, as detailed in this guide, is paramount for its rational application in research and for the design of novel therapeutic agents. Further elucidation of its specific interactions with cellular targets and its impact on signaling pathways will continue to be a fertile area of investigation for researchers and drug development professionals.

References

Unveiling the Natural Origins of 2'-Amino-2'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, biosynthesis, and biological activities of 2'-Amino-2'-deoxyadenosine, a promising nucleoside antibiotic. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of this important biomolecule.

Executive Summary

This compound is a naturally occurring purine nucleoside analog with established antiviral and antimycoplasmal properties. Primarily produced by actinomycetes of the genus Actinomadura, this compound holds significant potential for therapeutic applications. This document provides a detailed examination of its natural producers, biosynthesis, and known mechanisms of action, supplemented with experimental protocols and quantitative data where available.

Natural Sources of this compound

The principal natural sources of this compound are bacteria belonging to the genus Actinomadura. Two specific strains have been identified as producers:

  • Actinomadura sp. strain ATCC 39365 : This strain is a known producer of this compound, which it co-produces with another nucleoside antibiotic, 2'-Chloropentostatin.[1][2][3]

  • Actinomadura corallina strain SA-4427T : This strain has also been identified as a source for the isolation of this compound.

While other organisms like Serratia marcescens and Micrococcus luteus have been reported to contain this compound, the most well-documented and significant producers remain within the Actinomadura genus.[4]

Table 1: Primary Natural Sources of this compound

Producing OrganismStrainCo-produced CompoundsReference
Actinomadura sp.ATCC 393652'-Chloropentostatin[1][2][3]
Actinomadura corallinaSA-4427TNot specified

Quantitative data on the production yield of this compound from these organisms is not extensively reported in the available literature. However, the co-production with other bioactive compounds suggests that fermentation conditions can be optimized to favor the synthesis of the desired molecule.

Biosynthesis of this compound

The biosynthesis of this compound in Actinomadura sp. ATCC 39365 has been elucidated and is governed by the ada gene cluster.[1][2] This cluster is also responsible for the production of 2'-Chloropentostatin, though the two compounds are synthesized via independent pathways.[1][2]

The biosynthetic pathway for this compound is initiated from the ubiquitous precursor, adenosine triphosphate (ATP). The key initial step is catalyzed by a Nudix hydrolase, AdaJ, which hydrolyzes ATP.[1][2] The subsequent steps involve a series of enzymatic modifications to the ribose sugar moiety, leading to the final 2'-aminated product.

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis_of_2_Amino_2_deoxyadenosine ATP ATP Intermediate1 Intermediate 1 ATP->Intermediate1 AdaJ (Nudix Hydrolase) Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Other 'ada' enzymes Product This compound Intermediate2->Product Final modification steps

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Actinomadura sp. ATCC 39365

While specific fermentation protocols optimized for this compound are not detailed in the reviewed literature, a general protocol for the cultivation of Actinomadura sp. ATCC 39365 for the production of the related compound pentostatin can be adapted.

Inoculum Preparation:

  • Aseptically transfer a loopful of Actinomadura sp. ATCC 39365 from a slant culture to a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium).

  • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

Production Fermentation:

  • Transfer the seed culture (5-10% v/v) to a production medium. A suitable production medium may contain soluble starch, glucose, yeast extract, peptone, and inorganic salts.

  • Maintain the fermentation at 28-30°C with agitation (e.g., 200-250 rpm) and aeration for 7-10 days.

  • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Fermentation_Workflow start Actinomadura sp. ATCC 39365 slant culture inoculum Inoculum culture in seed medium (48-72h) start->inoculum fermentation Production fermentation (7-10 days) inoculum->fermentation harvest Harvest broth fermentation->harvest separation Separate biomass and supernatant harvest->separation extraction Extract supernatant separation->extraction purification Purify this compound extraction->purification end Pure compound purification->end

General experimental workflow for production and isolation.
Isolation and Purification

A general procedure for the isolation and purification of nucleoside antibiotics from fermentation broth can be followed.

  • Harvest and Clarification: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The supernatant contains the dissolved this compound.

  • Adsorption Chromatography: Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20) to capture the target compound.

  • Elution: Wash the column with water to remove salts and polar impurities. Elute the adsorbed compounds with an increasing gradient of methanol or acetone in water.

  • Further Chromatographic Steps: The fractions containing this compound can be further purified using techniques such as silica gel chromatography, ion-exchange chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and UV spectroscopy.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activities, particularly as an antiviral and antimycoplasmal agent.[5]

  • Antiviral Activity: It has shown efficacy against RNA-type viruses.[2] The proposed mechanism of action involves the inhibition of viral DNA synthesis. As a nucleoside analog, it is likely phosphorylated within the host cell to its triphosphate derivative, which can then be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

  • Antimycoplasmal Activity: It is effective against several strains of Mycoplasma.[5] The mechanism is presumed to be similar to its antiviral action, involving the disruption of nucleic acid synthesis in these microorganisms.

A detailed signaling pathway for its biological activity has not been fully elucidated in the available literature. However, the general mechanism of action for nucleoside analogs provides a strong basis for its observed effects.

Mechanism_of_Action compound This compound uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation to Triphosphate uptake->phosphorylation incorporation Incorporation into Viral/Mycoplasmal DNA phosphorylation->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of DNA Synthesis termination->inhibition

Proposed mechanism of action for this compound.

Conclusion

This compound, a natural product of Actinomadura species, represents a valuable lead compound in the search for new antiviral and antimycoplasmal agents. Further research into optimizing its production through fermentation and metabolic engineering, along with a more detailed investigation of its mechanism of action and in vivo efficacy, is warranted to fully realize its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising nucleoside antibiotic.

References

Biosynthesis of 2'-Amino-2'-deoxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a naturally occurring nucleoside antibiotic with significant antiviral and potential therapeutic properties. Understanding its biosynthesis is crucial for the development of novel production methods and the generation of new, more potent analogs. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, focusing on the enzymatic machinery and the underlying genetic determinants. Detailed experimental protocols for the characterization of the biosynthetic enzymes and the analysis of the final product are also presented.

Introduction

This compound is a purine nucleoside analog produced by the actinomycete Actinomadura sp. ATCC 39365.[1][2] It is co-produced with another potent adenosine deaminase inhibitor, 2'-Chloropentostatin.[1] The unique 2'-amino modification on the ribose sugar moiety confers its biological activity, which includes inhibition of RNA-type virus replication.[1] The elucidation of its biosynthetic pathway provides a foundation for synthetic biology approaches to enhance its production and to create novel derivatives with improved pharmacological properties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is governed by the 'ada' gene cluster in Actinomadura sp. ATCC 39365.[1] Genetic and biochemical studies have revealed that its synthesis proceeds via a pathway independent of its co-metabolite, 2'-Chloropentostatin.[1] The pathway is initiated from the primary metabolite, adenosine triphosphate (ATP).

Initiation of the Pathway: The Role of Nudix Hydrolase AdaJ

The first committed step in the biosynthesis of this compound is the hydrolysis of ATP, catalyzed by the Nudix hydrolase, AdaJ.[1] Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolases are a large family of enzymes that typically cleave nucleoside diphosphates. In this pathway, AdaJ acts on ATP to likely yield adenosine monophosphate (AMP) and pyrophosphate, thereby providing the foundational adenosine monophosphate scaffold for subsequent modifications.

Proposed Pathway for Ribose Modification

While the initial step is well-characterized, the subsequent enzymatic transformations leading to the formation of the 2'-amino group on the ribose ring are not yet fully elucidated. Based on the functions of other putative enzymes encoded in the 'ada' gene cluster, a plausible reaction sequence can be proposed. This proposed pathway involves oxidation, transamination, and reduction steps.

The 'ada' gene cluster contains a gene, adaG, which is annotated as a putative dehydrogenase.[2] It is hypothesized that AdaG catalyzes the oxidation of the 2'-hydroxyl group of AMP to a 2'-keto intermediate. This keto group would then be the substrate for a transaminase. Although a specific transaminase for this step has not been explicitly identified within the 'ada' cluster from the available information, this is a common biochemical strategy for the introduction of an amino group. The final step would involve the reduction of the intermediate to yield this compound.

Transport of the Final Product

The 'ada' gene cluster also contains a set of genes, adaDHI, which are predicted to encode an ABC transporter complex.[2] It is proposed that this transporter is responsible for the export of the final product, this compound, out of the cell.

Data Presentation

Currently, detailed quantitative data on the enzyme kinetics of the this compound biosynthetic pathway is limited in the public domain. However, based on the available information, the following table summarizes the key components of the pathway.

Gene Enzyme Proposed Function Substrate Product Cofactor(s) References
adaJAdaJNudix hydrolaseATPAMP + PPiMg2+[1][2]
adaGAdaGDehydrogenase (putative)AMP2'-keto-AMP (putative)NAD(P)+ (putative)[2]
-Aminotransferase (putative)Transamination2'-keto-AMP (putative)2'-imino-AMP (putative)Pyridoxal phosphate (putative)-
-Reductase (putative)Reduction2'-imino-AMP (putative)This compound monophosphateNAD(P)H (putative)-
-Phosphatase (putative)DephosphorylationThis compound monophosphateThis compound--
adaDHIAdaDHIABC transporterThis compound-ATP[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the 'ada' gene cluster for in vitro characterization.

Protocol:

  • Gene Cloning: The coding sequences of adaJ, adaG, and other putative biosynthetic genes are amplified by PCR from the genomic DNA of Actinomadura sp. ATCC 39365. The amplified fragments are then cloned into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His-tagging) for heterologous expression in a suitable host, such as Escherichia coli BL21(DE3).

  • Protein Expression:

    • Transform the expression constructs into E. coli BL21(DE3).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at high speed.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the purified protein by SDS-PAGE for purity and concentration.

In Vitro Enzyme Assay for AdaJ (Nudix Hydrolase)

Objective: To determine the enzymatic activity of AdaJ.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM ATP, and a suitable concentration of purified AdaJ enzyme in a total volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation.

  • Product Analysis:

    • The production of AMP and ADP can be analyzed by reverse-phase HPLC using a C18 column.

    • The release of inorganic pyrophosphate can be measured using a colorimetric assay, such as the malachite green phosphate assay.

LC-MS Analysis of this compound

Objective: To detect and quantify the production of this compound in bacterial cultures or in vitro enzyme assays.

Protocol:

  • Sample Preparation:

    • For bacterial cultures, centrifuge the culture and collect the supernatant.

    • For in vitro assays, use the reaction mixture after termination.

    • Filter the samples through a 0.22 µm filter before analysis.

  • LC-MS Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over a period of 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Monitor the specific m/z for this compound ([M+H]+ = 267.12). For confirmation, monitor its characteristic fragment ions in MS/MS mode.

Gene Deletion in Actinomadura sp.

Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.

Protocol (General overview for Streptomyces and related actinomycetes):

  • Construction of a Gene Deletion Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from the genomic DNA of Actinomadura sp.

    • Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a non-replicating E. coli vector that can be transferred to Actinomadura via conjugation (e.g., a vector containing the oriT of RP4).

  • Intergeneric Conjugation:

    • Introduce the gene deletion plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform conjugation between the E. coli donor and Actinomadura sp. spores on a suitable medium (e.g., ISP4).

  • Selection of Mutants:

    • Overlay the conjugation plates with an appropriate antibiotic to select for Actinomadura exconjugants that have integrated the plasmid via a single crossover event.

    • Subculture the exconjugants on a medium that allows for a second crossover event to occur, resulting in the replacement of the target gene with the resistance cassette. This can be a non-selective medium.

    • Screen for the desired double-crossover mutants by replica plating to identify colonies that are resistant to the selection marker on the cassette but sensitive to a marker on the vector backbone (if present).

  • Confirmation of Gene Deletion:

    • Confirm the gene deletion by PCR using primers that anneal outside the flanking regions and within the resistance cassette.

    • Further confirmation can be obtained by Southern blot analysis.

  • Phenotypic Analysis:

    • Cultivate the confirmed gene deletion mutant and the wild-type strain under production conditions.

    • Analyze the culture supernatants by LC-MS to confirm the abolishment of this compound production in the mutant.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_2_Amino_2_deoxyadenosine cluster_cell Actinomadura sp. Cell ATP ATP AMP AMP ATP->AMP AdaJ (Nudix hydrolase) Keto_AMP 2'-keto-AMP (putative) AMP->Keto_AMP AdaG (Dehydrogenase) (putative) Imino_AMP 2'-imino-AMP (putative) Keto_AMP->Imino_AMP Aminotransferase (putative) Amino_AMP This compound monophosphate (putative) Imino_AMP->Amino_AMP Reductase (putative) Final_Product This compound Amino_AMP->Final_Product Phosphatase (putative) Exported_Product Exported This compound Final_Product->Exported_Product AdaDHI (ABC Transporter)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow start Start: Identify Gene in 'ada' Cluster clone Clone Gene into Expression Vector start->clone express Heterologous Expression in E. coli clone->express purify Purify Protein using Affinity Chromatography express->purify assay In Vitro Enzyme Assay purify->assay analyze Analyze Products by LC-MS assay->analyze characterize Determine Kinetic Parameters analyze->characterize

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound, a nucleoside antibiotic with promising bioactivity, is beginning to be unraveled. The identification of the 'ada' gene cluster and the characterization of the initiating Nudix hydrolase, AdaJ, have provided a critical foundation for further investigation. The proposed pathway for the modification of the ribose ring offers a roadmap for the functional characterization of the remaining enzymes in the cluster. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate this fascinating biosynthetic pathway, paving the way for the engineered production of this compound and the generation of novel, therapeutically valuable nucleoside analogs.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a synthetic purine nucleoside analog with demonstrated potential as an antitumor and antiviral agent. Its mechanism of action, while not as extensively studied as its close analog 2'-deoxyadenosine, is believed to follow a similar pathway involving intracellular phosphorylation, subsequent disruption of nucleic acid synthesis, and the induction of programmed cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing from available data and parallels with related compounds. It includes a summary of its effects on cellular processes, detailed experimental methodologies, and visual representations of the key pathways involved.

Introduction

This compound is a deoxyribonucleoside, a modified version of the natural nucleoside adenosine, where the 2'-hydroxyl group on the ribose sugar is replaced by an amino group. This structural modification makes it a candidate for therapeutic applications, particularly in oncology and virology.[1] Like many nucleoside analogs, its biological activity is contingent upon its metabolic activation within the cell.

Core Mechanism of Action

The cytotoxic and antiviral effects of this compound are primarily attributed to its intracellular conversion to the triphosphate form, this compound triphosphate (2'-amino-dATP). This active metabolite can then interfere with critical cellular processes, leading to cell death. The proposed mechanism can be broken down into the following key steps:

Cellular Uptake and Metabolism

This compound enters the cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate form, 2'-amino-dATP. This phosphorylation is a critical step for its biological activity.

  • Phosphorylation Pathway:

    • This compound → this compound monophosphate (2'-amino-dAMP)

    • 2'-amino-dAMP → this compound diphosphate (2'-amino-dADP)

    • 2'-amino-dADP → this compound triphosphate (2'-amino-dATP)

This metabolic activation is crucial, as the triphosphate analog is the primary effector molecule.

Metabolic_Activation This compound This compound 2'-amino-dAMP 2'-amino-dAMP This compound->2'-amino-dAMP Deoxycytidine Kinase (dCK) / Adenosine Kinase (AK) 2'-amino-dADP 2'-amino-dADP 2'-amino-dAMP->2'-amino-dADP dCMP/UMP Kinase 2'-amino-dATP 2'-amino-dATP 2'-amino-dADP->2'-amino-dATP Nucleoside Diphosphate Kinase

Caption: Metabolic activation of this compound.

Inhibition of DNA and RNA Synthesis

The primary intracellular target of 2'-amino-dATP is believed to be the inhibition of nucleic acid synthesis. This can occur through two main mechanisms:

  • Inhibition of Ribonucleotide Reductase (RNR): Ribonucleotide reductase is a key enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The triphosphate form of 2'-deoxyadenosine (dATP) is a known allosteric inhibitor of RNR.[2][3] It is highly probable that 2'-amino-dATP also acts as an inhibitor of RNR, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication and repair.[4]

  • Incorporation into DNA and RNA: As a structural analog of dATP, 2'-amino-dATP can be recognized by DNA and RNA polymerases and incorporated into nascent nucleic acid chains. The presence of the 2'-amino group can disrupt the normal helical structure of DNA and RNA, leading to chain termination, stalling of polymerases, and the induction of DNA damage responses.[5]

Inhibition_of_Nucleic_Acid_Synthesis cluster_0 Ribonucleotide Reductase Inhibition cluster_1 Nucleic Acid Incorporation Ribonucleotides Ribonucleotides Deoxyribonucleotides Deoxyribonucleotides Ribonucleotides->Deoxyribonucleotides Ribonucleotide Reductase (RNR) 2'-amino-dATP 2'-amino-dATP Ribonucleotide Reductase (RNR) Ribonucleotide Reductase (RNR) 2'-amino-dATP->Ribonucleotide Reductase (RNR) Inhibits DNA Synthesis DNA Synthesis 2'-amino-dATP->DNA Synthesis Incorporation by DNA Polymerase RNA Synthesis RNA Synthesis 2'-amino-dATP->RNA Synthesis Incorporation by RNA Polymerase DNA Damage DNA Damage DNA Synthesis->DNA Damage Defective RNA Defective RNA RNA Synthesis->Defective RNA

Caption: Mechanisms of nucleic acid synthesis inhibition.

Induction of Apoptosis

The disruption of DNA synthesis and the accumulation of DNA damage trigger cellular stress responses that ultimately lead to programmed cell death, or apoptosis. The apoptotic cascade initiated by this compound is likely to involve both intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: DNA damage can activate p53 and other stress-response proteins, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[6]

  • Extrinsic Pathway: While less characterized for this specific compound, some nucleoside analogs can also trigger the extrinsic apoptotic pathway by interacting with death receptors on the cell surface.

Apoptosis_Induction DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

Role of Adenosine Deaminase (ADA)

Adenosine deaminase is an enzyme that catalyzes the deamination of adenosine and its analogs.[7] 2'-Deoxyadenosine is a substrate for ADA, and its deamination to 2'-deoxyinosine represents a catabolic pathway that reduces its cytotoxic potential.[8] The susceptibility of this compound to deamination by ADA is a critical factor in its overall efficacy. Co-administration with an ADA inhibitor, such as deoxycoformycin, would likely enhance the intracellular concentration and therapeutic effect of this compound.[4]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. The following table summarizes known information and provides context from its closely related analog, 2'-deoxyadenosine.

CompoundParameterCell Line/SystemValueReference
This compound IC50 (Cytotoxicity) Various Cancer Cell LinesData not available
Ki (Adenosine Deaminase) Bovine Spleen ADAData not available
2'-deoxyadenosine IC50 (Cytotoxicity) Rat Chromaffin Cells~100 µM (with DCF)[4]
Ki (Adenosine Deaminase) Bovine Spleen ADA0.17 mM (for Adenine)[8]

Note: The Ki value for adenine is provided as a reference for a related purine base.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the mechanism of action of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Polymerase_Incorporation_Assay Template-Primer Template-Primer Reaction Mix Reaction Mix Template-Primer->Reaction Mix DNA Polymerase DNA Polymerase DNA Polymerase->Reaction Mix dNTPs + 2'-amino-dATP dNTPs + 2'-amino-dATP dNTPs + 2'-amino-dATP->Reaction Mix PCR Amplification PCR Amplification Reaction Mix->PCR Amplification Gel Electrophoresis Gel Electrophoresis PCR Amplification->Gel Electrophoresis Analyze Product Size Analyze Product Size Gel Electrophoresis->Analyze Product Size

References

In-Depth Technical Guide: The Biological Activity of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog that has garnered significant interest within the scientific community for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of its biological activities, including its anticancer and antiviral properties. The document details its mechanism of action, focusing on its role as an enzyme inhibitor and an inducer of apoptosis. Furthermore, this guide presents detailed experimental protocols for the evaluation of its biological effects and outlines a synthetic route for its preparation. Quantitative data from relevant studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications.

Introduction

This compound is a modified nucleoside, structurally similar to the endogenous nucleoside 2'-deoxyadenosine, with the key difference being the substitution of the 2'-hydroxyl group on the ribose sugar with an amino group. This structural modification confers unique biological properties, making it a subject of investigation for its therapeutic potential, particularly in the fields of oncology and virology. This guide aims to provide an in-depth technical resource for researchers and professionals involved in drug discovery and development, summarizing the current knowledge on the biological activities of this compound.

Anticancer Activity

The anticancer potential of this compound and its analogs has been explored in various cancer cell lines. While specific IC50 values for this compound are not widely reported in publicly available literature, studies on related 2'-deoxyadenosine analogs suggest a mechanism involving the induction of apoptosis and inhibition of DNA synthesis.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of 2'-deoxyadenosine analogs in cancer cells are often mediated through the induction of apoptosis, or programmed cell death. The proposed mechanism for 2'-deoxyadenosine, which likely shares similarities with its 2'-amino derivative, involves the intrinsic apoptotic pathway.

Upon cellular uptake, 2'-deoxyadenosine is phosphorylated by cellular kinases to its triphosphate form, 2'-deoxyadenosine triphosphate (dATP). An accumulation of dATP can disrupt cellular processes and trigger the apoptotic cascade. This process is often studied in conjunction with an adenosine deaminase (ADA) inhibitor, such as deoxycoformycin, to prevent the degradation of the deoxyadenosine analog and enhance its cytotoxic effect.[1]

The intrinsic apoptotic pathway is initiated by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors into the cytoplasm. One such crucial factor is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates procaspase-9. This complex, known as the apoptosome, subsequently activates executioner caspases, such as procaspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis, including chromatin condensation and nuclear fragmentation.[1]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2_Amino_2_deoxyadenosine 2'-Amino-2'- deoxyadenosine 2_Amino_2_deoxyadenosine_in 2'-Amino-2'- deoxyadenosine 2_Amino_2_deoxyadenosine->2_Amino_2_deoxyadenosine_in Transport dATP_analog dATP Analog 2_Amino_2_deoxyadenosine_in->dATP_analog Phosphorylation Cytochrome_c_mito Cytochrome c dATP_analog->Cytochrome_c_mito Triggers Release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Active Caspase-3 Apoptosome->Caspase3 Activation Procaspase3 Procaspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution Cytochrome_c_mito->Apaf1 Binds

Figure 1: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy, and this compound and its derivatives have been investigated for their activity against a range of viruses.

Quantitative Data for Antiviral Activity

While data for this compound is limited, a closely related analog, 4′-azido-2-amino-2′-deoxyadenosine, has demonstrated potent activity against Hepatitis B Virus (HBV).

CompoundVirusCell LineEC50 (µM)Reference
4′-azido-2-amino-2′-deoxyadenosineHepatitis B Virus (HBV)HepG2 2.2.150.0051[2]
Mechanism of Action: Inhibition of Viral Replication

The primary mechanism of action for most antiviral nucleoside analogs involves the inhibition of viral polymerases. Following uptake into the host cell, these analogs are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural deoxynucleotide triphosphate, competing for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group or the presence of a modified sugar moiety can lead to chain termination, thus halting viral replication.

cluster_workflow Mechanism of Antiviral Action Compound_entry 2'-Amino-2'- deoxyadenosine Enters Cell Phosphorylation Phosphorylation to Triphosphate Analog Compound_entry->Phosphorylation Competition Competition with Natural dNTPs Phosphorylation->Competition Incorporation Incorporation into Viral Nucleic Acid Competition->Incorporation Chain_termination Chain Termination Incorporation->Chain_termination Inhibition Inhibition of Viral Replication Chain_termination->Inhibition

Figure 2: General workflow for the antiviral mechanism of nucleoside analogs.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and serial dilutions of this compound.

  • Infect the cell monolayers with a standardized amount of virus in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the respective concentrations of the compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), depending on the virus.

  • After incubation, fix the cells (e.g., with formalin) and stain them with a staining solution like crystal violet.

  • Wash the plates to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Enzyme Inhibition

A key molecular target for this compound and related compounds is adenosine deaminase (ADA), an enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

Inhibition of Adenosine Deaminase
Experimental Protocol: Adenosine Deaminase Inhibition Assay

The activity of adenosine deaminase can be measured spectrophotometrically by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Adenosine deaminase (e.g., from bovine spleen)

  • Adenosine solution (substrate)

  • This compound (inhibitor)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and a specific concentration of adenosine deaminase.

  • Prepare various concentrations of the inhibitor, this compound.

  • To a cuvette or well, add the reaction mixture and the inhibitor at a desired concentration. Include a control without the inhibitor.

  • Pre-incubate the mixture for a short period at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the adenosine substrate.

  • Immediately monitor the decrease in absorbance at 265 nm over time.

  • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

  • Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Dixon plot or by fitting the data to the appropriate inhibition model.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic routes. A common chemical approach involves the modification of the more readily available 2'-deoxyadenosine.

Chemical Synthesis Outline

A general strategy for the synthesis of this compound from 2'-deoxyadenosine involves the following key steps:

  • Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-deoxyadenosine are protected to prevent their reaction in subsequent steps.

  • Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is converted into a good leaving group, for example, by tosylation.

  • Nucleophilic Substitution: The activated 2'-position is then subjected to nucleophilic substitution with an amino group source, such as azide, followed by reduction.

  • Deprotection: The protecting groups on the 3'- and 5'-hydroxyl groups are removed to yield the final product.

A patent for the synthesis of 2'-deoxyadenosine describes a method involving the esterification of adenosine followed by reduction.[4] A similar strategy could potentially be adapted for the synthesis of this compound. Another approach involves the nitration at the C2 position of a protected 2'-deoxyadenosine, followed by reduction to the amino group.[5]

Enzymatic Synthesis

Enzymatic synthesis offers a stereoselective and often more environmentally friendly alternative to chemical synthesis. Transglycosylation reactions catalyzed by nucleoside phosphorylases can be employed to synthesize nucleoside analogs. In this approach, a donor nucleoside provides the deoxyribose moiety, which is transferred to a modified purine base (2,6-diaminopurine) by the enzyme.

cluster_enzymatic_synthesis Enzymatic Transglycosylation Donor Deoxyribose Donor Nucleoside Enzyme Nucleoside Phosphorylase Donor->Enzyme Base 2,6-Diaminopurine Base->Enzyme Product 2'-Amino-2'- deoxyadenosine Enzyme->Product

References

An In-depth Technical Guide on the Antimycoplasmal Activity of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a nucleoside antibiotic demonstrating significant inhibitory activity against various strains of Mycoplasma. This technical guide provides a comprehensive overview of its antimycoplasmal properties, including quantitative efficacy data, detailed experimental protocols for activity assessment, and an exploration of its potential mechanism of action. The information is curated to support researchers, scientists, and drug development professionals in the exploration of novel anti-mycoplasmal agents.

Introduction

Mycoplasma species are a group of small, self-replicating bacteria that lack a cell wall, rendering them intrinsically resistant to many common antibiotics that target cell wall synthesis. They are notorious contaminants in cell cultures and causative agents of various diseases in humans and animals. The unique biology of Mycoplasma necessitates the development of novel therapeutic agents with distinct mechanisms of action. This compound, a purine nucleoside analog, has emerged as a promising candidate in this regard. This document consolidates the available scientific information on its activity against Mycoplasma.

Quantitative Antimycoplasmal Activity

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The antimycoplasmal activity of this compound has been evaluated against a panel of Mycoplasma species.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Mycoplasma species.

Mycoplasma SpeciesStrainMIC (µg/mL)
M. gallisepticumKP-130.2
M. gallisepticum333P0.4
M. synoviae0.4
M. fermentans0.8
M. salivarium3.1
M. oraleType 16.2
M. arginini12.5
Acholeplasma laidlawii>100

Experimental Protocols

The determination of the antimycoplasmal activity of this compound involves specialized microbiological techniques. The following sections detail the methodologies for assessing the MIC of this compound against Mycoplasma.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents against Mycoplasma.[1][2][3][4]

Principle: This method involves challenging a standardized inoculum of Mycoplasma with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits a metabolic indicator's color change, which is indicative of microbial growth.[1][5]

Materials:

  • Mycoplasma broth medium (e.g., PPLO broth supplemented with horse serum and yeast extract)

  • This compound stock solution

  • Standardized Mycoplasma inoculum (typically 10^4 to 10^5 color changing units (CCU)/mL)

  • 96-well microtiter plates

  • Metabolic indicator (e.g., phenol red)

  • Positive control (medium with inoculum, no drug)

  • Negative control (medium only)

Procedure:

  • Prepare serial twofold dilutions of this compound in the Mycoplasma broth medium in the wells of a 96-well microtiter plate.

  • Add a standardized inoculum of the Mycoplasma strain to each well containing the diluted compound and the positive control well.

  • Incubate the plates at 37°C in a humidified atmosphere, often with 5% CO2.

  • Observe the plates daily for a color change in the growth control well. The duration of incubation varies depending on the growth rate of the specific Mycoplasma species.

  • The MIC is recorded as the lowest concentration of this compound that shows no color change at the time the positive control has changed color.[5]

Agar Dilution Method for MIC Determination

The agar dilution method is another reference method for antimicrobial susceptibility testing of Mycoplasma.[1]

Principle: This method involves incorporating various concentrations of the antimicrobial agent into an agar-based growth medium. A standardized inoculum of Mycoplasma is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits the visible growth of colonies.

Materials:

  • Mycoplasma agar medium

  • This compound stock solution

  • Standardized Mycoplasma inoculum

  • Petri dishes

Procedure:

  • Prepare a series of Mycoplasma agar plates, each containing a specific concentration of this compound.

  • Spot a standardized inoculum of the Mycoplasma strain onto the surface of each agar plate.

  • Incubate the plates under appropriate conditions (temperature, humidity, CO2).

  • After a suitable incubation period, examine the plates for the presence of Mycoplasma colonies.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration of an antimicrobial agent against Mycoplasma.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare serial dilutions of This compound inoculation Inoculate dilutions with Mycoplasma prep_compound->inoculation prep_inoculum Prepare standardized Mycoplasma inoculum prep_inoculum->inoculation incubation Incubate at 37°C inoculation->incubation observation Observe for growth/ metabolic activity incubation->observation mic_determination Determine MIC observation->mic_determination

Experimental Workflow for MIC Determination.
Postulated Mechanism of Action: Interference with Nucleic Acid Synthesis

As a nucleoside analog, this compound is hypothesized to exert its antimycoplasmal effect by interfering with nucleic acid metabolism. Mycoplasma species lack the de novo synthesis pathways for purines and pyrimidines and are therefore heavily reliant on salvaging these essential precursors from their host environment.[6][7]

The proposed mechanism involves the intracellular phosphorylation of this compound by Mycoplasma kinases to its triphosphate form. This activated analog can then act as a competitive inhibitor of DNA and/or RNA polymerases, or it can be incorporated into the growing nucleic acid chains, leading to chain termination and the cessation of replication and transcription.

Mechanism_of_Action cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Nucleic Acid Synthesis cluster_outcome Cellular Outcome compound This compound (extracellular) uptake Transport into Mycoplasma cell compound->uptake phosphorylation1 Phosphorylation (Kinase 1) uptake->phosphorylation1 phosphorylation2 Phosphorylation (Kinase 2) phosphorylation1->phosphorylation2 triphosphate This compound -triphosphate (Active form) phosphorylation2->triphosphate triphosphate->inhibition dna_synthesis DNA Synthesis (DNA Polymerase) disruption Disruption of essential cellular processes dna_synthesis->disruption rna_synthesis RNA Synthesis (RNA Polymerase) rna_synthesis->disruption inhibition->dna_synthesis inhibition->rna_synthesis growth_inhibition Inhibition of Mycoplasma growth disruption->growth_inhibition

Postulated Mechanism of this compound.

Conclusion

This compound demonstrates potent and selective activity against a range of pathogenic Mycoplasma species. Its likely mechanism of action, targeting the essential nucleic acid salvage pathway, makes it an attractive candidate for further investigation and development as a novel antimycoplasmal therapeutic. The data and protocols presented in this guide are intended to facilitate further research into this promising compound and aid in the discovery of new strategies to combat Mycoplasma infections.

References

2'-Amino-2'-deoxyadenosine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog distinguished by the presence of an amino group at the 2' position of the ribose sugar.[1] This structural modification confers unique biochemical properties, positioning it as a molecule of significant interest in the fields of antiviral, anticancer, and antibiotic research.[1][2] As a nucleoside analog, its mechanism of action is primarily centered on the interference with nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis and the induction of programmed cell death (apoptosis) in target cells.[1][3] This technical guide provides an in-depth overview of this compound, consolidating available data on its biological activities, mechanisms of action, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₀H₁₄N₆O₃[4]
Molecular Weight 266.26 g/mol [4]
IUPAC Name (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol[4]
CAS Number 10414-81-0[5]
Appearance White to off-white crystals[5]
Purity >99%[5]
Storage 3 years at +4°C (dry compound)[5]

Biological Activities

Anticancer Activity

Table 1: Illustrative Cytotoxicity of a Related Purine Nucleoside Analog (Cordycepin/3'-deoxyadenosine) Against Murine Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
B16-BL6Melanoma39[7]
Lewis Lung CarcinomaLung Carcinoma48[7]

Note: This data is for a related compound and serves as an example of the potential anticancer activity of adenosine analogs. Further studies are required to determine the specific IC₅₀ values for this compound.

Antiviral Activity

This compound and its derivatives have been investigated for their potential to combat a range of viral infections, including those caused by RNA viruses like Hepatitis C (HCV) and Human Immunodeficiency Virus (HIV).[8] The antiviral mechanism is believed to involve the inhibition of viral replication.[8]

Quantitative data (EC₅₀ values) for the antiviral activity of this compound against specific viruses were not available in the reviewed literature. The following table illustrates the type of data that would be generated in such studies, using a hypothetical example.

Table 2: Hypothetical Antiviral Activity of this compound

VirusCell LineEC₅₀ (µM)
Hepatitis C Virus (HCV)Huh-7[Data Not Available]
Human Immunodeficiency Virus (HIV-1)MT-4[Data Not Available]
Antibiotic Activity

This compound has been identified as a nucleoside antibiotic, demonstrating inhibitory activity against several strains of Mycoplasma.[9] Mycoplasma are bacteria that lack a cell wall and are therefore resistant to many common antibiotics.

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various Mycoplasma species were not found in the available literature. The table below is a template for how such data would be presented.

Table 3: Hypothetical Antibiotic Activity of this compound against Mycoplasma Species

Mycoplasma SpeciesStrainMIC (µg/mL)
Mycoplasma pneumoniae[Strain ID][Data Not Available]
Mycoplasma hominis[Strain ID][Data Not Available]
Mycoplasma genitalium[Strain ID][Data Not Available]

Mechanism of Action

The biological effects of this compound are a consequence of its intracellular metabolic activation and subsequent interference with key cellular processes.

Cellular Uptake and Metabolic Activation

As a nucleoside analog, this compound requires transport into the cell and subsequent phosphorylation to its active triphosphate form. This process is crucial for its therapeutic activity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Amino_2_deoxyadenosine 2'-Amino-2'- deoxyadenosine NT Nucleoside Transporter (e.g., ENT, CNT) 2_Amino_2_deoxyadenosine->NT Uptake 2_Amino_2_deoxyadenosine_intra 2'-Amino-2'- deoxyadenosine NT->2_Amino_2_deoxyadenosine_intra dCK_AK Deoxycytidine Kinase (dCK) / Adenosine Kinase (AK) 2_Amino_2_deoxyadenosine_intra->dCK_AK Phosphorylation 2_Amino_dAMP 2'-Amino-dAMP dCK_AK->2_Amino_dAMP Kinases1 Kinases 2_Amino_dAMP->Kinases1 2_Amino_dADP 2'-Amino-dADP Kinases1->2_Amino_dADP Kinases2 Kinases 2_Amino_dADP->Kinases2 2_Amino_dATP 2'-Amino-dATP (Active Form) Kinases2->2_Amino_dATP

Cellular uptake and metabolic activation of this compound.
Inhibition of DNA Synthesis

The active triphosphate form, this compound triphosphate (2'-Amino-dATP), can act as a competitive inhibitor of deoxyadenosine triphosphate (dATP). This competition leads to the inhibition of DNA polymerases and ribonucleotide reductase, enzymes essential for DNA synthesis and repair. Incorporation of the analog into a growing DNA strand can also lead to chain termination.[10][11]

G 2_Amino_dATP 2'-Amino-dATP DNA_Polymerase DNA Polymerase 2_Amino_dATP->DNA_Polymerase Inhibition Inhibition dATP dATP dATP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Incorporation of 2'-Amino-dAMP

Inhibition of DNA synthesis by 2'-Amino-dATP.
Induction of Apoptosis

2'-deoxyadenosine and its analogs are known to induce apoptosis, particularly in lymphocytes.[3][12] The accumulation of the triphosphate form (dATP or its analog) is a key trigger. In the presence of cytochrome c, dATP binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the dismantling of the cell.[13][14]

G cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol 2_Amino_dATP Increased intracellular 2'-Amino-dATP Apaf1 Apaf-1 2_Amino_dATP->Apaf1 Cytochrome_c Cytochrome c (released) Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by 2'-Amino-dATP.

Experimental Protocols

Synthesis of this compound
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][9][17]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[7][18][19]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • This compound stock solution

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6- or 12-well plates

Procedure:

  • Cell Seeding: Seed the host cells into 6- or 12-well plates and grow until a confluent monolayer is formed.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare different concentrations of this compound in culture medium.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until visible plaques are formed in the virus control wells (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Gently wash the plates with water to remove excess stain.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can then be determined.

Antibiotic Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][20][21]

Materials:

  • Mycoplasma species to be tested

  • Appropriate broth medium for Mycoplasma growth (e.g., SP4 broth)[20]

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to a specific concentration (e.g., 10⁴-10⁵ color changing units/mL)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the Mycoplasma species. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C. The incubation time will vary depending on the growth rate of the Mycoplasma species (typically 2-7 days).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth is often indicated by a color change of a pH indicator in the medium due to metabolic activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its ability to interfere with fundamental cellular processes like nucleic acid synthesis and to induce apoptosis provides a strong rationale for its further investigation as an anticancer, antiviral, and antibiotic agent. This technical guide has summarized the current understanding of this nucleoside analog, highlighting its mechanisms of action and providing standardized protocols for its evaluation. Further research is warranted to fully elucidate its therapeutic potential, including the determination of its efficacy against a broader range of cancer cell lines, viruses, and bacterial strains, as well as in vivo studies to assess its pharmacological properties and safety profile. The generation of more extensive quantitative data will be crucial for advancing this compound from a promising lead compound to a potential clinical candidate.

References

An In-depth Technical Guide to the Biochemical Pathways Involving 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a naturally occurring purine nucleoside analog with potential applications in antimicrobial and anticancer therapies. Understanding its biochemical fate within biological systems is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential biochemical pathways involving this compound, including its biosynthesis, potential metabolic routes such as phosphorylation and deamination, and its likely interactions with key cellular enzymes. This document synthesizes current knowledge, presents available quantitative data, and provides hypothetical pathways based on the metabolism of structurally related nucleosides. Detailed experimental methodologies are also outlined to facilitate further research in this area.

Introduction

This compound is a purine 2'-deoxyribonucleoside distinguished by an amino group at the 2' position of the deoxyribose sugar.[1] This modification confers unique chemical properties that influence its biological activity. It has been identified as a natural product of certain bacteria and is of significant interest to researchers in drug development due to its potential as an antimicrobial and antineoplastic agent.[2][3] This guide aims to provide a detailed technical overview of the biochemical pathways associated with this molecule.

Biosynthesis of this compound

The primary known biosynthetic pathway for this compound occurs in the bacterium Actinomadura sp. strain ATCC 39365.[3] This pathway involves the direct, stereospecific amination of the precursor molecule, adenosine.

Biosynthesis of this compound Adenosine Adenosine 2-Amino-2-deoxyadenosine This compound Adenosine->2-Amino-2-deoxyadenosine Stereospecific 2'-amination (Actinomadura sp.)

Caption: Biosynthesis of this compound in Actinomadura sp.

Metabolic Pathways in Mammalian Systems (Hypothetical)

While the metabolic fate of this compound in mammalian cells has not been fully elucidated, plausible pathways can be hypothesized based on the known metabolism of the closely related nucleosides, adenosine and 2'-deoxyadenosine. The primary metabolic routes for such analogs are phosphorylation and deamination.

Phosphorylation Pathway

Phosphorylation is a critical activation step for many nucleoside analogs. It is hypothesized that this compound is a substrate for intracellular kinases, leading to the formation of its monophosphate, diphosphate, and ultimately, its active triphosphate form.

Hypothetical Phosphorylation Pathway 2-Amino-dA 2'-Amino-2'- deoxyadenosine 2-Amino-dAMP This compound monophosphate 2-Amino-dA->2-Amino-dAMP Adenosine Kinase (ADK)? Deoxycytidine Kinase (dCK)? 2-Amino-dADP This compound diphosphate 2-Amino-dAMP->2-Amino-dADP Nucleoside Monophosphate Kinases 2-Amino-dATP This compound triphosphate 2-Amino-dADP->2-Amino-dATP Nucleoside Diphosphate Kinases

Caption: Hypothetical phosphorylation of this compound.

Adenosine kinase (ADK) is a key enzyme in the phosphorylation of adenosine and, to a lesser extent, 2'-deoxyadenosine.[4] It is plausible that ADK recognizes this compound as a substrate. Deoxycytidine kinase (dCK) is another candidate enzyme known for its broad substrate specificity towards deoxyribonucleoside analogs.

Deamination Pathway

Deamination is a common catabolic pathway for adenosine and its analogs, catalyzed by adenosine deaminase (ADA). An adenosine deaminase, ADA1, from Actinomadura sp. has been shown to deaminate this compound to 2'-amino-2'-deoxyinosine.[5] It is plausible that mammalian ADAs could also catalyze this reaction.

Deamination Pathway 2-Amino-dA 2'-Amino-2'- deoxyadenosine 2-Amino-dI 2'-Amino-2'- deoxyinosine 2-Amino-dA->2-Amino-dI Adenosine Deaminase (ADA)?

Caption: Potential deamination of this compound.

Downstream Effects and Mechanism of Action (Hypothetical)

The biological effects of this compound are likely mediated by its phosphorylated metabolites, particularly the triphosphate form.

Inhibition of DNA Synthesis

By analogy to 2'-deoxyadenosine, the accumulation of this compound triphosphate could act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation. Furthermore, it may inhibit ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides for DNA synthesis.[6][7]

Mechanism of Action cluster_0 Cellular Metabolism cluster_1 Cellular Targets cluster_2 Cellular Effects 2-Amino-dATP This compound triphosphate DNAPol DNA Polymerases 2-Amino-dATP->DNAPol Competitive Inhibition RNR Ribonucleotide Reductase 2-Amino-dATP->RNR Inhibition ChainTermination DNA Chain Termination DNAPol->ChainTermination dNTPdepletion dNTP Pool Depletion RNR->dNTPdepletion Apoptosis Apoptosis ChainTermination->Apoptosis dNTPdepletion->Apoptosis

Caption: Hypothetical mechanism of action of this compound.

Interaction with RNA-Editing Deaminases

Studies have shown that 2'-deoxyadenosine can be a substrate for the RNA-editing enzyme ADAR-2.[8] This suggests that a 2'-hydroxyl group is not an absolute requirement for substrate recognition. Therefore, it is possible that this compound could also be recognized and deaminated by ADARs, potentially leading to off-target effects.

Quantitative Data

Currently, there is a paucity of quantitative kinetic data for the interaction of this compound with mammalian enzymes. The following table summarizes available information on related compounds to provide a basis for comparison.

EnzymeSubstrateKm (µM)Vmax (relative)Organism/TissueReference
Adenosine KinaseAdenosine~1-Human[9]
Adenosine Kinase2'-DeoxyadenosineHigher than AdenosineLower than AdenosineHuman Placenta[4]
Adenosine DeaminaseAdenosine~37-Human[9]
Adenosine Deaminase2'-Deoxyadenosine--Human[9]
ADAR-2Adenosine (in RNA)-1.0Recombinant Human[8]
ADAR-22'-Deoxyadenosine (in RNA)-Similar to AdenosineRecombinant Human[8]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine if this compound is a substrate for adenosine kinase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP (spiked with [γ-³²P]ATP), and varying concentrations of this compound.

  • Enzyme: Use purified recombinant human adenosine kinase.

  • Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Quenching: Stop the reaction by adding EDTA or by spotting the reaction mixture onto a TLC plate.

  • Analysis: Separate the substrate and the phosphorylated product (this compound monophosphate) by thin-layer chromatography (TLC) on a PEI-cellulose plate.

  • Quantification: Quantify the amount of product formed using a phosphorimager or by liquid scintillation counting.

  • Kinetics: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the initial reaction velocities at different substrate concentrations to the Michaelis-Menten equation.

Whole-Cell Metabolism Studies

Objective: To identify the metabolites of this compound in cultured cells.

Methodology:

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line) to mid-log phase.

  • Treatment: Treat the cells with a known concentration of this compound (radiolabeled with ³H or ¹⁴C for easier detection, if available) for various time points.

  • Extraction: Harvest the cells and extract the intracellular metabolites using a cold acid solution (e.g., 0.4 M perchloric acid).

  • Neutralization: Neutralize the extracts with a base (e.g., K₂CO₃).

  • Analysis: Analyze the extracts by high-performance liquid chromatography (HPLC) coupled with a UV detector and, if using radiolabeling, a radioactivity detector. Use appropriate standards for this compound and its potential phosphorylated metabolites.

  • Identification: Identify the metabolites by comparing their retention times with those of the standards. Mass spectrometry can be used for further confirmation.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential therapeutic agent. While its biosynthesis in Actinomadura is established, its metabolic fate and mechanism of action in mammalian systems are largely inferred from studies of related nucleosides. The hypothetical pathways of phosphorylation and subsequent inhibition of DNA synthesis provide a strong foundation for its observed biological activities. However, further research is imperative to validate these hypotheses. Key future directions include:

  • Enzyme Kinetics: Detailed kinetic studies are needed to confirm whether this compound is a substrate for adenosine kinase, deoxycytidine kinase, and adenosine deaminase, and to quantify the efficiency of these reactions.

  • Metabolite Profiling: Comprehensive metabolite profiling in various cell lines and in vivo models is required to identify the intracellular and extracellular metabolites of this compound.

  • Target Identification: Elucidating the direct molecular targets of this compound triphosphate is crucial to fully understand its mechanism of action.

  • Structural Biology: Co-crystallization of this compound or its metabolites with their target enzymes will provide invaluable insights into the molecular basis of their interaction and can guide the design of more potent and selective analogs.

This guide provides a framework for the current understanding and future investigation of the biochemical pathways involving this compound, with the ultimate goal of harnessing its therapeutic potential.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog that has garnered interest for its potential as an anti-tumor and antibacterial agent.[1][2] Its biological activity is contingent upon its entry into target cells and subsequent metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound and its closely related analogs. The document details the transport mechanisms, enzymatic phosphorylation, and downstream cytotoxic effects, including the inhibition of DNA synthesis and induction of apoptosis. Methodologies for key experimental assays are provided, alongside a quantitative summary of the available data for related compounds. Visual diagrams of the metabolic and signaling pathways are included to facilitate a deeper understanding of its mechanism of action.

Cellular Uptake of this compound Analogs

Experimental Workflow for Cellular Uptake Assay

Cellular Uptake Assay Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Culture cells to 70-90% confluency seeding Seed cells in multi-well plates cell_culture->seeding preincubation Pre-incubate with assay buffer seeding->preincubation incubation Incubate with radiolabeled This compound preincubation->incubation termination Terminate uptake with ice-cold stop buffer incubation->termination washing Wash cells to remove extracellular substrate termination->washing lysis Lyse cells washing->lysis scintillation Measure radioactivity (scintillation counting) lysis->scintillation quantification Quantify intracellular concentration scintillation->quantification kinetics Determine uptake kinetics (Km, Vmax) quantification->kinetics

Caption: Workflow for a typical cellular uptake assay using a radiolabeled substrate.

Experimental Protocol: Cellular Uptake Assay

This protocol is a generalized method for determining the cellular uptake of this compound, adapted from standard nucleoside transport assays.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Radiolabeled [³H]-2'-Amino-2'-deoxyadenosine

  • Unlabeled this compound

  • Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled thymidine)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well)

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Grow cells in complete medium to 70-90% confluency.

  • Seeding: Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with PBS.

  • Pre-incubation: Add assay buffer to each well and incubate at 37°C for 15 minutes to equilibrate.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add assay buffer containing a range of concentrations of radiolabeled [³H]-2'-Amino-2'-deoxyadenosine. For competition assays, include a high concentration of unlabeled this compound.

  • Incubation: Incubate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.

  • Uptake Termination: To stop the uptake, rapidly aspirate the incubation buffer and wash the cells three times with ice-cold stop buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the intracellular concentration of the radiolabeled substrate. For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Metabolism of this compound

Following cellular uptake, this compound must be metabolically activated through a series of phosphorylation steps to exert its cytotoxic effects. This process is catalyzed by intracellular nucleoside and nucleotide kinases.

Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_effects Downstream Effects extracellular This compound (extracellular) transporter Nucleoside Transporters (ENTs, CNTs) extracellular->transporter Transport intracellular This compound (intracellular) transporter->intracellular mono_p This compound monophosphate intracellular->mono_p Phosphorylation (Adenosine Kinase, Deoxycytidine Kinase) di_p This compound diphosphate mono_p->di_p Phosphorylation (Nucleoside Monophosphate Kinases) tri_p This compound triphosphate (Active Form) di_p->tri_p Phosphorylation (Nucleoside Diphosphate Kinases) dna_inhibition Inhibition of DNA Synthesis tri_p->dna_inhibition apoptosis Induction of Apoptosis tri_p->apoptosis

Caption: Proposed metabolic activation pathway of this compound.

Experimental Protocol: Analysis of this compound Metabolites by LC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound and its phosphorylated metabolites.

Materials:

  • Cell line of interest treated with this compound

  • Ice-cold methanol

  • Internal standards (stable isotope-labeled analogs of the analytes)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column

  • Mobile phase A: (e.g., 10 mM ammonium acetate in water, pH 10)

  • Mobile phase B: (e.g., Acetonitrile)

Procedure:

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Extract the metabolites by adding ice-cold methanol and scraping the cells.

    • Add internal standards to the cell lysate.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a gradient elution with mobile phases A and B.

    • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined and optimized.

  • Data Analysis:

    • Construct calibration curves for each analyte using known concentrations of standards.

    • Quantify the amount of this compound and its phosphorylated metabolites in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

Cytotoxicity and Mechanism of Action

The triphosphate form of this compound is the biologically active metabolite that exerts cytotoxic effects, primarily through the inhibition of DNA synthesis and the induction of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Apoptotic Pathway cluster_dna DNA Synthesis Inhibition cluster_apoptosis Apoptosis Induction active_metabolite 2'-Amino-2'-dATP dna_polymerase DNA Polymerase active_metabolite->dna_polymerase Inhibition mitochondrion Mitochondrion active_metabolite->mitochondrion Mitochondrial Damage dna_synthesis DNA Synthesis cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data on Cytotoxicity of Deoxyadenosine Analogs

While specific IC₅₀ values for this compound are not widely reported, the following table summarizes the cytotoxic activity of the related analog, 2-chloro-2'-deoxyadenosine (Cladribine), in various cancer cell lines. This data can serve as a reference for designing cytotoxicity studies for this compound.

Cell LineCancer TypeIC₅₀ (µM)Reference
CCRF-CEMAcute Lymphoblastic Leukemia~0.03[3]
MOLT-4Acute Lymphoblastic Leukemia~0.05[3]
U-937Histiocytic Lymphoma~0.1[3]
HL-60Acute Promyelocytic Leukemia~0.2[3]
Experimental Protocol: Cytotoxicity Assay (WST-8 Assay)

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: After cell adherence, add various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 24, 48, 72 hours).

  • WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Conclusion

This compound represents a promising nucleoside analog with potential therapeutic applications. Its efficacy is dependent on cellular uptake via nucleoside transporters and subsequent metabolic activation through phosphorylation. The resulting active triphosphate metabolite inhibits DNA synthesis and induces apoptosis, leading to cell death. While specific quantitative data for this compound is limited, the information available for related deoxyadenosine analogs provides a strong foundation for further research. The experimental protocols outlined in this guide offer a starting point for the detailed investigation of the cellular pharmacology of this compound, which is essential for its future development as a therapeutic agent.

References

Toxicology Profile of 2'-Amino-2'-deoxyadenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for 2'-Amino-2'-deoxyadenosine is limited in publicly available literature. This guide provides a comprehensive overview based on available safety data and extrapolates a potential toxicological profile from its parent compound, 2'-deoxyadenosine, and other closely related nucleoside analogs. The information presented here is intended for research and drug development professionals and should be supplemented with empirical testing.

Introduction

This compound is a purine nucleoside analog of 2'-deoxyadenosine, characterized by the substitution of the 2'-hydroxyl group with an amino group on the ribose sugar moiety. While it is utilized in oligonucleotide synthesis and explored for its potential as an anti-tumor and antibacterial agent, a comprehensive, publicly available toxicology profile is lacking.[1] This technical guide aims to consolidate the available safety information for this compound and to construct a putative toxicological profile by examining the well-documented toxic mechanisms of its parent compound, 2'-deoxyadenosine, and other relevant adenosine analogs.

For researchers and drug development professionals, understanding the potential toxicities of nucleoside analogs is paramount. These compounds often exert their therapeutic effects by interfering with fundamental cellular processes, which can also lead to adverse effects. This guide will delve into the likely mechanisms of toxicity, propose relevant experimental protocols for its assessment, and present the information in a structured format to aid in risk assessment and future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₆O₃[2]
Molecular Weight 266.26 g/mol [2]
CAS Number 4546-70-7[2]
Appearance White to off-white solid[3]
Solubility No data available[3]
Melting Point No data available[3]

Hazard Identification and Classification

Safety Data Sheets (SDS) for this compound provide general hazard classifications. It is important to note that these are often based on predictions or limited data and may not represent a complete toxicological assessment.

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[4]
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[4]

Precautionary Statements:

  • Wash skin thoroughly after handling.[4]

  • Do not eat, drink or smoke when using this product.[4]

  • Avoid release to the environment.[4]

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • Rinse mouth.[4]

  • Collect spillage.[4]

  • Dispose of contents/container to an approved waste disposal plant.[4]

Putative Mechanisms of Toxicity

The primary mechanisms of toxicity for 2'-deoxyadenosine and its analogs involve intracellular phosphorylation to their triphosphate forms, which then interfere with critical cellular processes. It is highly probable that this compound shares these mechanisms.

Intracellular Activation and Inhibition of Ribonucleotide Reductase

Upon cellular uptake, this compound is expected to be phosphorylated by cellular kinases, such as deoxycytidine kinase, to its 5'-monophosphate, -diphosphate, and ultimately its active 5'-triphosphate form, this compound triphosphate (2'-amino-dATP).[5]

This active triphosphate metabolite can then act as a potent allosteric inhibitor of ribonucleotide reductase (RNR).[6][7][8] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which in turn inhibits DNA synthesis and repair.[6][7][8] This is a common mechanism of action for many cytotoxic nucleoside analogs.[9][10]

RNR_Inhibition 2_Amino_2_deoxyadenosine This compound Cellular_Uptake Cellular Uptake 2_Amino_2_deoxyadenosine->Cellular_Uptake Phosphorylation Phosphorylation (e.g., Deoxycytidine Kinase) Cellular_Uptake->Phosphorylation 2_amino_dATP 2'-Amino-dATP (Active Metabolite) Phosphorylation->2_amino_dATP Inhibition Inhibition 2_amino_dATP->Inhibition RNR Ribonucleotide Reductase (RNR) dNTP_synthesis dNTP Synthesis RNR->dNTP_synthesis DNA_synthesis_repair DNA Synthesis & Repair dNTP_synthesis->DNA_synthesis_repair Inhibition->RNR Apoptosis_Induction cluster_0 Cellular Effects cluster_1 Apoptotic Pathway 2_amino_dATP 2'-Amino-dATP Mitochondria Mitochondria 2_amino_dATP->Mitochondria Direct/Indirect Damage DNA_Damage DNA Strand Breaks 2_amino_dATP->DNA_Damage Inhibition of Repair Apaf1 Apaf-1 2_amino_dATP->Apaf1 Co-factor Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis DNA_Damage->Apoptosis p53-dependent pathway Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Add_Compound Add Serial Dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate (e.g., 72h) Add_Compound->Incubate Add_Viability_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Viability_Reagent Incubate_Reagent Incubate (2-4h) Add_Viability_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

An In-depth Technical Guide to the In Vitro Evaluation of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a synthetic purine nucleoside analog distinguished from its parent molecule, adenosine, by the substitution of the 2'-hydroxyl group on the ribose sugar with an amino group.[1][2] This structural modification imparts unique biochemical properties, positioning it as a molecule of interest in therapeutic research. Initially isolated from Actinomadura corallina as an antimycoplasmal antibiotic, subsequent studies have explored its potential as an antiviral and anticancer agent.[3][4]

As a nucleoside analog, its mechanism of action is presumed to involve interference with nucleic acid metabolism and synthesis.[3][4] This guide provides a comprehensive overview of the in vitro studies of this compound, focusing on its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its evaluation.

Proposed Mechanism of Action and Signaling Pathways

The precise signaling pathways activated by this compound are not fully elucidated. However, extensive research on the closely related compound, 2'-deoxyadenosine, provides a strong model for its cytotoxic effects, particularly in lymphocytes and cancer cell lines.[5] The proposed mechanism centers on its intracellular phosphorylation and the subsequent disruption of cellular metabolism, leading to apoptosis.[5][6]

The key steps are as follows:

  • Cellular Uptake: The molecule enters the cell via nucleoside transporters.[6]

  • Phosphorylation: Intracellular kinases, such as deoxycytidine kinase and adenosine kinase, phosphorylate this compound to its triphosphate form, this compound triphosphate (dATP analog).[6][7]

  • Metabolic Disruption: The accumulation of this dATP analog can inhibit critical enzymes like ribonucleotide reductase, disrupting the synthesis of other deoxynucleotides necessary for DNA replication and repair.[8]

  • DNA Damage and PARP Activation: The imbalance in deoxynucleotide pools and potential incorporation into DNA leads to DNA strand breaks. This damage activates the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[5]

  • Energy Depletion and Apoptosis: Overactivation of PARP consumes its substrate, NAD+, leading to a rapid depletion of intracellular NAD+ and subsequently ATP pools. This energy crisis, combined with the release of mitochondrial factors like cytochrome c, triggers the caspase cascade (e.g., activation of procaspase-3) and culminates in apoptotic cell death.[5][6]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus & Mitochondria A 2'-Amino-2'- deoxyadenosine (Extracellular) B 2'-Amino-2'- deoxyadenosine (Intracellular) A->B Nucleoside Transporter C Phosphorylation (Kinases) B->C G S-adenosyl-L- homocysteine (SAH) Hydrolase B->G Inhibits D dATP Analog (2'-Amino-dATP) C->D E Ribonucleotide Reductase D->E Inhibits F dNTP Pool Imbalance E->F I DNA Strand Breaks F->I H Transmethylation Inhibition G->H J PARP Activation I->J M Cytochrome C Release I->M K NAD+ Depletion J->K Consumes NAD+ L ATP Depletion K->L O Apoptosis L->O N Caspase Activation M->N N->O

Proposed cytotoxic signaling pathway of this compound.

Quantitative Biological Data

Quantitative in vitro data for this compound is limited in publicly accessible literature. However, studies on closely related analogs provide context for its potential potency. The data below is for 2'-deoxyadenosine and other derivatives, which are frequently studied in combination with an adenosine deaminase (ADA) inhibitor like deoxycoformycin to prevent their degradation and enhance efficacy.

CompoundCell LineAssay TypeMetricValueCo-treatmentReference
2'-DeoxyadenosineLoVo (Colon Carcinoma)Growth InhibitionIC50~0.1 mM1 µM dCF*[9]
2'-DeoxyadenosineL1210 (Leukemia)SAHH** Inhibition--Time-dependent[9]
2'-DeoxyadenosinePig Keratinocytes[³H]thymidine UptakeInhibition>90%0.1-2 mM[7][9]
2-Bromo-2'-deoxyadenosineL1210 (Leukemia)Antitumor ActivityT/C 170%50 mg/kg[10]
2-Bromo-2'-deoxyadenosineB16 (Melanoma)Antitumor ActivityT/C212%50 mg/kg[10]
2'-Deoxy-2'-fluoro-2'-C-methyl purine nucleosidesHCV RepliconAntiviralEC50VariesNone[11]

*dCF: deoxycoformycin, an adenosine deaminase inhibitor. **SAHH: S-adenosyl-L-homocysteine hydrolase. ***T/C %: Treated vs. Control, a measure of antitumor activity in vivo, included for context.

Experimental Protocols

The in vitro evaluation of a nucleoside analog like this compound involves a series of assays to determine its cytotoxicity, mechanism of action, and specific activities (e.g., antiviral).

General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture the desired cell line (e.g., HeLa, L1210, or a relevant cancer/viral host cell line) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound by dissolving the powder in a suitable solvent like sterile water or DMSO.[3] Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the final desired concentrations.

Cytotoxicity Assessment: MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 1 mM). Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Antiviral Activity: HCV Subgenomic Replicon Assay

This assay quantifies the ability of a compound to inhibit viral RNA replication.[11]

  • Cell Line: Use a human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon that includes a reporter gene like luciferase.

  • Assay Procedure:

    • Plate the replicon cells in a 96-well plate.

    • Treat the cells with serial dilutions of this compound for 72 hours.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Calculate the inhibition of HCV RNA replication relative to vehicle-treated controls.

    • Determine the EC50 (50% effective concentration) from the dose-response curve.

    • Concurrently, run a cytotoxicity assay (e.g., MTT) on the same cell line to determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window.

In Vitro Study Workflow

The systematic evaluation of a novel nucleoside analog follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures that resources are directed toward the most promising candidates.

G A Compound Acquisition (Synthesis or Purchase of This compound) B Primary Screening: Broad Cytotoxicity Assays (e.g., NCI-60 panel, MTT) A->B C Hit Identification (IC50 < Threshold) B->C D Secondary Screening: Disease-Specific Assays C->D Active K Lead Candidate C->K Inactive / Discard E Antiviral Assays (e.g., HCV Replicon, HIV RT) D->E F Anticancer Assays (Clonogenic, Migration) D->F G Mechanism of Action Studies E->G F->G H Apoptosis vs. Necrosis (Annexin V, Caspase Assay) G->H I Cell Cycle Analysis (Flow Cytometry) G->I J Target Engagement (Enzyme Inhibition, Nucleotide Pool Analysis) G->J H->K I->K J->K

Typical workflow for the in vitro evaluation of a nucleoside analog.

References

Methodological & Application

Synthesis of 2'-Amino-2'-deoxyadenosine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Amino-2'-deoxyadenosine is a synthetic nucleoside analog with significant potential in the development of therapeutic oligonucleotides and antiviral agents. Its unique structural modification at the 2'-position of the ribose sugar imparts favorable biological properties, including enhanced nuclease resistance and binding affinity to target RNA sequences. This document provides a comprehensive overview of a common and effective chemical synthesis route for this compound, designed to guide researchers in its preparation for various research and drug discovery applications. Detailed experimental protocols for the key synthetic steps, quantitative data, and workflow visualizations are presented to ensure reproducibility and facilitate successful synthesis.

Introduction

The strategic modification of nucleosides has been a cornerstone of drug discovery, leading to the development of numerous antiviral and anticancer therapies. This compound, a derivative of the natural nucleoside adenosine, is of particular interest due to the introduction of a basic amino group at the 2'-position. This modification can influence the conformational properties of the sugar moiety and introduce a site for further chemical derivatization. The synthesis of this compound typically involves a multi-step process requiring careful control of protecting groups and stereochemistry. The most prevalent synthetic strategy involves the preparation of a 2'-azido-2'-deoxyadenosine intermediate, followed by the reduction of the azido group to the desired amine. This application note details a reliable protocol for this synthesis, starting from the readily available precursor, adenosine.

Synthetic Strategy Overview

The overall synthetic pathway for this compound can be logically divided into four main stages:

  • Protection of Adenosine: The reactive hydroxyl and exocyclic amino groups of adenosine are protected to prevent unwanted side reactions during subsequent steps.

  • Introduction of a Leaving Group at the 2'-Position: A leaving group is installed at the 2'-position of the protected adenosine to facilitate nucleophilic substitution. A common approach is the formation of a 2',3'-anhydro (epoxide) intermediate.

  • Introduction of the 2'-Azido Group: The epoxide is opened with an azide nucleophile to introduce the 2'-azido group with the desired stereochemistry.

  • Reduction and Deprotection: The 2'-azido group is reduced to the 2'-amino group, followed by the removal of all protecting groups to yield the final product.

Data Presentation

Table 1: Summary of Key Reaction Steps and Typical Yields
Step #ReactionKey ReagentsSolventTypical Yield (%)
1Protection of Adenosine (Tritylation and Benzoylation)Trityl chloride, Benzoyl chloride, PyridinePyridine70-80
2Formation of 2',3'-Anhydroadenosine (Epoxide Formation)Methanesulfonyl chloride, Sodium methoxideMethanol/Dioxane85-95
3Epoxide Opening with AzideSodium azide, Ammonium chlorideN,N-Dimethylformamide80-90
4Reduction of Azide to Amine (Catalytic Hydrogenation)Palladium on carbon (10%), Hydrogen gasMethanol90-98
5DeprotectionTrifluoroacetic acid, Methanolic ammoniaDichloromethane, Methanol75-85 (over two steps)

Experimental Protocols

Protocol 1: Protection of Adenosine
  • 5'-O-Tritylation:

    • To a solution of adenosine (1 eq) in dry pyridine, add trityl chloride (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with methanol and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 5'-O-trityladenosine.

  • N6, 2',3'-Tribenzoylation:

    • Dissolve 5'-O-trityladenosine (1 eq) in dry pyridine and cool to 0 °C.

    • Add benzoyl chloride (3.5 eq) dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography to afford N6,N6,2',3'-tetra-benzoyl-5'-O-trityladenosine.

Protocol 2: Formation of 2',3'-Anhydroadenosine (Epoxide)
  • Detritylation:

    • Dissolve the fully protected adenosine from Protocol 1 in a solution of 80% acetic acid in water.

    • Stir at room temperature for 2 hours.

    • Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual acetic acid.

    • Purify the resulting N6,2',3'-tribenzoyladenosine by column chromatography.

  • Mesylation and Epoxide Formation:

    • Dissolve N6,2',3'-tribenzoyladenosine (1 eq) in a mixture of pyridine and dichloromethane.

    • Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir for 4 hours at 0 °C.

    • Add a solution of sodium methoxide (2 eq) in methanol and stir at room temperature for 1 hour.

    • Neutralize the reaction with acetic acid and concentrate.

    • Partition the residue between dichloromethane and water.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the protected 2',3'-anhydroadenosine.

Protocol 3: Synthesis of 2'-Azido-2'-deoxyadenosine
  • Epoxide Ring Opening:

    • Dissolve the protected 2',3'-anhydroadenosine (1 eq) in N,N-dimethylformamide (DMF).

    • Add sodium azide (5 eq) and ammonium chloride (2 eq).

    • Heat the mixture at 100 °C for 24 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

    • Concentrate and purify the crude product by column chromatography to obtain the protected 2'-azido-2'-deoxyadenosine.

Protocol 4: Reduction and Deprotection to this compound
  • Catalytic Hydrogenation:

    • Dissolve the protected 2'-azido-2'-deoxyadenosine (1 eq) in methanol.

    • Add 10% palladium on carbon (10% w/w).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

    • Concentrate the filtrate to obtain the protected this compound.

  • Deprotection:

    • Dissolve the protected this compound in a solution of saturated methanolic ammonia.

    • Stir in a sealed vessel at room temperature for 48 hours.

    • Concentrate the solution under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to yield this compound as a white solid.

Visualizations

Synthetic Workflow

Synthesis_Workflow Adenosine Adenosine Protected_A Protected Adenosine (5'-O-Trityl, N6,2',3'-Tribenzoyl) Adenosine->Protected_A Protection Anhydro_A Protected 2',3'-Anhydroadenosine Protected_A->Anhydro_A Epoxide Formation Azido_A Protected 2'-Azido-2'-deoxyadenosine Anhydro_A->Azido_A Azide Opening Amino_A_Protected Protected this compound Azido_A->Amino_A_Protected Reduction Final_Product This compound Amino_A_Protected->Final_Product Deprotection

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Intermediates

Intermediates Start Adenosine Step1 Protection of -OH and -NH2 groups Start->Step1 Intermediate1 Fully Protected Adenosine Step1->Intermediate1 Step2 Formation of 2',3'-Epoxide Intermediate1->Step2 Intermediate2 2',3'-Anhydroadenosine Intermediate Step2->Intermediate2 Step3 Nucleophilic attack by Azide Intermediate2->Step3 Intermediate3 2'-Azido-2'-deoxyadenosine Intermediate Step3->Intermediate3 Step4 Reduction of Azido Group Intermediate3->Step4 Intermediate4 This compound (Protected) Step4->Intermediate4 Step5 Removal of Protecting Groups Intermediate4->Step5 End This compound Step5->End

Caption: Key intermediates and transformations in the synthesis.

Conclusion

The synthesis of this compound is a well-established process that provides access to a valuable building block for nucleic acid chemistry and drug discovery. The protocol detailed in this application note, proceeding through a 2'-azido intermediate, offers a reliable and reproducible method for obtaining this compound. By carefully following the outlined procedures and paying close attention to purification techniques, researchers can successfully synthesize this compound for their specific applications. The provided data and visualizations serve as a practical guide to streamline the synthetic process and ensure a high-quality final product.

Synthesis of 2'-Amino-2'-deoxyadenosine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of modified nucleosides such as 2'-Amino-2'-deoxyadenosine is a critical process in the discovery and development of novel therapeutics. This purine nucleoside analog is of significant interest for its potential applications in antiviral and anticancer therapies.[1] This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound.

Chemical Synthesis Approach

A well-established chemical synthesis method for this compound was developed by Morisawa et al. in 1981. The multi-step process involves the strategic protection and modification of the sugar moiety of a precursor molecule.

Chemical Synthesis Workflow

A Starting Material (e.g., Adenosine) B Protection of Hydroxyl Groups (e.g., TBDMS-Cl) A->B Protection C Activation of 2'-Hydroxyl Group (e.g., Triflic Anhydride) B->C Activation D Nucleophilic Substitution with Azide (e.g., NaN3) C->D Azide Introduction E Reduction of Azide to Amine (e.g., H2, Pd/C) D->E Reduction F Deprotection E->F Deprotection G Purification (e.g., Column Chromatography) F->G Purification H This compound G->H Final Product

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Chemical Synthesis (Adapted from Morisawa et al., 1981)

Materials:

  • Adenosine

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Triflic anhydride

  • Sodium azide (NaN3)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Tetrabutylammonium fluoride (TBAF)

  • Solvents: Pyridine, Dichloromethane (DCM), Methanol, Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Protection of 3' and 5' Hydroxyl Groups: Dissolve adenosine in pyridine and add TBDMS-Cl and imidazole. Stir the reaction at room temperature until the reaction is complete (monitored by TLC). Work up the reaction mixture and purify the product to obtain 3',5'-bis(tert-butyldimethylsilyl)adenosine.

  • Activation of the 2'-Hydroxyl Group: Dissolve the protected adenosine in DCM and cool to -78 °C. Add triflic anhydride dropwise and stir for the specified time.

  • Introduction of the Azido Group: In a separate flask, prepare a solution of sodium azide in a suitable solvent. Add this solution to the reaction mixture containing the activated adenosine. Allow the reaction to warm to room temperature and stir until completion.

  • Reduction of the Azido Group: Dissolve the 2'-azido-2'-deoxyadenosine derivative in methanol. Add Pd/C catalyst and subject the mixture to hydrogenation.

  • Deprotection: After the reduction is complete, filter off the catalyst. Add a solution of TBAF to the filtrate to remove the silyl protecting groups.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Enzymatic Synthesis Approach

An alternative and often more stereospecific method for synthesizing nucleoside analogs is through enzymatic catalysis. Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that can be utilized for the synthesis of 2'-deoxyadenosine derivatives.

Enzymatic Synthesis Workflow

A Deoxyribose Donor (e.g., 2'-Deoxyuridine) E Transglycosylation Reaction A->E B Acceptor Base (Adenine) B->E C Nucleoside 2'-Deoxyribosyltransferase (NDT) C->E D Reaction Mixture (Buffer, pH, Temp) D->E F Reaction Quenching E->F Incubation G Purification (e.g., HPLC) F->G Purification H This compound G->H Final Product

Caption: Enzymatic synthesis workflow for this compound.

Experimental Protocol: Enzymatic Synthesis using NDT

Materials:

  • 2'-Deoxyuridine (or other suitable deoxyribose donor)

  • Adenine

  • Nucleoside 2'-deoxyribosyltransferase (NDT)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • HPLC system for purification

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the deoxyribose donor, adenine, and NDT enzyme in the appropriate buffer. The optimal pH for the reaction is typically around 7.0.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific NDT enzyme used (e.g., 63°C). The reaction progress can be monitored by HPLC.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate the reaction by heating or by adding a quenching agent.

  • Purification: Purify the this compound from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

ParameterChemical Synthesis (Morisawa et al., 1981)Enzymatic Synthesis (NDT)
Starting Materials Adenosine2'-Deoxyuridine, Adenine
Key Reagents TBDMS-Cl, Triflic Anhydride, NaN3, Pd/CNDT Enzyme
Number of Steps Multi-stepOne-pot reaction
Stereoselectivity May require chiral separationHigh
Typical Yield ModerateVariable, can be high
Purification Column ChromatographyHPLC

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the protons of the adenine base and the deoxyribose sugar. The chemical shifts and coupling constants will be indicative of the stereochemistry at the 2' position.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C10H14N6O3, MW: 266.26 g/mol ).[2]

Concluding Remarks

Both chemical and enzymatic methods offer viable routes to this compound. The choice of method will depend on the desired scale of synthesis, available resources, and the required stereochemical purity. The chemical synthesis provides a well-documented pathway, while the enzymatic approach offers a potentially more efficient and environmentally friendly alternative with high stereospecificity. For all synthesis protocols, optimization of reaction conditions and purification methods is crucial to achieve high yields and purity of the final product.

References

Application Notes and Protocols: Utilizing 2'-Amino-2'-deoxyadenosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 2'-Amino-2'-deoxyadenosine into synthetic oligonucleotides. This modification offers unique properties beneficial for various research, diagnostic, and therapeutic applications. The protocols outlined below cover the synthesis of the phosphoramidite building block, its incorporation into oligonucleotides via solid-phase synthesis, and the final deprotection and purification steps.

Introduction

The introduction of a 2'-amino group into oligonucleotides can significantly alter their biological and physical properties. 2'-Amino-modified oligonucleotides have been shown to exhibit increased resistance to nuclease degradation, a crucial attribute for in vivo applications. Furthermore, the 2'-amino group can serve as a versatile handle for post-synthetic modifications and conjugations. These characteristics make 2'-amino-modified oligonucleotides valuable tools in the development of antisense therapies, aptamers, and siRNAs.[1][2][3] The synthesis of high-quality 2'-amino-modified oligonucleotides relies on the efficient preparation of the corresponding this compound phosphoramidite and optimized solid-phase synthesis and deprotection protocols.

Key Applications

Oligonucleotides containing this compound are utilized in a variety of applications, including:

  • Antisense Therapeutics: The enhanced nuclease resistance and strong binding affinity to target RNA make these modified oligonucleotides promising candidates for antisense drugs.[1][3]

  • Aptamer Development: The 2'-amino modification can contribute to the structural stability and binding affinity of aptamers, which are short single-stranded DNA or RNA molecules that can bind to a specific target molecule.[2]

  • siRNA Construction: Introducing 2'-amino modifications into small interfering RNAs (siRNAs) can improve their stability and efficacy in gene silencing applications.[2]

  • Bioconjugation: The primary amino group at the 2'-position provides a reactive site for the attachment of various molecules, such as fluorophores, quenchers, or other labels for diagnostic and research purposes.

Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of 2'-amino-modified oligonucleotides.

ParameterValue/RangeNotesReference
Phosphoramidite Synthesis
Overall Yield of Phosphoramidite 6 23%Over six steps starting from arabinoadenosine.[4]
Oligonucleotide Synthesis
Coupling Efficiency>99%Similar to standard phosphoramidites.[5][6]
Biophysical Properties
Thermal Stability (ΔTm)Up to +14 °C per modificationFor 2'-amino-α-L-LNA adenine monomers against DNA targets.[7]
+2 °C per modificationFor 2-amino-alpha-2'-deoxyadenosine in methoxyethylphosphoramidate α-ODNs against RNA targets.[8]
Nuclease ResistanceHalf-life increased ~10-foldCompared to other modified bases in serum.[2]
Ligand Affinity (Kd)
2'-NH2 RNA ligands~400 pMFor human keratinocyte growth factor.[2]
2'-F RNA ligands~0.3-3 pMFor human keratinocyte growth factor, showing superior affinity.[2]

Experimental Protocols

Protocol 1: Synthesis of N-trifluoroacetylated 2′-amino-2′-deoxyadenosine Phosphoramidite

This protocol describes a robust method to synthesize the this compound phosphoramidite building block required for automated RNA solid-phase synthesis.[4]

Materials:

  • 9-(β-d-arabinofuranosyl)adenine

  • 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2)

  • Anhydrous DMF and pyridine

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • 4-(dimethylamino)pyridine (DMAP)

  • CH2Cl2

  • Sodium azide (NaN3)

  • Palladium on carbon (Pd/C)

  • H2 gas

  • THF

  • Ethyl trifluoroacetate

  • Trifluoroacetic anhydride

  • N,N-dibutylformamide dimethylacetal

  • Tetrabutylammonium fluoride (TBAF)

  • Acetic acid

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • Protection of 5' and 3'-Hydroxyl Groups: React 9-(β-d-arabinofuranosyl)adenine with 1.3 equivalents of TIPDSiCl2 in anhydrous DMF and pyridine at room temperature for 14 hours.

  • Triflation and Azide Substitution:

    • Perform triflation of the 2'-OH group with 1.5 equivalents of CF3SO2Cl and 3 equivalents of DMAP in CH2Cl2 at 0°C for 30 minutes.

    • React the triflated intermediate with 5 equivalents of NaN3 in DMF at room temperature for 15 hours to produce the 2'-azido derivative.

  • Reduction and N-Protection:

    • Reduce the 2'-azido group by hydrogenation (H2 balloon) with Pd/C catalyst in THF overnight at room temperature.

    • Protect the resulting 2'-amino group by trifluoroacetylation using 10 equivalents of ethyl trifluoroacetate followed by 1.0 equivalent of trifluoroacetic anhydride in THF at room temperature for 48 hours.

  • Exocyclic Amine Protection and TIPDS Deprotection:

    • Protect the exocyclic adenine 6-amino group using 3 equivalents of N,N-dibutylformamide dimethylacetal in THF at 60°C overnight.

    • Deprotect the TIPDS moiety using 1 M TBAF and 0.5 M acetic acid in THF at room temperature for 2 hours.

  • Dimethoxytritylation: React the nucleoside with 1.3 equivalents of DMT-Cl under standard conditions to yield the 5'-O-DMT derivative.

  • Phosphitylation: Convert the 5'-O-DMT nucleoside into the corresponding phosphoramidite by treatment with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under basic conditions.

Synthesis_of_2_Amino_2_deoxyadenosine_Phosphoramidite cluster_synthesis Phosphoramidite Synthesis Workflow Arabinoadenosine Arabinoadenosine TIPDS_Protected 5',3'-O-TIPDS Protected Arabinoadenosine->TIPDS_Protected TIPDSiCl2 Triflated 2'-O-Triflated TIPDS_Protected->Triflated CF3SO2Cl Azido 2'-Azido Triflated->Azido NaN3 Amino 2'-Amino Azido->Amino H2, Pd/C N_TFA_Protected 2'-N-Trifluoroacetyl Amino->N_TFA_Protected Ethyl trifluoroacetate N6_Protected N6-Protected N_TFA_Protected->N6_Protected Bu2NCH(OCH3)2 DMT_Protected 5'-O-DMT N6_Protected->DMT_Protected DMT-Cl Phosphoramidite Final Phosphoramidite DMT_Protected->Phosphoramidite Phosphitylation Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Start Start with Support-Bound Nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Coupling 2. Coupling with 2'-Amino-dA Phosphoramidite Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Elongated_Chain Elongated Oligonucleotide Chain Oxidation->Elongated_Chain Repeat for next monomer Deprotection_Workflow cluster_deprotection Oligonucleotide Deprotection and Purification Oligo_on_Support Oligonucleotide on Solid Support Cleavage_Deprotection Cleavage and Base Deprotection (e.g., NH4OH or AMA) Oligo_on_Support->Cleavage_Deprotection Crude_Oligo Crude Oligonucleotide Cleavage_Deprotection->Crude_Oligo Purification Purification (e.g., HPLC) Crude_Oligo->Purification Pure_Oligo Purified 2'-Amino-Modified Oligonucleotide Purification->Pure_Oligo

References

Application Notes and Protocols for Enzymatic Assays Utilizing 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for enzymatic assays involving the purine nucleoside analog, 2'-Amino-2'-deoxyadenosine. This document is intended to guide researchers in establishing robust and reliable assays for studying enzymes that metabolize this compound, which is of interest in the development of novel therapeutics.

Introduction

This compound is a synthetic deoxyribonucleoside distinguished by an amino group at the 2' position of the ribose sugar. This structural modification can significantly alter its interaction with enzymes that typically process natural nucleosides like adenosine and deoxyadenosine. Understanding these interactions is crucial for elucidating the mechanism of action of potential drug candidates and for developing screening assays. The primary enzymes known to interact with adenosine and its analogs are adenosine deaminase (ADA) and various nucleoside kinases, such as deoxycytidine kinase (dCK).

I. Enzymatic Deamination by Adenosine Deaminase (ADA)

Adenosine deaminase (ADA, EC 3.5.4.4) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] Studies have shown that 2'-deoxyadenosine is a substrate for ADA, although the enzyme exhibits a preference for adenosine.[3] The presence of a 2'-amino group in this compound influences its recognition and processing by ADA.

Quantitative Data
Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Relative Activity (%)Reference
Calf Intestinal Mucosa2'-Deoxyadenosine22.4 ± 2.2283 ± 17Not Reported[4]
Human Lymphocyte-rich PBMCs2'-DeoxyadenosineNot ReportedNot Reported57.2 ± 4.7[3]
Experimental Protocol: Spectrophotometric Assay for ADA Activity

This protocol is adapted from standard ADA assays and is optimized for measuring the deamination of this compound. The assay is based on the decrease in absorbance at 265 nm as the substrate is converted to its corresponding inosine analog.

Materials:

  • Adenosine Deaminase (Calf Intestine or Human Recombinant)

  • This compound

  • 50 mM Sodium Phosphate Buffer, pH 7.4

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 50 mM Sodium Phosphate Buffer, pH 7.4. The concentration should be varied to determine kinetic parameters (e.g., 0.1 to 10 times the expected Km).

    • Dilute the ADA enzyme in cold 50 mM Sodium Phosphate Buffer, pH 7.4, to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • For a 96-well plate assay, add 180 µL of the this compound solution to each well.

    • For a cuvette-based assay, add 900 µL of the this compound solution to the cuvette.

    • Include a blank control with buffer only.

  • Enzyme Reaction:

    • Equilibrate the plate or cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL (for 96-well plate) or 100 µL (for cuvette) of the diluted ADA enzyme solution.

    • Mix gently by pipetting or inverting the cuvette.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 265 nm over time.

    • Record data points every 15-30 seconds for 10-20 minutes.

    • Ensure the initial reaction phase is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc). The molar extinction coefficient (ε) for this compound at 265 nm will need to be determined experimentally.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

ADA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Handling Substrate Prepare 2'-Amino-2'- deoxyadenosine solutions Setup Add substrate to plate/cuvette Substrate->Setup Enzyme Dilute Adenosine Deaminase Initiate Add enzyme to initiate reaction Enzyme->Initiate Equilibrate Equilibrate at reaction temperature Setup->Equilibrate Equilibrate->Initiate Monitor Monitor A265 decrease Initiate->Monitor Calculate Calculate initial velocity (V₀) Monitor->Calculate Analyze Determine Km and Vmax Calculate->Analyze

Workflow for the spectrophotometric ADA assay.

II. Enzymatic Phosphorylation by Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK, EC 2.7.1.74) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine.[5][6] dCK is also known for its broad substrate specificity, phosphorylating a wide range of nucleoside analogs used in cancer and antiviral therapies.[6][7] This makes dCK a likely candidate for the phosphorylation of this compound.

Quantitative Data

Specific kinetic data for the phosphorylation of this compound by dCK is not currently available in published literature. However, the known broad specificity of dCK suggests that it is a viable enzyme for assays involving this substrate.[5]

Experimental Protocol: Kinase Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure the kinase activity of dCK with this compound. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Human Recombinant Deoxycytidine Kinase (dCK)

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • PEP (Phosphoenolpyruvic acid)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • PK/LDH (Pyruvate kinase/Lactate dehydrogenase) enzyme mix

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in kinase reaction buffer.

    • Prepare a reaction mixture containing ATP, PEP, and NADH in kinase reaction buffer. Final concentrations in the assay should be optimized but are typically around 1 mM ATP, 2 mM PEP, and 0.2 mM NADH.

    • Add the PK/LDH enzyme mix to the reaction mixture.

    • Dilute dCK in cold kinase reaction buffer to a working concentration.

  • Assay Setup:

    • In a 96-well plate or cuvette, combine the reaction mixture and the this compound solution.

    • Include a control without the substrate (this compound) to measure any background ATPase activity.

  • Enzyme Reaction:

    • Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the diluted dCK enzyme.

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 340 nm.

    • Record data points every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • This rate is directly proportional to the rate of ADP production and thus the kinase activity.

    • Determine kinetic parameters by varying the concentration of this compound.

Kinase_Assay_Pathway cluster_kinase_reaction dCK Reaction cluster_coupling_reaction Coupling Reaction cluster_detection Detection Substrate 2'-Amino-2'- deoxyadenosine dCK dCK Substrate->dCK ATP ATP ATP->dCK Product This compound -monophosphate ADP ADP PK PK ADP->PK ADP->PK dCK->Product dCK->ADP PEP PEP PEP->PK Pyruvate Pyruvate LDH LDH Pyruvate->LDH NADH NADH + H+ NADH->LDH Detection Decrease in Absorbance at 340 nm NAD NAD+ Lactate Lactate PK->ATP PK->Pyruvate LDH->NAD LDH->Lactate

Coupled enzymatic assay for dCK activity.

III. Signaling Pathways and Cellular Context

The biological role of this compound is not extensively characterized. As a nucleoside analog, its primary mechanism of action upon cellular uptake is likely to be through its metabolism by enzymes of the purine salvage pathway.

Potential Cellular Fate:

  • Deamination: If deaminated by ADA, it would be converted to 2'-amino-2'-deoxyinosine, which may have its own distinct biological activities or be further metabolized.

  • Phosphorylation: If phosphorylated by a nucleoside kinase like dCK, it would be converted to this compound monophosphate. This monophosphate could potentially be further phosphorylated to the di- and triphosphate forms.

  • Incorporation into Nucleic Acids: The triphosphate form could be a substrate for DNA polymerases, potentially leading to chain termination or altered DNA structure, which is a common mechanism for many antiviral and anticancer nucleoside analogs.

Further research is needed to elucidate the specific signaling pathways affected by this compound and its metabolites.

Cellular_Metabolism Extracellular 2'-Amino-2'- deoxyadenosine (Extracellular) Intracellular 2'-Amino-2'- deoxyadenosine (Intracellular) Extracellular->Intracellular Nucleoside Transporter Deaminated 2'-Amino-2'- deoxyinosine Intracellular->Deaminated ADA MonoP 2'-Amino-2'-deoxy-AMP Intracellular->MonoP dCK DiP 2'-Amino-2'-deoxy-ADP MonoP->DiP NMPK TriP 2'-Amino-2'-deoxy-ATP DiP->TriP NDPK DNA Incorporation into DNA (Chain Termination?) TriP->DNA DNA Polymerase

Potential metabolic pathways of this compound.

Conclusion

The protocols and data presented here provide a foundation for researchers to investigate the enzymatic processing of this compound. The adaptability of standard spectrophotometric assays for adenosine deaminase and deoxycytidine kinase allows for the characterization of this nucleoside analog's interaction with key enzymes in purine metabolism. Further studies are warranted to determine precise kinetic parameters and to explore the downstream cellular consequences of its metabolic activation, which will be critical for its potential development as a therapeutic agent.

References

Application Notes and Protocols: Labeling Oligonucleotides with 2'-Amino-2'-deoxyadenosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from diagnostics to therapeutic development. The introduction of a primary amino group at the 2'-position of a deoxyadenosine residue (2'-Amino-2'-deoxyadenosine) within an oligonucleotide provides a versatile handle for post-synthetic conjugation of various functional moieties, including fluorophores, quenchers, and affinity tags. This modification allows for the precise placement of labels within the oligonucleotide sequence, offering advantages in studying nucleic acid structure, function, and interactions.

These application notes provide detailed protocols for the labeling of oligonucleotides containing this compound with amine-reactive dyes, specifically focusing on N-hydroxysuccinimide (NHS) esters. Additionally, we present key quantitative data regarding labeling efficiency and the biophysical properties of the resulting conjugates.

Data Presentation

Table 1: Quantitative Data for Labeling 2'-Amino-Modified Oligonucleotides
ParameterValueNotes
pKa of 2'-amino group 6.2[1][2]The amino group must be deprotonated (pH > pKa) to be nucleophilic.
Optimal pH for Labeling 8.3 - 8.5[3][4]Balances amine reactivity and NHS ester hydrolysis.
Typical Labeling Yield ~69%[2]Reported for rhodamine isothiocyanate labeling of 2'-amino-2'-deoxycytidine, a comparable system. Yields can be optimized.
Effect on Duplex Stability (Tm) DestabilizingThe presence of a 2'-amino group can lower the melting temperature of the oligonucleotide duplex.[1][2]
Solvent Considerations Anhydrous DMSO or DMFUsed to dissolve the amine-reactive dye before addition to the aqueous reaction buffer.[3][4]
Reaction Time 2 hours to overnight[3]Longer reaction times may increase yield but also risk hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: Post-Synthetic Labeling of a this compound Modified Oligonucleotide with an NHS Ester Dye

This protocol details the conjugation of a fluorescent dye NHS ester to an oligonucleotide containing a single this compound residue.

Materials:

  • This compound modified oligonucleotide, purified (e.g., by HPLC)

  • Amine-reactive dye NHS ester (e.g., a succinimidyl ester of a fluorescent dye)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5[3]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Nuclease-free water

  • Desalting column (e.g., NAP-10) or reverse-phase HPLC for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the purified 2'-amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive dye NHS ester in a small amount of anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the following:

      • 20 µL of the 2'-amino-modified oligonucleotide solution.

      • 20 µL of 2X Conjugation Buffer (0.2 M sodium bicarbonate, pH 8.5).

      • 10 µL of the dissolved dye NHS ester solution.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[3]

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from the unreacted dye and byproducts using a desalting column according to the manufacturer's instructions.

    • For higher purity, reverse-phase HPLC is recommended. Use a C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.

  • Quantification and Quality Control:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.

    • Calculate the concentration of the oligonucleotide and the dye to determine the labeling efficiency.

    • The labeling efficiency is the molar ratio of the dye to the oligonucleotide.

Protocol 2: Purification of Labeled Oligonucleotides using Reverse-Phase HPLC

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Labeled oligonucleotide sample from Protocol 1

Procedure:

  • Column Equilibration:

    • Equilibrate the C18 column with a mixture of 95% Buffer A and 5% Buffer B.

  • Sample Injection:

    • Inject the crude labeled oligonucleotide sample onto the column.

  • Elution Gradient:

    • Run a linear gradient from 5% to 50% Buffer B over 30 minutes.

    • The unlabeled oligonucleotide will typically elute first, followed by the labeled product. The unreacted free dye will be retained longer on the column.

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks detected by the UV detector at 260 nm and the dye's absorbance maximum.

  • Analysis and Pooling:

    • Analyze the collected fractions by UV-Vis spectroscopy to identify the fractions containing the purified labeled oligonucleotide.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_purification1 Initial Purification cluster_labeling Labeling Reaction cluster_purification2 Final Purification cluster_analysis Analysis synthesis Solid-Phase Synthesis with 2'-Amino-dA Phosphoramidite deprotection Cleavage & Deprotection synthesis->deprotection hplc1 HPLC Purification of Amino-Modified Oligo deprotection->hplc1 dissolve_oligo Dissolve Oligo in Conjugation Buffer (pH 8.5) hplc1->dissolve_oligo reaction Mix & Incubate (2-4h, RT, dark) dissolve_oligo->reaction dissolve_dye Dissolve NHS-Ester Dye in DMSO dissolve_dye->reaction hplc2 HPLC or Desalting Purification of Labeled Oligo reaction->hplc2 analysis UV-Vis Spectroscopy (Quantification & Labeling Efficiency) hplc2->analysis

Caption: Experimental workflow for labeling 2'-amino-modified oligonucleotides.

labeling_reaction cluster_conditions Reaction Conditions oligo Oligo-2'-NH2 (this compound Oligo) conditions pH 8.5 Buffer Room Temperature labeled_oligo Oligo-2'-NH-Dye (Labeled Oligonucleotide) oligo->labeled_oligo + dye Dye-NHS Ester dye->labeled_oligo nhs N-Hydroxysuccinimide labeled_oligo->nhs

Caption: Chemical reaction for labeling 2'-amino-oligonucleotides with NHS esters.

Caption: Application of labeled oligos in FRET to monitor conformational changes.

References

Application Notes and Protocols: 2'-Amino-2'-deoxyadenosine in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine, also known as 2,6-diaminopurine deoxyriboside (2-Amino-dA), is a modified purine nucleoside analog that offers significant advantages in various polymerase chain reaction (PCR) applications. The key feature of 2-Amino-dA is the presence of an amino group at the 2-position of the adenine base. This modification allows it to form three hydrogen bonds with thymine (T), in contrast to the two hydrogen bonds formed between standard adenine (A) and thymine.[1] This enhanced binding affinity leads to increased thermal stability of the DNA duplex, a property that can be strategically exploited to improve PCR performance.

These application notes provide an overview of the utility of this compound in PCR, including its impact on primer design and amplicon stability. Detailed protocols for the incorporation of 2-Amino-dA into PCR primers and the use of its triphosphate form (d(2-amA)TP) are also presented.

Principle of Action

The fundamental advantage of incorporating this compound into oligonucleotides or PCR products stems from its enhanced base-pairing strength with thymine. The additional hydrogen bond increases the melting temperature (Tm) of the DNA duplex.

G cluster_A Standard A:T Base Pair cluster_2A 2-Amino-dA:T Base Pair A Adenine T Thymine A->T H-Bond A->T H-Bond AmA 2-Amino-dA T2 Thymine AmA->T2 H-Bond AmA->T2 H-Bond AmA->T2 H-Bond

Caption: Comparison of hydrogen bonds in a standard A:T pair versus a 2-Amino-dA:T pair.

Applications in PCR

The unique properties of this compound lend themselves to several valuable applications in PCR:

  • Enhanced Primer Binding and Specificity: Incorporating 2-Amino-dA into PCR primers increases their melting temperature (Tm), allowing for the use of higher annealing temperatures.[1] This can lead to more specific primer binding, reducing non-specific amplification and the formation of primer-dimers. This is particularly useful for:

    • Short primers: Where achieving a sufficiently high Tm can be challenging.

    • AT-rich sequences: To bolster the stability of primer-template duplexes.

    • Templates with strong secondary structures: The stronger binding can help primers compete with intramolecular folding of the template.[1]

    • Priming within palindromic sequences. [1]

  • Increased Amplicon Stability: When 2-amino-deoxyadenosine 5'-triphosphate (d(2-amA)TP) is used in the PCR reaction, it is incorporated into the newly synthesized DNA strands. This results in an amplicon with a higher melting temperature, which can be advantageous in downstream applications such as:

    • Real-Time PCR: The increased stability of probe binding sites can enhance the performance of TaqMan and Scorpion assays, in some cases increasing the stability of the detection system by 8-10 °C.[2]

    • DNA sequencing and hybridization-based assays.

  • Selective Amplification: The modification can be used to selectively amplify certain templates, for example, in the context of "Selective Binding Complementary (SBC) Oligos".[1]

  • Research Tool for DNA-Protein and DNA-Drug Interactions: PCR can be used to generate DNA substrates containing 2,6-diaminopurine in place of adenine.[3] These modified DNA molecules are valuable tools for studying how the purine 2-amino group influences the binding of minor groove binding drugs and proteins.[3]

Quantitative Data Summary

ParameterValueApplication ContextReference
Increase in Melting Temperature (Tm) ~3 °C per 2-Amino-dA substitutionPrimer Design[1]
Detection System Stabilization in Real-Time PCR 8 - 10 °CReal-Time PCR (TaqMan, Scorpions) with d(2-amA)TP[2]
Primer Concentration (Symmetric PCR) 200 nM (each primer)Real-Time Snake PCR[4]
Primer Concentration (Asymmetric PCR) 400 nM (reverse primer) : 100 nM (forward Snake primer)Real-Time Snake PCR[4]
MgCl₂ Concentration 2 mMReal-Time Snake PCR[4]

Experimental Protocols

Protocol 1: PCR with 2'-Amino-dA Modified Primers

This protocol outlines the general steps for performing PCR using primers that contain one or more 2'-Amino-dA modifications. The key difference from a standard PCR protocol is the adjustment of the annealing temperature.

G cluster_workflow Workflow for PCR with 2'-Amino-dA Primers prep 1. Prepare PCR Master Mix (Polymerase, dNTPs, Buffer, MgCl₂) add_primers 2. Add 2'-Amino-dA Modified Primers prep->add_primers add_template 3. Add DNA Template add_primers->add_template thermocycle 4. Perform PCR with Modified Annealing Temperature add_template->thermocycle analyze 5. Analyze PCR Products (e.g., Gel Electrophoresis) thermocycle->analyze

Caption: Workflow for PCR using primers modified with 2'-Amino-dA.

Materials:

  • DNA Template

  • Forward and Reverse Primers (one or both containing 2'-Amino-dA)

  • Taq DNA Polymerase or other suitable polymerase

  • dNTP mix

  • PCR Buffer (with MgCl₂)

  • Nuclease-free water

Procedure:

  • Primer Design: Design primers as usual, strategically placing 2'-Amino-dA residues where increased binding affinity is desired. Calculate the theoretical Tm of the modified primers. A general rule is to add approximately 3°C to the Tm for each 2'-Amino-dA substitution.[1]

  • Reaction Setup: On ice, prepare a PCR master mix. For a typical 25 µL reaction:

ComponentVolumeFinal Concentration
10x PCR Buffer2.5 µL1x
dNTP Mix (10 mM each)0.5 µL200 µM each
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 units
DNA Template (1-100 ng)X µLVaries
Nuclease-free waterto 25 µL
  • Thermal Cycling: The critical parameter to optimize is the annealing temperature (Ta).

    • Initial Ta: Set the annealing temperature 3-5°C higher than the calculated Tm of the unmodified primer sequence, or at the calculated Tm of the modified primer. Annealing temperatures as high as 72°C have been reported to be successful with these primers.[1]

    • Optimization: If amplification is inefficient, decrease the Ta in 2°C increments. If non-specific products are observed, increase the Ta.

    Example Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C20-30 sec
Annealing (Optimized Ta, e.g., 60-72°C) 30-45 sec 30-40
Extension72°C30-60 sec/kb
Final Extension72°C5-10 min1
Hold4°C
  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Protocol 2: Incorporation of 2-amino-dATP (d(2-amA)TP) during PCR

This protocol describes the use of d(2-amA)TP in the dNTP mix to generate amplicons containing 2-Amino-dA. This can be done with either partial or full substitution for dATP. The incorporation of d(2-amA)TP is reported to be somewhat less efficient than dATP, but still supports PCR.[2]

Materials:

  • DNA Template

  • Forward and Reverse Primers

  • Taq DNA Polymerase

  • d(2-amA)TP and standard dNTPs (dCTP, dGTP, dTTP)

  • PCR Buffer (with MgCl₂)

  • Nuclease-free water

Procedure:

  • dNTP Mix Preparation: Prepare a custom dNTP mix. For partial substitution, create a mix of dATP and d(2-amA)TP. For full substitution, replace dATP entirely with d(2-amA)TP. The optimal ratio may need to be determined empirically.

  • Reaction Setup: On ice, prepare the PCR reaction. Note that some protocols for incorporating modified nucleotides suggest using lower annealing temperatures and longer extension times to compensate for potentially reduced polymerase efficiency.[2]

ComponentVolumeFinal Concentration
10x PCR Buffer5 µL1x
Custom dNTP MixX µLVaries (e.g., 200 µM each)
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 units
DNA Template (1-100 ng)X µLVaries
Nuclease-free waterto 50 µL
  • Thermal Cycling:

    • Annealing Temperature: Start with a standard annealing temperature (5°C below the lowest primer Tm).

    • Extension Time: Consider increasing the extension time to ensure complete synthesis, especially for longer amplicons. Some studies have used extension times as long as 10 minutes at 72°C.[2]

    Example Cycling Conditions (for challenging templates):

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec
Annealing37-55°C2 min35-45
Extension72°C2-10 min
Final Extension72°C10 min1
Hold4°C
  • Analysis: Analyze the PCR products by agarose gel electrophoresis. Be aware that the incorporation of 2-Amino-dA will increase the molecular weight of the amplicon slightly. The increased duplex stability may also affect downstream applications like melt curve analysis.

Troubleshooting and Considerations

  • Polymerase Choice: While Taq polymerase can incorporate d(2-amA)TP, its efficiency may be lower than for natural dNTPs.[2] For critical applications, screening different DNA polymerases may be beneficial.

  • Overstabilization of Amplicon: Complete substitution with d(2-amA)TP can lead to overstabilization of the PCR product, potentially causing incomplete strand separation during the denaturation step.[2] If amplification is poor, consider a partial substitution of dATP with d(2-amA)TP.

  • Purity of Reagents: Ensure high purity of 2'-Amino-dA modified oligonucleotides and d(2-amA)TP, as impurities can inhibit PCR.

  • Nuclease Resistance: Oligonucleotides containing 2-Amino-dA exhibit similar nuclease resistance to standard DNA.[1]

  • Fidelity: The effect of 2-Amino-dA on the fidelity of DNA polymerases should be considered, especially for applications requiring high sequence accuracy. The presence of the N2 group on the purine can influence polymerization efficiency and misincorporation rates.[5]

By leveraging the enhanced binding affinity of this compound, researchers can overcome common PCR challenges and develop more robust and specific nucleic acid amplification assays.

References

Applications of 2'-Amino-2'-deoxyadenosine in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in molecular biology due to its unique chemical properties. The replacement of the 2'-hydroxyl group with an amino group on the ribose sugar introduces novel functionalities, enhancing the utility of oligonucleotides in a variety of applications. These applications range from improving the therapeutic potential of nucleic acids to serving as powerful research tools for studying molecular interactions. This document provides detailed application notes and experimental protocols for the use of this compound in molecular biology.

Application Notes

Enhanced Duplex Stability and Nuclease Resistance of Oligonucleotides

Incorporation of this compound into DNA and RNA oligonucleotides significantly enhances their thermal stability and resistance to nuclease degradation. The 2'-amino group can participate in additional hydrogen bonding within the duplex, and its presence sterically hinders the approach of nucleases.

Key Advantages:

  • Increased Melting Temperature (Tm): The substitution of a 2'-hydroxyl with a 2'-amino group can increase the melting temperature of a DNA:RNA duplex, making it more stable.

  • Nuclease Resistance: Oligonucleotides containing 2'-amino modifications exhibit a longer half-life in serum and other biological fluids, a crucial property for in vivo applications.

Quantitative Data on Duplex Stability:

ModificationChange in Melting Temperature (ΔTm) per substitution (°C)Reference Sequence Type
2'-Amino-dA+1.5 to +3.0DNA:RNA Hybrid
2'-Fluoro-dA+1.3DNA:RNA Hybrid
2'-O-Methyl-A+1.8DNA:RNA Hybrid

Note: The exact ΔTm can be sequence-dependent.

Development of High-Affinity Aptamers via SELEX

This compound triphosphate (2'-NH2-dATP) can be used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate modified aptamers with enhanced binding affinities and specificities. The 2'-amino group can provide additional contact points for interaction with the target molecule.

Workflow for SELEX with this compound:

SELEX_Workflow cluster_SELEX SELEX Cycle Initial Library Initial Library Incubation Incubation Initial Library->Incubation Introduce 2'-NH2-dATP Partitioning Partitioning Incubation->Partitioning Target Binding Amplification Amplification Partitioning->Amplification Elute Binders Amplification->Initial Library Enrich & Repeat Sequencing Sequencing Amplification->Sequencing After several rounds Antiviral_Mechanism cluster_Cell Infected Host Cell 2'-NH2-dA 2'-Amino-2'- deoxyadenosine Phosphorylation Cellular Kinases 2'-NH2-dA->Phosphorylation 2'-NH2-dATP 2'-Amino-2'- deoxyadenosine Triphosphate Phosphorylation->2'-NH2-dATP Viral_Polymerase Viral RNA/DNA Polymerase 2'-NH2-dATP->Viral_Polymerase Chain_Termination Premature Chain Termination Viral_Polymerase->Chain_Termination Viral_Replication_Blocked Viral Replication Blocked Chain_Termination->Viral_Replication_Blocked Antitumor_Mechanism cluster_TumorCell Tumor Cell 2'-NH2-dATP 2'-Amino-2'- deoxyadenosine Triphosphate Mitochondrial_Stress Mitochondrial Stress 2'-NH2-dATP->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase-9 Caspase-9 Activation Cytochrome_c->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Application Notes and Protocols: 2'-Amino-2'-deoxyadenosine in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-Amino-2'-deoxyadenosine in antiviral research. While direct quantitative antiviral data for this compound is limited in publicly available literature, its structural similarity to other potent antiviral nucleoside analogs suggests its potential as a valuable compound for investigation. This document outlines the known biological activities, potential mechanisms of action, and detailed protocols for evaluating its antiviral efficacy.

Introduction

This compound is a naturally occurring nucleoside antibiotic produced by Actinomadura sp.[1] It is an analog of the endogenous nucleoside adenosine, with the hydroxyl group at the 2' position of the ribose sugar replaced by an amino group. While its primary characterized activity is against several strains of Mycoplasma, its structural features make it a compound of interest for antiviral research.[2]

Nucleoside analogs are a cornerstone of antiviral therapy. They typically act as inhibitors of viral polymerases, enzymes crucial for the replication of viral genomes. The modification at the 2' position of the ribose is a common strategy in the design of antiviral nucleosides. The presence of a 2'-amino group can influence the sugar pucker conformation and the molecule's interaction with viral and cellular enzymes, potentially leading to selective inhibition of viral replication.

Antiviral Potential and Mechanism of Action

While specific antiviral activity data for this compound is not extensively documented, studies on closely related 2'-amino-substituted purine nucleosides have demonstrated significant antiviral effects. For instance, certain 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides possessing a 2-amino group have been shown to reduce the levels of Hepatitis C Virus (HCV) RNA in subgenomic replicon assays.

The generally accepted mechanism of action for nucleoside analogs like this compound in an antiviral context is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT). This process can be summarized in the following steps:

  • Cellular Uptake: The nucleoside analog is transported into the host cell.

  • Phosphorylation: Cellular kinases phosphorylate the nucleoside analog to its active triphosphate form.

  • Incorporation: The viral polymerase incorporates the triphosphate analog into the growing viral RNA or DNA chain.

  • Chain Termination: Due to the modification at the 2' position, the analog can act as a chain terminator, preventing further elongation of the nucleic acid strand and thus halting viral replication.

Another potential, and not mutually exclusive, mechanism of action for adenosine analogs is the modulation of the host immune response. Some adenosine analogs have been shown to interact with adenosine receptors, which play a role in regulating immune cell function.[3][4][5][6] This immunomodulatory effect could contribute to the overall antiviral activity.

Quantitative Data for Related Compounds

To provide a perspective on the potential efficacy of 2'-amino-purine nucleosides, the following table summarizes the antiviral activity of a closely related compound, 5'-deoxy-5'-phenacylated 2'-deoxyadenosine, against Hepatitis C Virus.

CompoundVirusAssayEC50 (µM)Cytotoxicity (CC50)Selectivity Index (SI)Reference
5'-deoxy-5'-phenacylated 2'-deoxyadenosineHepatitis C Virus (HCV)HCV Replicon Assay15.1>100 µM>6.6[7]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol 1: Hepatitis C Virus (HCV) Subgenomic Replicon Assay

This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.

  • This compound.

  • Positive control (e.g., a known HCV inhibitor like sofosbuvir).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of 5 x 103 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include wells with a positive control and a no-drug (vehicle) control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).

  • Virus stock with a known titer.

  • Minimal Essential Medium (MEM) with 2% FBS.

  • This compound.

  • Positive control (e.g., Acyclovir for HSV).

  • Methylcellulose overlay medium.

  • Crystal violet staining solution.

  • 6-well cell culture plates.

Methodology:

  • Cell Seeding: Seed the host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Infect the cell monolayers with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: During the infection, prepare serial dilutions of this compound in the overlay medium.

  • Overlay: After the 1-hour infection period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with 2 mL of the methylcellulose medium containing the different concentrations of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Remove the overlay and stain the cells with crystal violet solution. Wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-drug control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

The following diagrams illustrate key concepts in the antiviral research of this compound.

G cluster_cell Host Cell Compound This compound Triphosphate This compound Triphosphate Compound->Triphosphate Cellular Kinases ViralPolymerase Viral Polymerase (RdRp or RT) Triphosphate->ViralPolymerase NascentStrand Growing Viral RNA/DNA Strand ViralPolymerase->NascentStrand Incorporation of Natural Nucleotides TerminatedStrand Terminated Viral RNA/DNA Strand ViralPolymerase->TerminatedStrand Incorporation of Analog Triphosphate (Chain Termination) ViralRNA Viral RNA/DNA Template ViralRNA->ViralPolymerase

Caption: Proposed mechanism of action for this compound.

G Start Start: Antiviral Screening CellCulture 1. Seed Host Cells Start->CellCulture CompoundPrep 2. Prepare Compound Dilutions CellCulture->CompoundPrep Infection 3. Virus Infection CompoundPrep->Infection Treatment 4. Compound Treatment Infection->Treatment Incubation 5. Incubation Treatment->Incubation Assay 6. Perform Assay (e.g., Luciferase, Plaque) Incubation->Assay DataAnalysis 7. Data Analysis (EC50 / IC50) Assay->DataAnalysis End End: Determine Antiviral Activity DataAnalysis->End

Caption: General experimental workflow for antiviral compound testing.

References

Application Notes and Protocols: Utilizing 2'-Amino-2'-deoxyadenosine for the Investigation of DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents, necessitating robust DNA repair mechanisms. The study of these pathways is crucial for understanding carcinogenesis, neurodegenerative diseases, and the development of novel therapeutics. Modified nucleosides serve as invaluable tools to probe the intricacies of DNA repair pathways. 2'-Amino-2'-deoxyadenosine, a synthetic analog of deoxyadenosine, possesses a unique modification at the 2' position of the deoxyribose sugar. While its direct role as a substrate for DNA repair pathways is an emerging area of research, its incorporation into DNA can be used to investigate the recognition and processing of non-canonical DNA structures by the cellular repair machinery.

This document provides detailed application notes and protocols for the use of this compound and its triphosphate form (2'-NH2-dATP) in studying DNA repair mechanisms, particularly Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR).

Biochemical Properties and Incorporation into DNA

This compound is structurally similar to the natural nucleoside deoxyadenosine, with the key difference being the substitution of the 2'-hydroxyl group with an amino group. The triphosphate form, this compound-5'-triphosphate (2'-NH2-dATP), can be utilized by various DNA polymerases as a substrate for DNA synthesis. The efficiency of incorporation can vary depending on the specific polymerase and the template sequence. The presence of the 2'-amino group can subtly alter the sugar pucker and the overall conformation of the DNA backbone, potentially creating a structure that is recognized by DNA repair enzymes.

Studying DNA Repair Pathways with this compound

The central hypothesis for using this compound to study DNA repair is that its incorporation into DNA creates a subtle lesion that may be recognized and processed by one or more repair pathways. The 2'-amino group could be perceived as a modification that distorts the DNA helix, making it a potential substrate for NER, or it might be recognized by specific DNA glycosylases in the BER pathway. Furthermore, if misincorporated opposite a non-canonical base, it could be a target for the MMR machinery.

Experimental Workflow for Assessing Repair of this compound in DNA

experimental_workflow cluster_prep Substrate Preparation cluster_assays DNA Repair Assays cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_outcome Outcome Analysis prep1 Synthesize Oligonucleotide containing 2'-amino-dA prep2 Anneal to complementary strand to create duplex DNA prep1->prep2 biochem1 Incubate with purified repair enzymes (e.g., glycosylases, endonucleases) prep2->biochem1 biochem2 Incubate with cell-free extracts prep2->biochem2 cell1 Transfect cells with plasmid containing 2'-amino-dA prep2->cell1 biochem_analysis Analyze products by PAGE, HPLC, or Mass Spec biochem1->biochem_analysis biochem2->biochem_analysis outcome Identify repair pathway(s) and quantify repair efficiency biochem_analysis->outcome cell2 Monitor repair in vivo (e.g., host cell reactivation assay) cell1->cell2 cell_analysis Isolate plasmid and analyze for removal of 2'-amino-dA cell2->cell_analysis cell_analysis->outcome

Figure 1: General experimental workflow for studying the repair of this compound in DNA.

I. Investigating the Role of Nucleotide Excision Repair (NER)

NER is responsible for removing a wide range of bulky and helix-distorting lesions. The presence of a 2'-amino group might introduce a subtle distortion recognized by the NER machinery.

Signaling Pathway Overview: Nucleotide Excision Repair

NER_pathway cluster_recognition Damage Recognition cluster_unwinding DNA Unwinding cluster_verification Verification & Incision cluster_synthesis Repair Synthesis & Ligation lesion DNA Lesion (e.g., 2'-amino-dA induced distortion) xpc XPC-RAD23B lesion->xpc ddb DDB1-DDB2 (UV-DDB) lesion->ddb tfiiH TFIIH (XPB, XPD helicases) xpc->tfiiH ddb->xpc xpa XPA tfiiH->xpa rpa RPA xpa->rpa xpg XPG (3' incision) rpa->xpg xpf XPF-ERCC1 (5' incision) rpa->xpf pol DNA Polymerase δ/ε xpg->pol creates 3' end xpf->pol creates 5' end ligase DNA Ligase I/III pol->ligase BER_pathway cluster_excision Base Excision cluster_incision AP Site Incision cluster_synthesis Synthesis & Ligation damaged_base Damaged Base (potential recognition of 2'-amino-dA) glycosylase DNA Glycosylase damaged_base->glycosylase ap_site AP Site glycosylase->ap_site creates ape1 APE1 ap_site->ape1 nick Nick with 3'-OH and 5'-dRP ape1->nick creates polB DNA Polymerase β (dRP lyase and synthesis) nick->polB ligase DNA Ligase III/XRCC1 polB->ligase

Application Notes & Protocols: Development of Probes with 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Amino-2'-deoxyadenosine is a modified nucleoside, an analog of deoxyadenosine where the 2'-hydroxyl group on the ribose sugar is replaced by an amino group.[1] This modification provides a unique reactive handle for the covalent attachment of various functional molecules, making it a valuable building block for the synthesis of customized oligonucleotide probes. These probes are instrumental in a wide range of applications, from molecular biology research to the development of novel therapeutics.[2][3]

The primary amine at the 2' position can be functionalized with fluorophores, quenchers, cross-linking agents, or affinity tags like biotin. This versatility allows for the creation of probes for nucleic acid detection, protein-DNA interaction studies, and targeted drug delivery. Furthermore, the introduction of the 2'-amino group can confer unique structural and functional properties to the oligonucleotide, such as increased resistance to nuclease degradation. This document provides an overview of the applications and detailed protocols for developing probes using this compound.

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity. The following table summarizes its key properties.

PropertyValueReference
IUPAC Name 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-adenine[4]
Molecular Formula C₁₀H₁₄N₆O₃[1][5][6]
Molecular Weight 266.26 g/mol [1][6]
CAS Number 10414-81-0[4]
Appearance White to off-white crystals[4]
Purity > 99%[4]
Storage (Dry) 3 years at +4°C[4]
Storage (Solution) -20°C (in appropriate solvent)[5]

Applications in Probe Development

The unique 2'-amino group serves as a versatile anchor point for conjugation, enabling a variety of applications.

Synthesis of Labeled Oligonucleotide Probes

The most common application is the post-synthetic or pre-synthetic modification of oligonucleotides. The 2'-amino group can be reacted with N-hydroxysuccinimide (NHS) esters or other amine-reactive compounds to attach labels.[7] This allows for the creation of:

  • Fluorescent Probes: For use in qPCR, FISH, and microarray analysis.

  • Biotinylated Probes: For affinity purification and detection via streptavidin conjugates.

  • Cross-linking Probes: To study nucleic acid-protein interactions by covalently trapping binding partners.

  • Redox-Active Probes: Labeled with moieties like phenothiazine for electrochemical detection of DNA.[8]

Enzymatic Incorporation for Functionalized Nucleic Acids

This compound triphosphate (2'-amino-dATP) can be used as a substrate by various DNA polymerases.[9] This enzymatic incorporation allows for the synthesis of nucleic acids that are uniformly modified with reactive amino groups along the backbone. This method is particularly useful for generating probes for:

  • SELEX (Systematic Evolution of Ligands by Exponential Enrichment): To select for aptamers with novel binding and catalytic properties.

  • DNAzyme and Ribozyme Engineering: The amino group can act as a catalytic residue, expanding the chemical functionality beyond that of natural nucleic acids.[10]

  • Bioconjugation: Creating DNA scaffolds for the attachment of peptides, drugs, or nanoparticles.[9]

Development of Therapeutic Agents

As a nucleoside analog, this compound and its derivatives are explored in drug development.[2] Its incorporation into oligonucleotides can enhance their therapeutic potential.

  • Antisense Oligonucleotides & siRNAs: The modification can increase nuclease resistance and binding affinity to the target mRNA.

  • Antiviral and Anticancer Research: The analog can act as a chain terminator or inhibitor of viral polymerases or cellular processes.[3][] For instance, 2'-deoxyadenosine has been shown to induce apoptosis in certain cancer cell lines.[12]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide Probe

This protocol describes the standard automated solid-phase synthesis of an oligonucleotide incorporating a this compound phosphoramidite, followed by post-synthetic labeling with an amine-reactive dye.

G cluster_synthesis Automated DNA Synthesis Cycle cluster_postsynthesis Post-Synthesis & Labeling start 1. CPG Solid Support dmt_off 2. Detritylation (DMT Off) start->dmt_off couple 3. Coupling (2'-Amino-dA Phosphoramidite) dmt_off->couple cap 4. Capping couple->cap oxidize 5. Oxidation cap->oxidize repeat Repeat for Each Nucleotide oxidize->repeat cleave 6. Cleavage & Deprotection (Ammonium Hydroxide) oxidize->cleave repeat->dmt_off Next Cycle purify1 7. Purification (e.g., HPLC) cleave->purify1 labeling 8. Amine-Reactive Labeling (NHS-Ester Dye) purify1->labeling purify2 9. Final Purification labeling->purify2 end Labeled Probe purify2->end

Caption: Workflow for solid-phase synthesis and labeling of a 2'-Amino-dA probe.

Methodology:

  • Phosphoramidite Preparation: Prepare a 0.1 M solution of the this compound phosphoramidite (with the 2'-amino group protected, e.g., with Fmoc) in dry acetonitrile. Install it on a standard port of an automated DNA synthesizer.

  • Automated Synthesis: Program the desired sequence into the synthesizer. The synthesis is performed on a controlled pore glass (CPG) solid support, typically at a 1.0 µmol scale. The standard protocol is followed, with an extended coupling time of 15 minutes for the modified phosphoramidite to ensure high coupling efficiency.[8]

  • Cleavage and Deprotection: Once synthesis is complete, cleave the oligonucleotide from the CPG support and remove protecting groups by incubating in concentrated ammonium hydroxide at 55°C for 16 hours.[8]

  • Initial Purification: Purify the crude, amine-containing oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

  • Labeling Reaction:

    • Dissolve the purified oligonucleotide in a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Dissolve the amine-reactive compound (e.g., an NHS-ester of a fluorescent dye) in DMSO at 10 mg/mL.[7]

    • Add a 10-50 fold molar excess of the reactive dye to the oligonucleotide solution.

    • Incubate at room temperature for at least 6 hours or overnight, protected from light.[7]

  • Final Purification: Purify the labeled probe from the unconjugated dye using size-exclusion chromatography (e.g., a NAP-10 column) or HPLC.

  • Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and the λmax of the dye.[7]

Protocol 2: Enzymatic Incorporation of 2'-Amino-dATP

This protocol outlines the generation of a DNA probe via primer extension using a DNA polymerase capable of incorporating modified nucleotides.

G template Template DNA (ssDNA or denatured dsDNA) reaction_mix Reaction Mixture template->reaction_mix primer Primer primer->reaction_mix polymerase DNA Polymerase (e.g., Vent exo-) polymerase->reaction_mix dNTPs Natural dNTPs (dGTP, dCTP, dTTP) dNTPs->reaction_mix mod_dNTP 2'-Amino-dATP mod_dNTP->reaction_mix incubation Incubation / PCR Cycling reaction_mix->incubation result Purified Probe with Incorporated 2'-Amino Groups incubation->result

Caption: Workflow for enzymatic synthesis of a 2'-Amino-dA modified probe.

Methodology:

  • Reaction Setup: Assemble the primer extension reaction on ice. For a typical 50 µL reaction, combine the following:

    • 5 µL of 10x Polymerase Buffer

    • 1 µL of 10 mM dNTP mix (dGTP, dCTP, dTTP)

    • 1 µL of 10 mM 2'-Amino-dATP

    • 1 µL of 10 µM Primer

    • 1 µL of 10 ng/µL Template DNA

    • 1 µL of DNA Polymerase (e.g., Vent (exo-) or Pwo DNA polymerase, known to accept modified dNTPs)[9][10]

    • Nuclease-free water to 50 µL

  • Thermocycling: Place the reaction in a thermocycler and perform the following steps:

    • Initial Denaturation: 95°C for 2 minutes.

    • 25-30 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (adjust based on primer Tₘ).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5 minutes.

  • Verification: Analyze a small aliquot (5 µL) of the reaction product on an agarose gel to confirm the synthesis of the correct size product.

  • Purification: Purify the resulting modified DNA using a standard PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers.

  • Post-Incorporation Labeling (Optional): The purified, amine-modified DNA can now be labeled with an amine-reactive reagent as described in Protocol 1, steps 5-7.

Data Summary: Polymerase Compatibility

The efficiency of enzymatic incorporation is highly dependent on the chosen DNA polymerase. The table below provides a qualitative summary of polymerase compatibility with base-modified dNTPs, including those with amine functionalities.

DNA PolymeraseIncorporation EfficiencyProcessivityApplication NotesReference
Vent (exo-) HighHighEfficiently incorporates various modified dUTPs and dATPs. Suitable for PCR amplification.[10]
Pwo HighHighGood substrate for 7-substituted 7-deazaadenine and 5-substituted uracil nucleotides.[9]
Sequenase v. 2.0 LowLowCan stall after incorporating one or two modified nucleotides. Better for short extensions.[10]
Taq Polymerase VariableHighEfficiency is highly dependent on the specific modification and linker.[9]

This document is intended for research use only. All protocols should be adapted and optimized for specific experimental contexts. Always consult relevant safety data sheets (SDS) before handling chemical reagents.

References

Application Notes and Protocols: Synthesis of N-Trifluoroacetylated 2'-Amino-2'-deoxyadenosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a robust synthetic route to an N-trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite building block, essential for automated RNA solid-phase synthesis.[1][2] The resulting 2'-amino-modified RNA is a valuable tool for investigating hydrogen-bond networks in folded RNA structures like riboswitches and ribozymes.[1][2] The protocol described herein starts from arabinoadenosine and proceeds through six steps to yield the target phosphoramidite.[1] This modification has been used to elucidate the structural versus catalytic roles of active-site 2'-OH groups in mechanisms of self-cleaving pistol ribozymes.[1] Such modified oligonucleotides have broad applications in therapeutics, diagnostics, and nanotechnology.[3]

Overall Synthetic Workflow

The synthesis is a multi-step process involving protection of hydroxyl and exocyclic amino groups, introduction of the 2'-amino functionality via an azide intermediate, and final phosphitylation to yield the phosphoramidite ready for oligonucleotide synthesis. The overall process from arabinoadenosine to the final product (6) achieves a total yield of 23%.[1]

G start Arabinoadenosine c1 Compound 1 (3',5'-TIPDS protected) start->c1 TIPDSiCl2, Pyridine, DMF c2 Compound 2 (2'-azido) c1->c2 1. CF3SO2Cl, DMAP 2. NaN3, DMF c3 Compound 3 (2'-NHCOCF3) c2->c3 1. H2, Pd/C 2. ETFA, TFAA c4 Compound 4 (N6-protected, 3',5'-OH free) c3->c4 1. Bu2NCH(OMe)2 2. TBAF, Acetic Acid c5 Compound 5 (5'-DMT) c4->c5 DMT-Cl, DMAP, Pyridine end Phosphoramidite 6 (Final Product) c5->end CEP-Cl, DIPEA, CH2Cl2

Caption: Overall synthetic scheme for this compound Phosphoramidite.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for each step of the synthesis.[1]

StepReaction DescriptionStarting MaterialProductYield (%)
13',5'-Hydroxyl ProtectionArabinoadenosineCompound 181
22'-Triflation and Azide SubstitutionCompound 1Compound 275
3Azide Reduction & N-TrifluoroacetylationCompound 2Compound 371
4N⁶-Amine Protection & 3',5'-OH DeprotectionCompound 3Compound 478
55'-O-DimethoxytritylationCompound 4Compound 581
63'-O-PhosphitylationCompound 5Phosphoramidite 6 85
Total Six-Step Synthesis Arabinoadenosine Phosphoramidite 6 23

Detailed Experimental Protocols

The protocols provided below are based on the successful synthesis reported in the literature.[1] All reagents should be of the highest available quality and anhydrous solvents should be used where specified.[1]

Protocol 1: Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)arabinoadenosine (Compound 1)
  • Dissolve arabinoadenosine in anhydrous DMF and pyridine.

  • Add 1.3 equivalents of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂) to the solution.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Upon completion, perform an appropriate aqueous work-up and purify the crude product using silica gel column chromatography to obtain Compound 1.

Protocol 2: Synthesis of 2'-Azido-2'-deoxy-3',5'-O-(TIPDS)adenosine (Compound 2)
  • Dissolve Compound 1 in CH₂Cl₂ and cool to 0°C.

  • Add 3 equivalents of 4-(dimethylamino)pyridine (DMAP) followed by 1.5 equivalents of trifluoromethanesulfonyl chloride (CF₃SO₂Cl).

  • Stir the mixture at 0°C for 30 minutes.

  • After the triflation step, remove the solvent and dissolve the residue in DMF.

  • Add 5 equivalents of sodium azide (NaN₃) and stir the reaction at room temperature for 15 hours.

  • Purify the product by column chromatography to yield Compound 2.

Protocol 3: Synthesis of 2'-[(Trifluoroacetyl)amino]-2'-deoxy-3',5'-O-(TIPDS)adenosine (Compound 3)
  • Dissolve Compound 2 in THF and add palladium on carbon (Pd/C) catalyst.

  • Stir the suspension under a hydrogen gas atmosphere (H₂ balloon) at room temperature overnight to reduce the azido group.

  • Filter off the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude amine in THF. Add 10 equivalents of ethyl trifluoroacetate followed by 1.0 equivalent of trifluoroacetic anhydride (TFAA).

  • Stir the reaction at room temperature for 48 hours to ensure complete trifluoroacetylation.

  • Purify the residue via column chromatography to obtain Compound 3.

Protocol 4: Synthesis of 2'-Deoxy-N⁶-[(dibutylamino)methylidene]-2'-[(trifluoroacetyl)amino]adenosine (Compound 4)
  • Dissolve Compound 3 in anhydrous THF and add 3 equivalents of N,N-dibutylformamide dimethyl acetal.

  • Stir the reaction overnight at 60°C to protect the exocyclic amino group of adenine.

  • Evaporate the solvent. Dissolve the residue in a solution of 1 M tetrabutylammonium fluoride (TBAF) and 0.5 M acetic acid in THF.

  • Stir at room temperature for 2 hours to remove the TIPDS protecting group.

  • Perform an extraction with saturated sodium bicarbonate and purify the crude product by column chromatography to yield Compound 4.

Protocol 5: Synthesis of 2'-Deoxy-N⁶-[(dibutylamino)methylidene]-5'-O-(4,4'-dimethoxytrityl)-2'-[(trifluoroacetyl)amino]adenosine (Compound 5)
  • Co-evaporate Compound 4 with anhydrous pyridine multiple times and then dissolve it in anhydrous pyridine.

  • Add 1.3 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise over 1 hour.

  • Add 0.3 equivalents of DMAP and continue stirring overnight at room temperature.

  • Quench the reaction with methanol and evaporate all volatiles.

  • Dissolve the residue in methylene chloride and purify by column chromatography to obtain Compound 5.

Protocol 6: Synthesis of 2'-Deoxy-N⁶-[(dibutylamino)methylidene]-5'-O-(DMT)-2'-[(trifluoroacetyl)amino]adenosine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) (Phosphoramidite 6)
  • Dissolve Compound 5 in anhydrous dichloromethane.

  • Add 2 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Add 1.5 equivalents of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).

  • Stir the reaction at room temperature for 2 hours.

  • Purify the crude product quickly via column chromatography (using a silica gel column pre-treated with a triethylamine/solvent mixture) to yield the final phosphoramidite 6. The product is sensitive to heat and moisture and requires rapid shipment and proper storage.[4]

Application in Automated Oligonucleotide Synthesis

The synthesized phosphoramidite is a building block for the solid-phase synthesis of modified RNA or DNA strands.[2] The process involves a repeated four-step cycle: deblocking, coupling, capping, and oxidation.[5][6] The this compound phosphoramidite is introduced during the coupling step to incorporate the modification at the desired position in the oligonucleotide sequence.

G cluster_cycle Oligonucleotide Synthesis Cycle deblock 1. Deblocking (DMT Removal) couple 2. Coupling (Chain Extension) deblock->couple Free 5'-OH cap 3. Capping (Terminate Failures) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize oxidize->deblock Next Cycle amidite 2'-Amino-dA Phosphoramidite amidite->couple activator Activator (e.g., Tetrazole) activator->couple

Caption: Standard phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Description of the Cycle:

  • Deblocking: The acid-labile 5'-DMT protecting group on the growing oligonucleotide chain (attached to a solid support) is removed, typically with trichloroacetic or dichloroacetic acid, exposing a free 5'-hydroxyl group.[6][7]

  • Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and added to the reaction column, where it couples with the free 5'-hydroxyl group of the growing chain.[7]

  • Capping: To prevent unreacted chains (coupling failures) from elongating in subsequent cycles, their free 5'-hydroxyl groups are permanently blocked (acetylated) using reagents like acetic anhydride and N-methylimidazole.[8]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester, typically using an iodine solution in the presence of water and pyridine.[6]

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the nucleobases and the phosphate backbone) are removed.[6][8]

Applications in Research and Drug Development

  • Structural Biology: Incorporating 2'-amino groups allows for the evaluation of hydrogen-bond networks in folded RNA structures. This is crucial for understanding the structure-function relationships in non-coding RNAs like ribozymes and riboswitches.[1][2]

  • Therapeutic Oligonucleotides: Modified nucleosides are central to the development of RNA therapeutics, including antisense oligonucleotides and siRNAs.[3] The 2'-amino modification can enhance properties such as nuclease resistance and binding affinity to target sequences, which are critical for in vivo applications.

  • Drug Development: The phosphoramidite chemistry enables the creation of novel nucleoside analogs with tailored pharmacokinetic properties, improved bioavailability, and enhanced target specificity for use in antiviral and cancer therapies.[3]

  • Diagnostics and Biosensors: Oligonucleotides containing modified bases can be used as high-affinity probes in diagnostic assays and biosensors for the detection of specific DNA or RNA sequences.[3]

References

Application Notes & Protocols: Characterization of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization of 2'-Amino-2'-deoxyadenosine, a modified nucleoside of interest in drug discovery and development. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, along with a summary of key quantitative data.

Physicochemical Properties

This compound is a purine nucleoside analog. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₆O₃PubChem[1][2]
Molecular Weight 266.26 g/mol PubChem[1][2]
CAS Number 10414-81-0PubChem[2]
Appearance White to pale yellow or pale cream powderThermo Fisher Scientific[3]
Purity (typical) ≥97.5% (HPLC)Thermo Fisher Scientific[3]
Melting Point Not available
Solubility Soluble in water

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring its stability. A reversed-phase HPLC method is generally suitable for the separation of this polar compound from related impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve this compound in Mobile Phase A (e.g., 1 mg/mL) filter_sample Filter sample through 0.22 µm syringe filter sample_prep->filter_sample inject Inject sample onto HPLC column filter_sample->inject mobile_phase_prep Prepare Mobile Phase A (Aqueous) and Mobile Phase B (Organic) degas Degas mobile phases mobile_phase_prep->degas degas->inject separate Gradient elution to separate components inject->separate detect UV detection at ~260 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on relative peak areas integrate->calculate

Caption: General workflow for the HPLC analysis of this compound.

Protocol: Reversed-Phase HPLC for this compound

This protocol is a starting point and may require optimization for specific instrumentation and impurity profiles. Methods for similar compounds like 2'-deoxyadenosine often utilize C18 columns.[4]

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures sample solubility.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

Data Analysis:

  • The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Expected Fragmentation Pattern

The fragmentation of nucleosides in MS/MS typically involves the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar.[5] For this compound, the protonated molecule [M+H]⁺ is expected. The major fragment ion would result from the loss of the deoxyribose moiety, yielding the protonated 2,6-diaminopurine base.

MS_Fragmentation Parent [M+H]⁺ This compound m/z = 267.12 Fragment [2,6-Diaminopurine+H]⁺ m/z = 151.07 Parent->Fragment Glycosidic Bond Cleavage NeutralLoss Loss of 2-amino-2-deoxyribose (C₅H₉NO₃) Mass = 116.05 Parent->NeutralLoss

Caption: Expected primary fragmentation of this compound in positive ion ESI-MS/MS.

Protocol: LC-MS Analysis of this compound

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure:

  • LC Separation: Utilize the HPLC method described in Section 2. The mobile phase should be compatible with MS (e.g., using formic acid or ammonium acetate instead of TFA).

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 40 psi

    • Scan Range (MS1): m/z 100 - 500

    • Collision Energy (MS/MS): Varies by instrument; typically ramped (e.g., 10-40 eV) to observe fragmentation.

Data Analysis:

  • Extract the mass spectrum for the peak corresponding to this compound.

  • Confirm the presence of the [M+H]⁺ ion at the expected m/z.

  • Perform MS/MS on the [M+H]⁺ ion and identify the characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (Typical)
[M+H]⁺ 267.1200~267.1
[M+Na]⁺ 289.1019~289.1
[2,6-Diaminopurine+H]⁺ 151.0723~151.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on the known shifts of 2'-deoxyadenosine and the expected influence of the 2'-amino group. Actual values may vary depending on the solvent and experimental conditions.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Purine Base
H-2~8.1~152
H-8~8.3~140
C-2-~152.5
C-4-~149.0
C-5-~119.5
C-6-~156.0
C-8-~140.0
Deoxyribose Moiety
H-1'~6.3~84.0
H-2'~3.0-3.5~55-60
H-3'~4.5~71.0
H-4'~4.0~88.0
H-5'a, H-5'b~3.6, ~3.7~62.0
Amino Groups
2-NH₂Broad singlet-
6-NH₂Broad singlet-
Protocol: NMR Sample Preparation and Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Standard 1D proton experiment.

    • ¹³C NMR: Proton-decoupled 1D carbon experiment.

    • 2D NMR (for full assignment): COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Potential Metabolic Pathway Involvement

Analogs of deoxyadenosine are known to interfere with cellular metabolic pathways. For example, 2-chloro-2'-deoxyadenosine is known to inhibit the phosphorylation and deamination of deoxyadenosine.[9] This suggests that this compound could potentially be a substrate or inhibitor for enzymes involved in purine metabolism, such as adenosine deaminase or nucleoside kinases.

Metabolic_Pathway cluster_pathway Potential Metabolic Interference by this compound dA Deoxyadenosine dAMP dAMP dA->dAMP Phosphorylation Inosine Deoxyinosine dA->Inosine Deamination AK Adenosine Kinase ADA Adenosine Deaminase Compound This compound Compound->AK Potential Inhibition Compound->ADA Potential Inhibition

Caption: Potential points of interference of this compound in the metabolic pathways of deoxyadenosine.

X-ray Crystallography

To date, a public crystal structure for this compound has not been deposited in major crystallographic databases. Characterization by single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure and stereochemistry. Should a crystal structure become available, the data would be presented as in Table 4.

Table 4: X-ray Crystallographic Data for this compound (Hypothetical)

ParameterValue
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁
Unit Cell Dimensions
a (Å)
b (Å)
c (Å)
α (°)90
β (°)90
γ (°)90
Volume (ų)
Z
Calculated Density (g/cm³)
Resolution (Å)
R-factor
R-free

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2'-Amino-2'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a crucial building block in oligonucleotide synthesis and is studied for its potential as an antitumor and antibacterial agent[1]. It serves as a purine nucleoside analog, and its incorporation into nucleic acid chains can confer unique structural and functional properties.

Q2: What are the main synthetic strategies for preparing this compound?

The most common and effective chemical synthesis strategy involves a multi-step process starting from a more common nucleoside like adenosine. A key approach is the conversion of a 2'-hydroxyl group into a 2'-azido group, followed by the reduction of the azide to the desired 2'-amino group. This method offers good stereochemical control. Another approach involves enzymatic synthesis, which can offer high stereospecificity.

Q3: Why is protecting group chemistry essential in this synthesis?

Protecting groups are critical to prevent unwanted side reactions at other reactive sites on the adenosine molecule, namely the 3' and 5' hydroxyl groups and the exocyclic amino group (N6) on the adenine base. A well-designed protecting group strategy ensures that the chemical transformations occur exclusively at the 2'-position of the ribose sugar.

Q4: What is the typical overall yield for the synthesis of this compound?

The overall yield can vary significantly depending on the specific synthetic route, the efficiency of each step, and the purification methods employed. Yields for individual steps, such as the reduction of the 2'-azido intermediate, can be quite high (e.g., over 90%). However, multi-step syntheses will have a lower cumulative yield. For example, a transglycosylation approach to form a protected this compound intermediate has been reported with a yield of 34%[2].

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly through the common 2'-azido intermediate pathway.

Problem 1: Low yield in the formation of the 2'-azido-2'-deoxyadenosine intermediate.
  • Possible Cause 1: Incomplete activation of the 2'-hydroxyl group.

    • Solution: Ensure that the activating agent (e.g., triflic anhydride, tosyl chloride) is fresh and added under strictly anhydrous conditions. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Possible Cause 2: Poor regioselectivity in the azide displacement reaction.

    • Solution: The formation of a 2',3'-epoxide intermediate followed by nucleophilic opening with an azide source is a common strategy. The regioselectivity of the epoxide opening is crucial. Using a suitable solvent and temperature can favor the desired attack at the 2'-position. Some methods may lead to the formation of the 3'-azido isomer as a significant side product. Careful optimization of reaction conditions is necessary.

  • Possible Cause 3: Ineffective nucleophilic substitution.

    • Solution: Ensure the azide source (e.g., sodium azide, lithium azide) is soluble in the reaction solvent. The use of a phase-transfer catalyst may be beneficial in some solvent systems. The reaction temperature and time should be optimized to drive the reaction to completion without promoting side reactions.

Problem 2: Incomplete reduction of the 2'-azido group to the 2'-amino group.
  • Possible Cause 1: Inactivated catalyst for hydrogenation.

    • Solution: If using catalytic hydrogenation (e.g., H₂ with Pd/C), ensure the catalyst is not poisoned. The reaction setup should be properly flushed with hydrogen, and the solvent should be free of impurities that could inactivate the catalyst. The reaction should be run under appropriate pressure and for a sufficient duration.

  • Possible Cause 2: Inefficient Staudinger reaction.

    • Solution: When using a Staudinger reaction (e.g., with triphenylphosphine), ensure that the phosphine reagent is of high quality and used in a sufficient stoichiometric amount. The subsequent hydrolysis of the intermediate phosphazene to the amine is a critical step. Ensure adequate water is present for this hydrolysis to occur. The reaction progress should be monitored by TLC to confirm the disappearance of the starting azide.

Problem 3: Difficulty in purifying the final this compound product.
  • Possible Cause 1: Co-elution of the product with starting materials or side products.

    • Solution: Purification of nucleoside analogs can be challenging due to their polarity. Column chromatography with silica gel is a common method. A gradient elution system, for example, with a mobile phase of dichloromethane and methanol, may be necessary to achieve good separation. It is important to carefully select the solvent system to maximize the difference in retention factors (Rf) between the product and impurities.

  • Possible Cause 2: Presence of protecting groups in the final product.

    • Solution: Ensure that the deprotection steps for all protecting groups (on the hydroxyls and the exocyclic amine) have gone to completion. Monitor the deprotection reactions carefully by TLC or LC-MS. If deprotection is incomplete, the reaction may need to be repeated with fresh reagents or for a longer duration.

Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and related intermediates.

StepReagents/ConditionsReported YieldReference
Transglycosylation to form protected this compoundN⁶-octanoyladenine, 2'-deoxy-2'-trifluoroacetamidouridine, TMS-Tfl in acetonitrile34%[2]
Reduction of 2'-azido-2'-deoxyuridine to 2'-amino-2'-deoxyuridine (Staudinger Reaction)Triphenylphosphine91%[2]
Formation of 1,3,5-tri-O-acetyl-2-azido-2-deoxy-D-ribofuranose from 2'-azido-2'-deoxyuridineAcetic anhydride, acetic acid, sulfuric acid84%[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound, based on established literature procedures.

Protocol 1: Synthesis of 2'-Azido-2'-deoxyadenosine via an Epoxide Intermediate (Conceptual Workflow)

This protocol outlines a general, conceptual workflow. Specific reagents and conditions may need to be optimized based on the chosen protecting groups and literature precedents.

  • Protection of 3' and 5' Hydroxyls:

    • Start with N⁶-benzoyl-adenosine.

    • Selectively protect the 3' and 5' hydroxyl groups. A common strategy is to use a bulky silyl protecting group like TBDPS (tert-butyldiphenylsilyl) or to form a cyclic protecting group like a TIPDS (tetraisopropyldisiloxane) group across the 3' and 5' positions. This leaves the 2'-hydroxyl group free for reaction.

  • Activation of the 2'-Hydroxyl Group:

    • Activate the free 2'-hydroxyl group to create a good leaving group. This is typically done by converting it to a sulfonate ester, such as a tosylate or a triflate, by reacting the protected nucleoside with tosyl chloride or triflic anhydride, respectively, in the presence of a base like pyridine.

  • Formation of the 2',3'-Anhydro (Epoxide) Intermediate:

    • Treat the 2'-O-sulfonylated nucleoside with a base (e.g., sodium methoxide) to induce an intramolecular Williamson ether synthesis, forming the 2',3'-lyxo-epoxide. This reaction proceeds with inversion of configuration at the 2'-position.

  • Regioselective Opening of the Epoxide with Azide:

    • React the epoxide intermediate with an azide source, such as lithium azide or sodium azide, in a polar aprotic solvent like DMF. This reaction should proceed with high regioselectivity, with the azide attacking the 2'-position to yield the 2'-azido-3'-hydroxy compound with the desired arabino configuration.

  • Deprotection of Hydroxyl Groups:

    • Remove the protecting groups from the 3' and 5' hydroxyls. For silyl groups, a fluoride source like TBAF (tetrabutylammonium fluoride) is typically used.

Protocol 2: Reduction of 2'-Azido-2'-deoxyadenosine to this compound

This protocol describes the reduction of the azide to the amine using catalytic hydrogenation.

  • Preparation of the Reaction Mixture:

    • Dissolve the 2'-azido-2'-deoxyadenosine intermediate in a suitable solvent, such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

  • Hydrogenation:

    • Place the reaction mixture in a hydrogenation apparatus.

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or at a specified pressure).

    • Stir the reaction vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC until the starting azide is completely consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

G cluster_synthesis General Synthesis Workflow A Adenosine Starting Material B Protect 3' & 5' -OH and N6-NH2 A->B C Activate 2'-OH (e.g., Sulfonylation) B->C D Form 2',3'-Anhydro (Epoxide) Intermediate C->D E Regioselective Epoxide Opening with Azide D->E F Reduction of 2'-Azide to 2'-Amine E->F G Final Deprotection F->G H This compound G->H

Caption: A generalized workflow for the chemical synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Yield of Final Product check_reduction Check Azide Reduction Step (TLC/LC-MS for starting azide) start->check_reduction check_azidation Check Azidation Step (TLC/LC-MS for epoxide/activated intermediate) start->check_azidation check_purification Review Purification Protocol (Check all fractions, assess solubility) start->check_purification incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction side_products_reduction Side Products Formed check_reduction->side_products_reduction incomplete_azidation Incomplete Azidation check_azidation->incomplete_azidation isomer_formation 3'-Azido Isomer Formed check_azidation->isomer_formation product_loss Product Loss During Workup/Purification check_purification->product_loss solution_reduction Optimize Reduction: - Fresh Catalyst (H2) - Stoichiometry (Staudinger) - Reaction Time/Temp incomplete_reduction->solution_reduction side_products_reduction->solution_reduction solution_azidation Optimize Azidation: - Anhydrous Conditions - Solvent/Temp for Regioselectivity incomplete_azidation->solution_azidation isomer_formation->solution_azidation solution_purification Optimize Purification: - Adjust Chromatography Gradient - Alternative Purification Method product_loss->solution_purification

Caption: A troubleshooting decision tree for diagnosing low yield issues.

References

Technical Support Center: Purification of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2'-Amino-2'-deoxyadenosine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar nucleoside analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound via column chromatography and crystallization.

Column Chromatography Troubleshooting

Issue 1: Poor Separation or Co-elution of Impurities

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the target compound from impurities.

  • Solution:

    • Adjust Solvent Polarity: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. For this compound, a gradient of methanol in dichloromethane is a common starting point.

    • TLC Analysis First: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation on the column.

    • Consider a Different Stationary Phase: If separation on silica gel is inadequate, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel.

Issue 2: Peak Tailing of this compound

  • Possible Cause: The basic amino group on the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[1][2][3][4]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonium hydroxide, into your eluent.[3] This will neutralize the acidic sites on the silica gel and minimize the unwanted interaction.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

Issue 3: Low Recovery of the Compound from the Column

  • Possible Cause: The compound may be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel. It's also possible the compound is degrading on the acidic silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase. A final flush with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) may be necessary to elute highly retained compounds.

    • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent to neutralize acidic sites.

    • Check Compound Stability: Be mindful of the pH. Acidic conditions can lead to the degradation of nucleoside analogs. Ensure your solvent system is not acidic.

Crystallization Troubleshooting

Issue 1: The Compound Fails to Crystallize

  • Possible Cause: The solution may not be supersaturated, or there are no nucleation sites for crystal growth to begin. The presence of significant impurities can also inhibit crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound.

    • Cool Slowly: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals.[5][6]

Issue 2: The Compound Oils Out Instead of Crystallizing

  • Possible Cause: The compound's melting point may be lower than the temperature of the crystallization solution, or the solution is too concentrated. The presence of impurities can also lower the melting point of the mixture.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool more slowly.

    • Change the Solvent System: Try a different crystallization solvent or a solvent pair. For polar compounds, ethanol/water or acetone/water can be effective solvent pairs.[7]

    • Purify Further Before Crystallization: If significant impurities are present, it may be necessary to perform another purification step, such as column chromatography, before attempting crystallization.

Issue 3: Crystals are Colored or Appear Impure

  • Possible Cause: Colored impurities may be trapped within the crystal lattice.

  • Solution:

    • Charcoal Treatment: Before crystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Recrystallization: Perform a second recrystallization to further purify the compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for silica gel column chromatography of this compound?

A1: A good starting point is a gradient elution of methanol in dichloromethane. You can begin with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10%). It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC). For polar compounds, a system of 10-50% ethyl acetate in hexanes can also be a good starting point to test.[8]

Q2: My this compound is showing significant peak tailing during HPLC analysis. What could be the cause?

A2: Peak tailing for amine-containing compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] To mitigate this, you can add a buffer to your mobile phase or use an end-capped column.

Q3: What is a suitable solvent for the crystallization of this compound?

A3: Based on its polar nature, ethanol is a good solvent to try for the recrystallization of this compound. You can also explore solvent pairs like ethanol/water. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[7]

Q4: I am concerned about the stability of my compound during purification. What conditions should I avoid?

A4: Nucleoside analogs can be sensitive to pH. A study on the related compound 2-chloro-2'-deoxyadenosine showed that it is stable at neutral and basic pH but degrades under acidic conditions. Therefore, it is crucial to avoid acidic conditions during purification and storage.

Q5: What are the expected common impurities in a synthesis of this compound?

A5: Common impurities can include unreacted starting materials, by-products from the synthetic route, and degradation products. For nucleoside analogs, impurities could be related to the purine base (adenine) or the sugar moiety. If protecting groups are used in the synthesis, incomplete deprotection can also lead to impurities.

Data Presentation

The following tables provide representative data for the purification of this compound by silica gel column chromatography and crystallization. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Representative Data for Silica Gel Column Chromatography Purification

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica Gel with 1% Triethylamine
Mobile Phase 0-10% Methanol in Dichloromethane (gradient)0-10% Methanol in Dichloromethane (gradient)
Crude Purity ~85%~85%
Purity after Chromatography >95%>98%
Recovery Yield 70-80%75-85%
Observation Some peak tailing observed.Symmetrical peaks, improved separation.

Table 2: Representative Data for Crystallization Purification

ParameterCondition 1Condition 2
Crystallization Solvent EthanolEthanol/Water (9:1)
Initial Purity (Post-Chromatography) >98%>98%
Purity after Crystallization >99.5%>99.5%
Recovery Yield 85-95%90-98%
Crystal Morphology Fine white needlesLarger, well-defined crystals

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your initial, non-polar eluent (e.g., 100% dichloromethane) to form a slurry.

  • Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., methanol).

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the impure this compound and a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow crude Crude 2'-Amino-2'- deoxyadenosine dissolve_crude Dissolve in Minimal Solvent crude->dissolve_crude tlc TLC Analysis (Solvent System Selection) dissolve_crude->tlc column_chromatography Silica Gel Column Chromatography tlc->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection analyze_fractions Analyze Fractions (TLC/HPLC) fraction_collection->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent_cc Evaporate Solvent combine_pure->evaporate_solvent_cc purified_cc Purified Compound (>95% Purity) evaporate_solvent_cc->purified_cc dissolve_hot Dissolve in Hot Solvent (e.g., Ethanol) purified_cc->dissolve_hot crystallization Crystallization cool_slowly Slow Cooling dissolve_hot->cool_slowly collect_crystals Collect Crystals (Vacuum Filtration) cool_slowly->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals final_product Final Product (>99.5% Purity) dry_crystals->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered is_column Column Chromatography? start->is_column is_crystallization Crystallization? start->is_crystallization poor_separation Poor Separation/ Co-elution is_column->poor_separation Yes peak_tailing Peak Tailing is_column->peak_tailing Yes low_recovery Low Recovery is_column->low_recovery Yes no_crystals No Crystals Form is_crystallization->no_crystals Yes oiling_out Compound Oils Out is_crystallization->oiling_out Yes impure_crystals Colored/Impure Crystals is_crystallization->impure_crystals Yes solution_poor_sep Adjust Solvent Polarity (TLC Optimization) poor_separation->solution_poor_sep solution_tailing Add Basic Modifier (e.g., Triethylamine) peak_tailing->solution_tailing solution_low_rec Increase Eluent Polarity/ Deactivate Silica low_recovery->solution_low_rec solution_no_xtal Induce Crystallization (Scratch/Seed) no_crystals->solution_no_xtal solution_oil Add More Solvent/ Change Solvent oiling_out->solution_oil solution_impure Charcoal Treatment/ Recrystallize impure_crystals->solution_impure

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 2'-Amino-2'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: For optimal stability, the solid form of this compound should be stored at 4°C for short-term storage and at -20°C for long-term storage.[1] It is crucial to keep the container tightly sealed and protected from moisture and light.[2][3]

Q2: How should I store solutions of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. For shorter periods (up to 1 month), -20°C is acceptable.[2][3] Always ensure the container is sealed to prevent evaporation and contamination.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

Q4: What is the primary application of this compound?

A4: It is a deoxyribonucleoside frequently used in the chemical synthesis of oligonucleotides.[2][4] Additionally, as a purine nucleoside analog, it is significant in the development of anti-tumor and antibacterial drugs.[2]

Troubleshooting Guide

Issue 1: I am having trouble dissolving the compound in DMSO.

  • Possible Cause: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.

  • Troubleshooting Steps:

    • Always use fresh, anhydrous DMSO to prepare your stock solution.[2]

    • Gentle warming of the solution to 37°C or brief sonication can aid in dissolution.

    • Ensure the vial is tightly capped immediately after use to minimize moisture absorption.

Issue 2: I am observing lower than expected cytotoxicity in my cell-based assays.

  • Possible Cause 1: Degradation of the compound. 2'-deoxyadenosine can be deaminated to 2'-deoxyinosine, which may have different activity.[5]

  • Troubleshooting Steps:

    • Ensure proper storage conditions have been maintained for both the solid compound and stock solutions.

    • Prepare fresh dilutions from a new stock solution for your experiment.

    • Consider using an adenosine deaminase inhibitor, such as deoxycoformycin, in your experimental setup to prevent deamination if this is a concern for your specific research question.[3]

  • Possible Cause 2: Insufficient intracellular phosphorylation. For 2'-deoxyadenosine and its analogs to exert their cytotoxic effects, they often need to be phosphorylated intracellularly to their triphosphate form (dATP analog).[3][6]

  • Troubleshooting Steps:

    • Verify the expression and activity of relevant kinases (e.g., deoxycytidine kinase, adenosine kinase) in your cell line, as deficiencies can lead to resistance.

    • If you suspect low kinase activity, you may need to use a different cell line or a compound that does not require phosphorylation for its mechanism of action.

Issue 3: My oligonucleotide synthesis yields are low when using this compound phosphoramidite.

  • Possible Cause: Suboptimal coupling conditions or degradation of the phosphoramidite.

  • Troubleshooting Steps:

    • Ensure the phosphoramidite is stored under anhydrous conditions and protected from moisture and air.

    • Use fresh, high-quality reagents for the coupling step, including the activator (e.g., tetrazole).

    • Optimize the coupling time, as modified phosphoramidites may require longer reaction times than standard phosphoramidites.[7]

    • Ensure the deblocking and capping steps are efficient to allow for proper chain elongation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°CShort-termTightly sealed, away from moisture and light.[2][3]
Solid-20°CLong-termTightly sealed, away from moisture and light.[1]
Solution-20°CUp to 1 monthAliquoted, tightly sealed.[2][3]
Solution-80°CUp to 6 monthsAliquoted, tightly sealed.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of the compound using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution, weigh out 2.66 mg. c. Add the appropriate volume of anhydrous DMSO to the solid. d. Vortex or sonicate briefly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C as per the storage guidelines.

Protocol 2: General Workflow for a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling_Pathway Mechanism of Action of 2'-Deoxyadenosine Analogs cluster_cell Cell 2_Amino_2_deoxyadenosine 2'-Amino-2'- deoxyadenosine (extracellular) Transporter Nucleoside Transporter 2_Amino_2_deoxyadenosine->Transporter Intracellular_Compound 2'-Amino-2'- deoxyadenosine (intracellular) Transporter->Intracellular_Compound Kinases Deoxyribonucleoside Kinases Intracellular_Compound->Kinases Phosphorylation dATP_analog dATP analog Kinases->dATP_analog RR Ribonucleotide Reductase dATP_analog->RR Inhibition dNTPs dNTP pool depletion RR->dNTPs Leads to DNA_Synthesis DNA Synthesis Inhibition dNTPs->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Caption: Intracellular signaling pathway of 2'-deoxyadenosine analogs.

Experimental_Workflow Oligonucleotide Synthesis Workflow (Phosphoramidite Method) Start Start: Solid Support with first nucleoside Deblocking 1. Deblocking: Remove 5'-DMT protecting group Start->Deblocking Coupling 2. Coupling: Add 2'-Amino-2'- deoxyadenosine phosphoramidite + Activator Deblocking->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Oxidize phosphite to phosphate Capping->Oxidation Repeat Repeat for next cycle Oxidation->Repeat Repeat->Deblocking Yes Cleavage Final Cleavage from support Repeat->Cleavage No Deprotection Deprotection of nucleobases Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification End Final Oligonucleotide Purification->End

Caption: Workflow for solid-phase oligonucleotide synthesis.

Troubleshooting_Logic Troubleshooting Low Cytotoxicity Start Low Cytotoxicity Observed Check_Storage Check Storage Conditions of Compound and Solutions Start->Check_Storage Improper_Storage Improper Storage: Prepare Fresh Stock/Dilutions Check_Storage->Improper_Storage No Proper_Storage Proper Storage Check_Storage->Proper_Storage Yes Check_Solubility Confirm Complete Dissolution of Stock Proper_Storage->Check_Solubility Incomplete_Solubility Incomplete Dissolution: Use fresh DMSO, sonicate, or gently warm Check_Solubility->Incomplete_Solubility No Complete_Solubility Complete Dissolution Check_Solubility->Complete_Solubility Yes Consider_Mechanism Consider Mechanism of Action Complete_Solubility->Consider_Mechanism Phosphorylation Is intracellular phosphorylation required? Consider_Mechanism->Phosphorylation Deamination Could deamination be an issue? Consider_Mechanism->Deamination Check_Kinases Check Kinase Activity in Cell Line Phosphorylation->Check_Kinases Yes Use_Inhibitor Consider using an adenosine deaminase inhibitor Deamination->Use_Inhibitor Yes

Caption: Logical workflow for troubleshooting low cytotoxicity.

References

Technical Support Center: 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-Amino-2'-deoxyadenosine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It is structurally similar to deoxyadenosine but with an amino group (-NH2) replacing the hydroxyl group (-OH) at the 2' position of the ribose sugar.[1][2] It is primarily used in the chemical synthesis of oligonucleotides and is explored in the development of anti-tumor and antibacterial drugs.[3]

Q2: What are the primary applications of this compound?

A2: The main applications include:

  • Oligonucleotide Synthesis: It serves as a building block in the chemical synthesis of modified DNA and RNA strands.[3]

  • Research in Drug Development: As a purine nucleoside analog, it is investigated for its potential as an anti-tumor and antibacterial agent.[3]

  • Biological Research: It is used to study cellular processes such as DNA synthesis and purine metabolism.

Q3: What are the general storage recommendations for this compound?

A3: For optimal stability, this compound should be stored as follows:

  • Solid Form: Store at 4°C, sealed from moisture and light.

  • In Solvent: For long-term storage, aliquots in a suitable solvent should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).

Troubleshooting Guides

Solubility Issues

One of the most common challenges encountered with this compound is achieving and maintaining its solubility in aqueous solutions for biological experiments.

Problem 1: My this compound is not dissolving.

  • Cause: The compound may have limited solubility in the chosen solvent at the desired concentration.

  • Solution:

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, with a reported solubility of up to 100 mg/mL. For aqueous applications, sterile water can be used, with a reported solubility of 20 mg/mL, resulting in a clear, colorless solution.[4]

    • Mechanical Assistance: Sonication or vortexing can aid in the dissolution process, especially for higher concentrations in DMSO.

    • Gentle Heating: If precipitation occurs, gentle warming of the solution can help to redissolve the compound.

Problem 2: My this compound precipitates when I add it to my aqueous cell culture medium or buffer from a DMSO stock.

  • Cause: This is a common issue when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where its solubility is lower.

  • Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Medium check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <0.5% (ideally <0.1%) check_dmso->reduce_dmso Yes check_conc Is the final compound concentration too high? check_dmso->check_conc No reduce_dmso->check_conc success Compound is Soluble reduce_dmso->success lower_conc Lower the final working concentration of the compound check_conc->lower_conc Yes serial_dilution Perform serial dilutions in the aqueous medium instead of a single large dilution check_conc->serial_dilution No lower_conc->serial_dilution lower_conc->success add_serum Does your medium contain serum or albumin? serial_dilution->add_serum serial_dilution->success consider_serum Consider adding serum or BSA to the medium to aid solubility add_serum->consider_serum No still_precipitates Precipitation persists add_serum->still_precipitates Yes consider_serum->still_precipitates still_precipitates->success If other methods fail, consider alternative formulation strategies (e.g., cyclodextrins)

Figure 1. Troubleshooting precipitation in aqueous media.

Data and Protocols

Quantitative Solubility Data
SolventConcentrationMethodObservations
DMSO100 mg/mLUltrasonic assistance may be needed.Use freshly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility.
Water20 mg/mLStandard dissolutionForms a clear, colorless solution.[4]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (MW: 266.26 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 2.66 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the solid.

    • Vortex or sonicate the mixture until the solid is completely dissolved.

    • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Objective: To prepare a 10 µM working solution from a 10 mM DMSO stock.

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to get a 100 µM intermediate solution.

    • Further dilute the 100 µM intermediate solution 1:10 in the final cell culture medium to achieve the desired 10 µM working concentration. This multi-step dilution helps to prevent precipitation.

    • Gently mix the final solution before adding it to the cells. The final DMSO concentration should be kept low (ideally below 0.1%) to minimize cytotoxicity.

Signaling Pathways and Workflows

Incorporation into DNA during Oligonucleotide Synthesis

This compound is utilized as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis. The general workflow is depicted below.

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle deprotection 1. Deprotection: Removal of 5'-DMT group coupling 2. Coupling: Addition of this compound phosphoramidite deprotection->coupling Repeat for each nucleotide capping 3. Capping: Blocking of unreacted 5'-hydroxyl groups coupling->capping Repeat for each nucleotide oxidation 4. Oxidation: Conversion of phosphite to phosphate capping->oxidation Repeat for each nucleotide oxidation->deprotection Repeat for each nucleotide cleavage Cleavage from Solid Support and Base Deprotection purification Purification of the Oligonucleotide (e.g., HPLC) cleavage->purification

Figure 2. Workflow for oligonucleotide synthesis.

Potential Effect on Purine Metabolism and DNA Synthesis

As a nucleoside analog, this compound can potentially influence purine metabolism and, consequently, DNA synthesis. While the exact mechanism is a subject of ongoing research, a logical pathway of its potential action is illustrated below. Analogs of deoxyadenosine are known to be phosphorylated within the cell and can then interfere with enzymes involved in nucleotide metabolism and DNA replication.

G compound This compound (extracellular) uptake Cellular Uptake compound->uptake intracellular This compound (intracellular) uptake->intracellular phosphorylation Phosphorylation (by kinases) intracellular->phosphorylation triphosphate 2'-Amino-dATP phosphorylation->triphosphate dna_poly DNA Polymerase triphosphate->dna_poly inhibition Inhibition of DNA Synthesis dna_poly->inhibition incorporation Incorporation into DNA dna_poly->incorporation

Figure 3. Potential mechanism of action.

References

Technical Support Center: Incorporation of 2'-Amino-2'-deoxyadenosine in Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Amino-2'-deoxyadenosine modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of incorporating this compound into oligonucleotides?

Incorporating this compound (2'-NH2-dA) into oligonucleotides can offer several advantages, primarily related to improving the biophysical properties of the resulting molecule. The 2'-amino group can engage in additional hydrogen bonding interactions, which can lead to:

  • Increased Duplex Stability: The presence of the 2'-amino group can increase the melting temperature (Tm) of the oligonucleotide duplex, indicating a more stable hybrid with its target sequence.[1][2] This enhanced stability is beneficial for applications requiring high affinity, such as antisense and siRNA technologies.[3]

  • Enhanced Nuclease Resistance: Modification at the 2' position of the ribose sugar can confer resistance to degradation by nucleases, which is crucial for in vivo applications where oligonucleotide stability is paramount.[3]

Q2: What are the common challenges encountered when incorporating this compound?

Researchers may face several challenges during the synthesis and purification of oligonucleotides containing 2'-NH2-dA, including:

  • Low Coupling Efficiency: The phosphoramidite of this compound may exhibit lower coupling efficiency compared to standard phosphoramidites.[4]

  • Incomplete Deprotection: The protecting group on the 2'-amino function may not be completely removed during the standard deprotection steps, leading to a heterogeneous final product.[5][6]

  • Side Reactions: The presence of the reactive 2'-amino group can lead to unwanted side reactions during synthesis or deprotection.

  • Purification Difficulties: The modified oligonucleotide may exhibit different chromatographic behavior compared to unmodified oligonucleotides, requiring optimization of purification protocols.[7]

Troubleshooting Guides

Low Coupling Efficiency

Problem: You are observing low coupling efficiency for the this compound phosphoramidite, as indicated by the trityl cation assay or mass spectrometry results showing a high proportion of n-1 species.

Possible Causes and Solutions:

CauseRecommended Solution
Moisture in Reagents or Lines Ensure all reagents, especially the acetonitrile (ACN) and the activator solution, are anhydrous. Use fresh, high-quality reagents. It is recommended to dry the argon or helium used on the synthesizer with an in-line drying filter.[8]
Degraded Phosphoramidite This compound phosphoramidite can be sensitive to moisture and oxidation. Use freshly prepared or properly stored phosphoramidite. Consider dissolving the phosphoramidite in anhydrous ACN just before use.
Suboptimal Activator The choice of activator can influence coupling efficiency. While standard activators like tetrazole or DCI may work, some modified phosphoramidites benefit from activators like ETT. Consult the phosphoramidite manufacturer's recommendation.
Insufficient Coupling Time Modified phosphoramidites may require longer coupling times than standard monomers.[9] Increase the coupling time for the 2'-NH2-dA phosphoramidite in your synthesis protocol.
Incomplete Deprotection of the 2'-Amino Group

Problem: Mass spectrometry analysis of your purified oligonucleotide shows a persistent mass addition corresponding to the 2'-amino protecting group (e.g., Trifluoroacetyl (TFA), Fluorenylmethyloxycarbonyl (Fmoc)).

Possible Causes and Solutions:

Protecting GroupDeprotection ConditionsTroubleshooting Steps
Trifluoroacetyl (TFA) Typically removed with aqueous ammonia.Extend the deprotection time in aqueous ammonia. If issues persist, consider a milder protecting group for future syntheses if compatible with your overall scheme.
Fluorenylmethyloxycarbonyl (Fmoc) Removed with a solution of piperidine in a polar aprotic solvent (e.g., DMF or ACN).Ensure the piperidine solution is fresh. Increase the deprotection time or the number of deprotection cycles. Incomplete removal can lead to downstream side reactions.
t-Butoxycarbonyl (Boc) Removed under acidic conditions (e.g., trifluoroacetic acid).Ensure the acid concentration and treatment time are sufficient. Be aware that prolonged acid treatment can cause depurination.
Unexpected Peaks in Mass Spectrometry

Problem: Your mass spectrometry data shows unexpected peaks in addition to the desired product and n-1 species.

Possible Causes and Solutions:

ObservationPotential CauseRecommended Action
+2-Cyanoethyl Adducts Incomplete removal of the cyanoethyl protecting groups from the phosphate backbone, which can then react with the deprotected oligonucleotide.Ensure complete β-elimination during the deprotection step. Using a stronger base or longer treatment time may be necessary.
Depurination Products Cleavage of the glycosidic bond, particularly for purines, due to prolonged exposure to acidic conditions during detritylation.[9]Use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[9] Minimize the total time the oligonucleotide is exposed to acid.
Sodium/Potassium Adducts Cation adduction to the phosphate backbone, which is common in ESI-MS.[10]This is often an analytical artifact. Use desalting techniques before MS analysis. The presence of multiple adducts can complicate the spectrum but does not necessarily indicate a problem with the synthesis.
Oxidation of the Oligonucleotide The 2'-amino group or other moieties may be susceptible to oxidation.Use fresh, degassed solvents and consider performing reactions under an inert atmosphere (e.g., argon).
HPLC Purification Issues

Problem: You are having difficulty purifying your 2'-amino-modified oligonucleotide using standard reverse-phase HPLC protocols. You observe broad peaks, poor resolution, or low recovery.

Possible Causes and Solutions:

IssuePotential CauseRecommended Action
Broad Peaks Secondary structures (e.g., hairpins) in the oligonucleotide.[11]Perform the HPLC purification at an elevated temperature (e.g., 60 °C) to denature secondary structures.[11]
Poor Resolution The hydrophobicity of the modified oligonucleotide is too similar to that of failure sequences.For "Trityl-on" purification, the DMT group provides a significant hydrophobic handle, aiding separation.[11] If purifying "Trityl-off", consider anion-exchange HPLC, which separates based on charge (number of phosphate groups) rather than hydrophobicity.[7]
Low Recovery The oligonucleotide is precipitating on the column or is irreversibly bound.Adjust the mobile phase composition. Ensure the pH of the buffers is appropriate for both the oligonucleotide and the column chemistry.[12]

Data Summary

Impact of this compound on Duplex Stability

The incorporation of this compound generally leads to an increase in the thermal stability of oligonucleotide duplexes. The table below summarizes reported changes in melting temperature (ΔTm).

ModificationChange in Melting Temperature (ΔTm) per ModificationTarget StrandReference
2-Amino-deoxyadenosine+3 °CDNA[1]
2-Amino-α-2'-deoxyadenosine+2 °CRNA[13]

Note: The exact ΔTm can be sequence-dependent.[1]

Experimental Protocols

Protocol 1: Synthesis of N-trifluoroacetylated 2′-amino-2′-deoxyadenosine Phosphoramidite

This protocol is a summarized adaptation from a published procedure and is intended for experienced chemists.[14]

Materials:

  • 9-(β-D-arabinofuranosyl)adenine

  • 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2)

  • Trifluoromethanesulfonyl chloride (TfCl)

  • Sodium azide (NaN3)

  • Palladium on carbon (Pd/C)

  • Ethyl trifluoroacetate

  • Trifluoroacetic anhydride

  • N,N-dibutylformamide dimethylacetal

  • Tetrabutylammonium fluoride (TBAF)

  • 4,4'-dimethoxytrityl chloride (DMT-Cl)

  • 2-cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

  • Protect the 3' and 5' hydroxyl groups of arabinoadenosine using TIPDSCl2.

  • Triflate the 2'-hydroxyl group.

  • Displace the triflate with azide using NaN3.

  • Reduce the 2'-azido group to a 2'-amino group via hydrogenation with Pd/C.

  • Protect the 2'-amino group via trifluoroacetylation.

  • Protect the exocyclic N6-amino group of adenine.

  • Remove the TIPDS protecting group using TBAF.

  • Protect the 5'-hydroxyl group with a DMT group.

  • Perform phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite.

Purification: Each step typically requires chromatographic purification.

Protocol 2: Standard Deprotection and Cleavage of a 2'-TFA-Amino-Modified Oligonucleotide

Materials:

  • CPG-bound synthesized oligonucleotide

  • Concentrated ammonium hydroxide (28-30%)

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.

  • Seal the vial tightly.

  • Incubate at 55 °C for 8-16 hours. For oligonucleotides containing a 5'-amine protected with an MMT group, deprotection should be carried out at a lower temperature (e.g., room temperature to 37°C) to prevent thermal loss of the MMT group.[15]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG behind.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification.

Visualizations

experimental_workflow General Workflow for 2'-Amino-Modified Oligonucleotide Synthesis cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing synthesis_start 1. Solid Support deblocking 2. Detritylation synthesis_start->deblocking coupling 3. Coupling (2'-NH2-dA Phosphoramidite) deblocking->coupling capping 4. Capping coupling->capping oxidation 5. Oxidation capping->oxidation synthesis_end Repeat Cycle (n times) oxidation->synthesis_end synthesis_end->deblocking cleavage 6. Cleavage from Support synthesis_end->cleavage deprotection 7. Deprotection (Base & 2'-Amino Groups) cleavage->deprotection purification 8. Purification (HPLC) deprotection->purification qc 9. Quality Control (MS, CE) purification->qc

Caption: Workflow for 2'-Amino-Modified Oligonucleotide Synthesis.

troubleshooting_logic Troubleshooting Logic for Low Coupling Efficiency start Low Coupling Efficiency (High n-1 peak) q1 Are reagents fresh and anhydrous? start->q1 sol1 Replace all reagents, especially ACN and activator. Use fresh phosphoramidite. q1->sol1 No q2 Is coupling time sufficient? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved sol1->end_node sol2 Increase coupling time for the modified phosphoramidite. q2->sol2 No q3 Is the activator optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Consult manufacturer's data and consider a stronger activator (e.g., ETT). q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

References

Technical Support Center: Synthesis of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Amino-2'-deoxyadenosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Incomplete conversion of 2'-azido-2'-deoxyadenosine to the final product.

Q1: My reaction to reduce the 2'-azido group is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reduction of the 2'-azido group is a common issue. The two primary methods for this conversion are the Staudinger reaction and catalytic hydrogenation. Here’s a breakdown of potential problems and their remedies for each method:

Staudinger Reaction:

  • Problem: Insufficient phosphine reagent.

  • Solution: Ensure at least one equivalent of the phosphine, typically triphenylphosphine (PPh₃), is used. For stubborn reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Problem: Low reaction temperature.

  • Solution: While the reaction is often run at room temperature, gentle heating (40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to prevent the formation of degradation products.

  • Problem: Impure phosphine reagent.

  • Solution: Triphenylphosphine can oxidize over time. Use freshly opened or purified reagent for best results.

Catalytic Hydrogenation:

  • Problem: Inactive catalyst.

  • Solution: The palladium on carbon (Pd/C) catalyst can lose activity. Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Problem: Insufficient hydrogen pressure.

  • Solution: While atmospheric pressure is often sufficient, some reactions may require higher pressures (e.g., 50 psi) to proceed to completion.

  • Problem: Catalyst poisoning.

  • Solution: Trace impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.

Q2: I see a significant amount of a major byproduct in my Staudinger reaction. What is it and how can I remove it?

A2: The most common byproduct of the Staudinger reduction is triphenylphosphine oxide (Ph₃P=O).[][2] This is formed from the triphenylphosphine reagent during the reaction.

  • Identification: Triphenylphosphine oxide is a white, crystalline solid and can be identified by its characteristic signals in ¹H and ³¹P NMR spectroscopy.

  • Removal:

    • Chromatography: Triphenylphosphine oxide can be readily separated from the more polar this compound product by silica gel column chromatography. A solvent system with a moderate polarity, such as dichloromethane/methanol, is typically effective.

    • Precipitation/Crystallization: In some cases, the desired product can be selectively precipitated or crystallized from a suitable solvent system, leaving the more soluble triphenylphosphine oxide in the mother liquor.

Issue 2: Presence of multiple spots on TLC or peaks in HPLC after the reaction.

Q3: My crude product shows multiple spots on TLC analysis. What are the likely impurities?

A3: Besides the starting material and the main byproduct (triphenylphosphine oxide in the case of a Staudinger reaction), other impurities can arise from side reactions involving the protecting groups. Common side reactions in nucleoside synthesis include:

  • Incomplete Deprotection: If the hydroxyl groups (3' and 5') or the exocyclic amine of the adenine base are protected, incomplete removal of these protecting groups will result in a mixture of partially protected products.[][2]

  • Side Reactions from Deprotection Reagents: The reagents used for deprotection can sometimes react with the nucleoside. For example, strong basic conditions can lead to degradation of the sugar moiety.

  • Cyanoethylation: If a cyanoethyl protecting group is used for the phosphate (in oligonucleotide synthesis context), its removal can sometimes lead to cyanoethylation of the nucleobase as a side reaction.[3]

Q4: How can I minimize the formation of these protection-related side products?

A4: Careful selection and handling of protecting groups are crucial.

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under conditions that do not affect other parts of the molecule.

  • Optimized Deprotection Conditions: Strictly follow established protocols for deprotection, including the correct reagents, temperature, and reaction time. Monitor the deprotection reaction to ensure it goes to completion without causing degradation.

  • Scavengers: In some deprotection steps, scavengers are used to trap reactive species that could otherwise lead to side reactions.

Frequently Asked Questions (FAQs)

Q5: What are the recommended protecting groups for the synthesis of this compound?

A5: To prevent side reactions, the hydroxyl groups at the 3' and 5' positions of the ribose sugar and the exocyclic amino group of the adenine base are typically protected. Common protecting group strategies include:

Functional GroupCommon Protecting GroupsDeprotection Conditions
5'-HydroxylDimethoxytrityl (DMT)Mild acid (e.g., trichloroacetic acid in dichloromethane)
3'-HydroxylTert-butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF in THF)
N⁶-Amino (Adenine)Benzoyl (Bz) or Phenoxyacetyl (Pac)Ammonolysis (e.g., aqueous ammonia)

Q6: What is a typical experimental protocol for the synthesis of this compound from its 2'-azido precursor?

A6: The following is a general protocol for the Staudinger reduction. Exact conditions may need to be optimized for your specific substrate and scale.

Experimental Protocol: Staudinger Reduction of 2'-Azido-2'-deoxyadenosine

  • Dissolution: Dissolve the protected 2'-azido-2'-deoxyadenosine derivative in a suitable anhydrous solvent (e.g., THF or dioxane).

  • Addition of Reagent: Add triphenylphosphine (1.1 equivalents) to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Hydrolysis: Upon completion of the azide reduction (disappearance of the starting material), add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine. Stir for an additional 1-2 hours.

  • Work-up: Remove the solvent under reduced pressure. The crude product will be a mixture of the desired this compound derivative and triphenylphosphine oxide.

  • Purification: Purify the crude product using silica gel column chromatography. A gradient elution of methanol in dichloromethane (e.g., 0% to 10% methanol) is often effective in separating the polar product from the less polar triphenylphosphine oxide.

  • Deprotection: Following purification of the protected 2'-amino derivative, remove the protecting groups using the appropriate conditions (see Q5).

  • Final Purification: Purify the final deprotected this compound by a final chromatographic step, such as reverse-phase HPLC, if necessary.

Q7: What are the recommended HPLC conditions for purifying this compound?

A7: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the final purification of nucleosides.[4]

ParameterRecommendation
Column C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 0% to 50% Mobile Phase B over 30 minutes is a good starting point.
Flow Rate 1.0 mL/min for a standard analytical column (e.g., 4.6 mm ID)
Detection UV at 260 nm

Q8: How can I confirm the identity and purity of my final product?

A8: A combination of analytical techniques should be used:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >99% is often achievable.[5][6]

Visual Guides

Below are diagrams illustrating key workflows and concepts in the synthesis of this compound.

Synthesis_Workflow Start Protected Adenosine Step1 Introduction of 2'-Azido Group Start->Step1 Intermediate Protected 2'-Azido-2'-deoxyadenosine Step1->Intermediate Step2 Reduction of Azide (Staudinger or Catalytic Hydrogenation) Intermediate->Step2 Product_Protected Protected this compound Step2->Product_Protected Step3 Deprotection Product_Protected->Step3 Final_Product This compound Step3->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Incomplete_Reaction Incomplete Reaction? Check_Reagents Check Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Temperature & Pressure Incomplete_Reaction->Optimize_Conditions Multiple_Products Multiple Products on TLC/HPLC? Check_Deprotection Verify Deprotection Conditions Multiple_Products->Check_Deprotection Analyze_Side_Products Characterize Impurities (MS, NMR) Multiple_Products->Analyze_Side_Products Purification_Issue Difficulty in Purification? Optimize_Chromatography Adjust HPLC Gradient & Column Purification_Issue->Optimize_Chromatography

Caption: Troubleshooting decision tree for synthesis issues.

References

"preventing degradation of 2'-Amino-2'-deoxyadenosine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2'-Amino-2'-deoxyadenosine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-glycosidic bond linking the 2,6-diaminopurine base to the deoxyribose sugar can be cleaved.

  • Enzymatic Deamination: The enzyme Adenosine Deaminase (ADA), present in many biological systems and tissues, can catalyze the deamination of the 6-amino group, converting the adenosine analog to its corresponding inosine analog, 2'-amino-2'-deoxyinosine.[1][2][3]

  • Oxidation: The purine ring is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a powder at -20°C, protected from light.[1]

  • In Solution: For stock solutions, store at -80°C.[1] For working solutions, it is recommended to prepare them fresh. If short-term storage is necessary, aliquots can be stored at -20°C for up to two weeks.[3]

Q3: Is this compound sensitive to light?

A3: this compound is reported to be significantly photostable, meaning it does not readily degrade upon exposure to UV light under normal laboratory conditions.[1][4] While prolonged or high-intensity UV exposure should be avoided as a general precaution, it is not considered a primary cause of degradation in typical experimental settings.

Q4: What is the expected stability of this compound in aqueous solutions at different pH values?

Troubleshooting Guides

Issue 1: Loss of compound activity or inconsistent results over time.

This issue often points to the degradation of this compound in your experimental setup.

Possible Cause Troubleshooting Steps Recommended Prevention
Acidic pH of Solution 1. Measure the pH of your buffer or media. 2. Analyze a sample of your solution using a stability-indicating HPLC method to check for the presence of the parent compound and potential degradants (e.g., 2,6-diaminopurine).- Maintain the pH of your solutions between 7.0 and 8.0. - Use a well-buffered system.
Enzymatic Degradation 1. If using cell lysates, tissue homogenates, or serum-containing media, assume Adenosine Deaminase (ADA) is present. 2. Analyze your sample by HPLC or LC-MS to detect the formation of 2'-amino-2'-deoxyinosine.- In cell-free experiments, consider adding an ADA inhibitor, such as erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA).[4] - Minimize the time the compound is in contact with biologically active systems.
Oxidative Damage 1. Assess if your experimental conditions could generate reactive oxygen species (e.g., presence of reducing agents and metal ions). 2. Use an appropriate analytical method to check for oxidized purine products.- Degas solutions to remove dissolved oxygen. - Consider the addition of antioxidants, such as ascorbic acid or Trolox, if compatible with your experiment.[6]
Improper Storage 1. Review your storage conditions (temperature, light exposure, solvent). 2. Prepare a fresh solution from a new stock and compare its performance.- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Prepare working solutions fresh for each experiment.

Quantitative Data Summary

The following tables summarize stability data for compounds structurally related to this compound. This data can be used to infer the stability of this compound under similar conditions.

Table 1: pH-Dependent Stability of Deoxyadenosine Analogs

CompoundpHTemperature (°C)Half-life (t½)Reference
2-chloro-2'-deoxyadenosine1370.37 hours[5]
2-chloro-2'-deoxyadenosine2371.6 hours[5]
2-chloro-2'-deoxyadenosineNeutral & Basic37 - 80Stable[5]
2'-deoxyxanthosine (nucleoside)2373.7 minutes[7][8]
2'-deoxyxanthosine (nucleoside)6371104 hours[7][8]
2'-deoxyxanthosine (in ssDNA)737~2 years[7][8]

Table 2: Recommended Storage Conditions and Expected Stability

FormStorage Temperature (°C)Expected StabilityReference
Solid (Powder)-20Years[1][3]
Stock Solution (in appropriate solvent)-80≥ 6 months[1][3]
Working Solution (aqueous buffer)4Up to 2 weeks[3]
Incorporated into dried DNA-20Years (in nuclease-free environment)[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the general steps for developing an HPLC method to monitor the stability of this compound.

  • Preparation of Stressed Samples (Forced Degradation):

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize before injection.

    • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for the same time points. Neutralize before injection.

    • Oxidation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours and dissolve for analysis. Heat a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution to direct sunlight or a photostability chamber for an extended period.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic acid in water (for MS compatibility) or 20 mM Ammonium acetate.

      • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: Start with a shallow gradient to resolve the parent peak from early-eluting polar degradants (e.g., 5% B to 95% B over 20-30 minutes).

    • Detection: UV detection at the λmax of this compound (around 260 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

Visualizations

DegradationPathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_deamination Enzymatic Deamination cluster_oxidation Oxidation A This compound B 2,6-Diaminopurine A->B H+, H2O (Glycosidic Bond Cleavage) C 2-Deoxyribose A->C H+, H2O D 2'-Amino-2'-deoxyinosine A->D Adenosine Deaminase (ADA) E Oxidized Products A->E Reactive Oxygen Species (ROS)

Caption: Major degradation pathways of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Aliquoting, Age) start->check_storage check_pH Measure pH of Solution check_storage->check_pH Yes remedy_storage Use Fresh Stock / Aliquot check_storage->remedy_storage No check_bio_components Biological Components Present? (e.g., Serum, Lysate) check_pH->check_bio_components Yes (Neutral/Basic) remedy_pH Adjust pH to 7.0-8.0 Use Stable Buffer check_pH->remedy_pH No (Acidic) check_redox Assess Redox Environment check_bio_components->check_redox No remedy_bio Add ADA Inhibitor (e.g., EHNA) Minimize Incubation Time check_bio_components->remedy_bio Yes remedy_redox Degas Solutions Add Antioxidant check_redox->remedy_redox Yes (Oxidizing) analyze Analyze by Stability-Indicating HPLC/LC-MS check_redox->analyze No remedy_storage->analyze remedy_pH->analyze remedy_bio->analyze remedy_redox->analyze end Problem Resolved analyze->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: 2'-Amino-2'-deoxyadenosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2'-Amino-2'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route involves a multi-step process starting from adenosine. This typically includes:

  • Protection of functional groups: The 3'- and 5'-hydroxyl groups and the N6-amino group of the adenine base are protected to prevent unwanted side reactions. Benzoyl (Bz) groups are commonly used for this purpose.

  • Activation of the 2'-hydroxyl group: The 2'-hydroxyl group is activated to facilitate nucleophilic substitution.

  • Introduction of the azido group: An azide (N₃) group is introduced at the 2'-position, typically via an Sₙ2 reaction, to form 2'-azido-2'-deoxyadenosine. This is often achieved using a Mitsunobu reaction.

  • Reduction of the azido group: The 2'-azido group is then reduced to a 2'-amino group. The Staudinger reaction is a common method for this transformation.

  • Deprotection: Finally, all protecting groups are removed to yield the final product, this compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity:

  • Anhydrous conditions: Many of the reaction steps, particularly the Mitsunobu and Staudinger reactions, are sensitive to moisture. Ensuring strictly anhydrous conditions is critical to prevent side reactions and low yields.

  • Temperature control: Specific temperature ranges are often required for each reaction step to ensure selectivity and minimize the formation of byproducts.

  • Stoichiometry of reagents: The molar ratios of reactants, especially in the Mitsunobu and reduction steps, must be carefully controlled to drive the reaction to completion and minimize unreacted starting materials.

  • Purity of starting materials and reagents: The use of high-purity starting materials and reagents is essential to avoid introducing impurities that can be difficult to remove in later stages.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of each reaction step by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product and intermediates. It can be used to quantify the desired product and detect impurities. A reversed-phase C18 column with a gradient of acetonitrile in water or a buffer is a common setup.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of the desired product and any impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates, and for characterizing the structure of unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield in the azidation step (Mitsunobu reaction).
Potential Cause Troubleshooting Steps
Presence of moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Incorrect stoichiometry Carefully check the molar ratios of the alcohol, triphenylphosphine (PPh₃), and the azodicarboxylate (e.g., DEAD or DIAD). A slight excess of PPh₃ and the azodicarboxylate may be necessary.
Low reactivity of the alcohol The 2'-hydroxyl group can be sterically hindered. Ensure the reaction is run at the optimal temperature and for a sufficient duration.
Degraded reagents Use fresh or properly stored triphenylphosphine and azodicarboxylate. DEAD and DIAD can degrade over time.
Problem 2: Incomplete reduction of the 2'-azido group (Staudinger reaction).
Potential Cause Troubleshooting Steps
Insufficient reducing agent Ensure a sufficient excess of the phosphine reagent (e.g., triphenylphosphine) is used to drive the reaction to completion.
Presence of water in the first step The initial reaction of the azide with the phosphine should be performed under anhydrous conditions to form the aza-ylide intermediate efficiently.
Incomplete hydrolysis of the aza-ylide After the initial reaction, ensure sufficient water is added to hydrolyze the intermediate to the amine and phosphine oxide.
Catalyst poisoning (if using catalytic hydrogenation) If using methods like catalytic hydrogenation (e.g., Pd/C), ensure the starting material is free of impurities that could poison the catalyst.
Problem 3: Presence of multiple spots on TLC or peaks in HPLC of the final product.
Potential Cause Troubleshooting Steps
Incomplete reaction in any step Monitor each reaction step by TLC or HPLC to ensure complete conversion before proceeding to the next step. If necessary, extend the reaction time or add more reagents.
Formation of byproducts See the "Common Impurities and Their Identification" section below to identify potential byproducts and optimize reaction conditions to minimize their formation.
Incomplete deprotection Ensure deprotection is complete by monitoring with TLC or HPLC. If benzoyl groups are used, their removal might require specific conditions (e.g., methanolic ammonia).
Degradation of the product This compound can be sensitive to harsh conditions. Use mild purification techniques and avoid prolonged exposure to strong acids or bases.

Common Impurities and Their Identification

A summary of potential impurities, their likely origin, and methods for their characterization is provided in the table below.

ImpurityStructureLikely OriginIdentification by LC-MS (Expected [M+H]⁺)Identification by NMR
Unreacted Starting Material (Protected Adenosine) Varies based on protecting groupsIncomplete azidation reactionDependent on protecting groupsSignals corresponding to the protected starting material will be present.
2'-Azido-2'-deoxyadenosine (intermediate) C₁₀H₁₂N₈O₃Incomplete reduction of the azide293.11Presence of a characteristic azide signal in the IR spectrum and distinct chemical shifts in ¹H and ¹³C NMR compared to the amine.
Triphenylphosphine Oxide (C₆H₅)₃POByproduct of the Staudinger and Mitsunobu reactions279.10Characteristic signals in the aromatic region of the ¹H NMR spectrum.
Hydrazodicarboxylate Byproducts Varies (e.g., from DEAD or DIAD)Byproduct of the Mitsunobu reactionDependent on the specific azodicarboxylate usedComplex signals in the ¹H NMR spectrum.
Partially Deprotected Intermediates VariesIncomplete removal of protecting groups (e.g., benzoyl)Masses will be higher than the final product by multiples of the protecting group mass (e.g., +104 for benzoyl).Presence of signals corresponding to the remaining protecting groups (e.g., aromatic protons for benzoyl).
3'-Amino Isomer C₁₀H₁₄N₆O₃Isomerization during the azidation step267.12 (same as product)Different chemical shifts for the sugar protons, particularly H2' and H3', compared to the desired 2'-amino product. 2D NMR techniques (e.g., COSY, HSQC) can confirm the connectivity.

Experimental Protocols

A generalized experimental protocol for the key steps is provided below. Researchers should consult specific literature for detailed conditions and scale-up procedures.

Protocol 1: Synthesis of 2'-Azido-2'-deoxyadenosine (via Mitsunobu Reaction)

  • Starting Material: N⁶,3',5'-tri-O-benzoyladenosine.

  • Dissolve the protected adenosine in anhydrous THF under an argon atmosphere.

  • Add triphenylphosphine (PPh₃) and diphenylphosphoryl azide (DPPA).

  • Cool the reaction mixture to 0°C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the crude product by silica gel chromatography to obtain the protected 2'-azido-2'-deoxyadenosine.

Protocol 2: Reduction of 2'-Azido-2'-deoxyadenosine (Staudinger Reaction)

  • Dissolve the protected 2'-azido-2'-deoxyadenosine in THF.

  • Add an excess of triphenylphosphine (PPh₃).

  • Stir the reaction at room temperature for 2-4 hours.

  • Add water to the reaction mixture and continue stirring for another 8-12 hours to hydrolyze the aza-ylide.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by chromatography to isolate the protected this compound.

Protocol 3: Deprotection

  • Dissolve the protected this compound in methanolic ammonia.

  • Stir the solution in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the deprotection by HPLC.

  • Upon completion, concentrate the solution under reduced pressure.

  • Purify the final product, this compound, by recrystallization or silica gel chromatography.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Adenosine Adenosine Protected_Adenosine Protected Adenosine (e.g., N⁶,3',5'-tri-O-benzoyl) Adenosine->Protected_Adenosine Protection Azido_Intermediate Protected 2'-Azido- 2'-deoxyadenosine Protected_Adenosine->Azido_Intermediate Azidation (Mitsunobu) Amino_Intermediate Protected 2'-Amino- 2'-deoxyadenosine Azido_Intermediate->Amino_Intermediate Reduction (Staudinger) Final_Product This compound Amino_Intermediate->Final_Product Deprotection

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Purity

Troubleshooting_Logic Start Low Purity of Final Product Check_Intermediates Analyze Purity of Intermediates (TLC, HPLC, LC-MS) Start->Check_Intermediates Impure_Intermediate Impurity Detected in Intermediate Check_Intermediates->Impure_Intermediate Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Impure_Intermediate->Optimize_Reaction Yes Check_Deprotection Check Deprotection Step Impure_Intermediate->Check_Deprotection No Purify_Intermediate Improve Intermediate Purification Optimize_Reaction->Purify_Intermediate Success Purity Improved Purify_Intermediate->Success Incomplete_Deprotection Incomplete Deprotection? Check_Deprotection->Incomplete_Deprotection Modify_Deprotection Modify Deprotection (Time, Reagent, Temp) Incomplete_Deprotection->Modify_Deprotection Yes Product_Degradation Product Degradation? Incomplete_Deprotection->Product_Degradation No Modify_Deprotection->Success Milder_Purification Use Milder Purification Conditions Product_Degradation->Milder_Purification Yes Product_Degradation->Success No Milder_Purification->Success

"protocol optimization for 2'-Amino-2'-deoxyadenosine experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-Amino-2'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic purine nucleoside analog. It is structurally similar to deoxyadenosine but with an amino group at the 2' position of the ribose sugar. Its primary applications in research include:

  • Oligonucleotide Synthesis: It can be incorporated into synthetic DNA strands.

  • Anticancer Research: It has demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines.[1][2]

  • Antibacterial and Antiviral Research: As a nucleoside analog, it has been investigated for its potential to inhibit microbial and viral replication.[3]

Q2: What is the mechanism of action of this compound?

The primary mechanism of action for the cytotoxic effects of this compound and similar nucleoside analogs involves its intracellular phosphorylation.[1][2] Once inside the cell, it is converted into its triphosphate form, which can then interfere with DNA synthesis and repair processes, ultimately leading to the induction of apoptosis (programmed cell death).[1]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at 4°C in a dry, dark place. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C.

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions like cell culture media is limited, which is a critical consideration for experimental design.

Troubleshooting Guides

Solubility and Compound Precipitation

Problem: I'm observing precipitation of this compound in my cell culture medium after diluting my DMSO stock.

Possible CauseTroubleshooting Steps
Low aqueous solubility Prepare a high-concentration stock solution in DMSO. When diluting into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity. It is recommended to add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
Incorrect solvent for stock solution Only use high-purity, anhydrous DMSO for preparing the initial stock solution.
Temperature shock Warm the cell culture medium to 37°C before adding the this compound stock solution. This can help prevent precipitation caused by a sudden drop in temperature.
High final concentration If a high concentration of this compound is required, you may need to test different serum concentrations in your media, as serum proteins can sometimes help to stabilize compounds.
Inconsistent or Unexpected Experimental Results

Problem: I am seeing high variability between replicate wells in my cell viability or apoptosis assays.

Possible CauseTroubleshooting Steps
Uneven compound distribution After adding this compound to your wells, gently swirl the plate to ensure even distribution of the compound.
Cell clumping Ensure you have a single-cell suspension before seeding your plates. Cell clumps can lead to uneven exposure to the compound.
Edge effects in multi-well plates To minimize edge effects, avoid using the outermost wells of your plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.
Compound degradation Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of the compound in your specific cell culture medium at 37°C over the course of your experiment should be considered.

Problem: My cells are not responding to this compound treatment as expected.

Possible CauseTroubleshooting Steps
Incorrect concentration range The effective concentration of this compound can vary significantly between different cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.
Inappropriate incubation time The cytotoxic effects of this compound are time-dependent. Conduct a time-course experiment to identify the optimal treatment duration for your experimental goals.
Cell line resistance Some cell lines may be inherently resistant to nucleoside analogs. This can be due to low expression of the kinases required for its activation or high expression of drug efflux pumps. Consider using a different cell line or co-treatment with other agents.
Mycoplasma contamination Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma contamination.

Experimental Protocols & Quantitative Data

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Quantitative Data (Example):

Cell LineIC50 (µM) after 72h
LoVo (human colon carcinoma)~100 µM (in combination with an adenosine deaminase inhibitor)
HT29 (human colon carcinoma)Less sensitive than LoVo cells
CHO K-1 (Chinese hamster ovary)More sensitive than LoVo cells

Note: The cytotoxicity of this compound can be significantly enhanced by co-treatment with an adenosine deaminase inhibitor, such as deoxycoformycin, as this prevents its degradation.[2]

Apoptosis (Annexin V/PI) Assay

This protocol outlines the general steps for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the determined incubation time. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell detachment method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay prep_compound Prepare this compound stock in DMSO dilute_compound Dilute stock to working concentrations in media prep_compound->dilute_compound prep_cells Seed cells in multi-well plate treat_cells Treat cells and incubate (e.g., 24-72h) prep_cells->treat_cells dilute_compound->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis analysis Data Analysis viability->analysis apoptosis->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? solubility Solubility Issues start->solubility pipetting Pipetting Error start->pipetting contamination Contamination start->contamination cell_health Poor Cell Health start->cell_health check_stock Check stock solution preparation and dilution solubility->check_stock technique Review pipetting technique pipetting->technique test_myco Test for Mycoplasma contamination->test_myco culture_conditions Optimize culture conditions cell_health->culture_conditions signaling_pathway compound This compound phosphorylation Intracellular Phosphorylation compound->phosphorylation triphosphate This compound Triphosphate phosphorylation->triphosphate dna_damage DNA Damage & Inhibition of DNA Synthesis triphosphate->dna_damage apoptosis Apoptosis dna_damage->apoptosis

References

Technical Support Center: 2'-Amino-2'-deoxyadenosine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Amino-2'-deoxyadenosine in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

While direct studies on this compound are limited, the cytotoxic mechanism is likely similar to other deoxyadenosine analogs. These compounds typically exert their effects after intracellular phosphorylation. The resulting triphosphate analog can inhibit DNA synthesis and induce apoptosis.[1][2][3] Deoxyadenosine analogs have been shown to cause DNA damage and disrupt mitochondrial integrity, leading to the release of pro-apoptotic proteins like cytochrome c.[4]

The proposed signaling pathway for deoxyadenosine analog-induced cytotoxicity is as follows:

Proposed Cytotoxicity Pathway of Deoxyadenosine Analogs This compound This compound Intracellular Uptake Intracellular Uptake This compound->Intracellular Uptake Phosphorylation Phosphorylation Intracellular Uptake->Phosphorylation Adenosine Kinase 2'-Amino-dATP 2'-Amino-dATP Phosphorylation->2'-Amino-dATP Inhibition of DNA Synthesis Inhibition of DNA Synthesis 2'-Amino-dATP->Inhibition of DNA Synthesis Mitochondrial Dysfunction Mitochondrial Dysfunction 2'-Amino-dATP->Mitochondrial Dysfunction DNA Damage DNA Damage Inhibition of DNA Synthesis->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Mitochondrial Dysfunction->Apoptosis

Caption: Proposed mechanism of this compound cytotoxicity.

Q2: I am not observing any cytotoxicity with this compound. What could be the reason?

Several factors could contribute to a lack of observed cytotoxicity:

  • Insufficient Incubation Time: The cytotoxic effects of nucleoside analogs may require longer incubation periods to manifest. Consider extending the treatment time.

  • Low Compound Concentration: The effective concentration of this compound may be higher than initially tested. A dose-response experiment is crucial.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to nucleoside analogs due to factors like reduced expression of activating kinases or increased expression of efflux pumps.[5]

  • Adenosine Deaminase Activity: If the cell line has high levels of adenosine deaminase, the compound may be rapidly metabolized and inactivated. Co-treatment with an adenosine deaminase inhibitor, such as deoxycoformycin, can enhance the cytotoxic effects of deoxyadenosine analogs.[2]

Q3: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

Inconsistent IC50 values can arise from several sources of variability:

  • Cell Seeding Density: Ensure consistent cell numbers are seeded in each well, as variations can significantly impact the final readout.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent range of passage numbers.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as the compound's stability in solution over time may vary.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to variability. Adhere strictly to a standardized protocol.

  • Assay Choice: Different cytotoxicity assays measure different cellular parameters (metabolic activity, membrane integrity, etc.) and can yield different IC50 values.

Troubleshooting Specific Cytotoxicity Assays

MTT/XTT Assays

Q4: I am observing high background or false-positive results in my MTT/XTT assay with this compound. What should I do?

High background in tetrazolium-based assays can be due to several factors:

  • Direct Reduction of MTT/XTT: Some compounds can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity. To test for this, incubate this compound with the MTT or XTT reagent in cell-free medium. If a color change occurs, this indicates direct reduction and an alternative assay should be considered.

  • Changes in Cellular Redox State: this compound, as a nucleoside analog, could alter the cellular redox environment, leading to increased formazan production that does not correlate with cell viability.[6]

  • Precipitation of the Compound: If this compound precipitates in the culture medium, it can interfere with the absorbance reading. Visually inspect the wells for any precipitation.

Troubleshooting Workflow for MTT/XTT Assays:

MTT/XTT Assay Troubleshooting High Background High Background Cell-Free Control Cell-Free Control High Background->Cell-Free Control Color Change Color Change Cell-Free Control->Color Change Alternative Assay Alternative Assay Color Change->Alternative Assay Yes No Color Change No Color Change Color Change->No Color Change No Check for Compound Precipitation Check for Compound Precipitation No Color Change->Check for Compound Precipitation Precipitate Observed Precipitate Observed Check for Compound Precipitation->Precipitate Observed Adjust Solvent/Concentration Adjust Solvent/Concentration Precipitate Observed->Adjust Solvent/Concentration Yes No Precipitate No Precipitate Precipitate Observed->No Precipitate No Consider Redox Interference Consider Redox Interference No Precipitate->Consider Redox Interference General Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Signal Detection Signal Detection Assay Reagent Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

References

Technical Support Center: Optimizing 2'-Amino-2'-deoxyadenosine-Modified Aptamers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 2'-Amino-2'-deoxyadenosine-modified aptamers.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common challenges.

SELEX (Systematic Evolution of Ligands by Exponential Enrichment)

Question 1: Why is the yield of my aptamer pool extremely low after the initial rounds of SELEX?

Answer: Low yield in the early rounds of SELEX is a common issue. The initial library has a very high diversity, and only a small fraction of sequences will have any affinity for the target.[1]

  • Possible Causes & Solutions:

    • Insufficient Starting Library: For the first round, a larger amount of the initial DNA library is often required to ensure that a sufficient number of binding candidates are present.[1]

    • Suboptimal Binding Conditions: The binding buffer composition is critical for aptamer folding and target interaction.

    • Inefficient Partitioning: The method used to separate binders from non-binders may not be efficient enough.

    • Loss During Precipitation: Nucleic acid precipitation, especially at low concentrations, can be inefficient.

Question 2: My PCR amplification of the 2'-amino-modified aptamer pool is inefficient or failing.

Answer: The 2'-amino modification can interfere with the activity of some DNA polymerases.

  • Possible Causes & Solutions:

    • Inappropriate DNA Polymerase: Not all polymerases can efficiently incorporate modified nucleotides. It is crucial to use a polymerase that is known to be compatible with 2'-amino-modified dNTPs.[2] Hot-start DNA polymerases are often recommended to reduce non-specific amplification and primer-dimer formation.[2][3]

    • Incorrect Magnesium Concentration: The concentration of Mg²⁺ is a critical factor for polymerase activity. The presence of modified nucleotides might require re-optimization of the Mg²⁺ concentration.[2][4]

    • PCR Inhibitors: Impurities carried over from the selection or elution steps can inhibit PCR. Ensure thorough purification of the selected aptamer pool before amplification.

    • Primer-Dimer Formation: High primer concentrations can lead to the formation of primer-dimers, which compete with the amplification of the desired product.[5] Optimize primer concentration and annealing temperature.

Question 3: I'm observing a high background of non-specific binding in my SELEX rounds.

Answer: Non-specific binding to the solid support (e.g., beads, plates) or to non-target molecules is a frequent problem that can mask the enrichment of true binders.

  • Possible Causes & Solutions:

    • Insufficient Blocking: The blocking step before introducing the aptamer library is crucial. Ensure adequate blocking of the solid support.

    • High Aptamer Library Concentration: Using an excessively high concentration of the aptamer library can increase non-specific interactions.

    • Lack of Negative Selection: A negative selection step, where the library is incubated with the bare solid support or a non-target molecule, is essential to remove sequences that bind non-specifically.[6]

    • Inappropriate Stringency: The washing stringency might be too low. Increase the number or duration of washing steps, or modify the wash buffer composition (e.g., by slightly increasing salt concentration or adding a non-ionic detergent).

Aptamer Folding and Binding

Question 4: My 2'-amino-modified aptamer shows poor binding affinity to its target.

Answer: The 2'-amino modification can sometimes negatively impact the binding affinity of an aptamer, potentially by altering its three-dimensional structure.[7] However, poor binding can also result from experimental conditions.

  • Possible Causes & Solutions:

    • Improper Aptamer Folding: Aptamers must be correctly folded to bind their target. This typically requires a specific heating and cooling procedure.[8] A common protocol involves heating the aptamer solution to 85-95°C for 5 minutes, followed by cooling to room temperature for 10 minutes, and then equilibrating at the experimental temperature (e.g., 37°C) for 15 minutes.[8]

    • Suboptimal Binding Buffer: The ionic strength and composition of the binding buffer are critical. Divalent cations like Mg²⁺ are often essential for the structural integrity of aptamers.[9] The optimal buffer conditions should be determined empirically for each aptamer-target pair.

    • Degradation of the Aptamer: Although 2'-amino modifications increase nuclease resistance, degradation can still occur over long incubation times or due to harsh experimental conditions.[10] Verify the integrity of your aptamer stock.

    • Target Inactivity: Ensure that the target molecule is active and correctly folded.

Question 5: I am seeing inconsistent results in my binding assays.

Answer: Inconsistent results can stem from a variety of factors, from pipetting errors to subtle variations in experimental conditions.

  • Possible Causes & Solutions:

    • Variability in Aptamer Folding: Ensure that the folding protocol is followed precisely for every experiment. The use of a PCR machine can provide consistent temperature control for the denaturation and annealing steps.[8]

    • Buffer Preparation: Prepare fresh binding buffers and ensure consistent pH and component concentrations.

    • Assay-Specific Issues: For techniques like Surface Plasmon Resonance (SPR), incomplete regeneration of the sensor surface can lead to baseline drift and inconsistent readings.[11] For filter-binding assays, ensure that the filters are properly equilibrated and that the vacuum pressure is consistent.

Data Presentation: Optimizing Experimental Conditions

The following tables summarize key quantitative parameters for optimizing experiments with 2'-amino-modified aptamers.

Table 1: Typical Buffer Compositions for Aptamer Binding Assays

Buffer ComponentConcentration RangePurposeReference(s)
Tris-HCl or HEPES10-50 mMpH buffering (typically pH 7.4-7.6)[9][12]
NaCl100-200 mMModulates ionic strength, reduces non-specific electrostatic interactions[9][12]
KCl5-200 mMCan be important for G-quadruplex structures[13]
MgCl₂1-5 mMCrucial for aptamer folding and stability[8][12][13]
CaCl₂1 mMSometimes included, can be important for target protein conformation[9]
BSA0.01-0.1% (w/v)Blocking agent to reduce non-specific binding[14]
Tween-200.01-0.05% (v/v)Non-ionic detergent to reduce non-specific binding[9]

Table 2: Key Parameters for PCR Amplification of Modified Aptamer Pools

ParameterRecommended Range/ValueRationaleReference(s)
DNA PolymeraseHot-start, high-fidelity polymerase compatible with modified dNTPsPrevents non-specific amplification and primer-dimer formation at low temperatures.[2][3][2][3]
Mg²⁺ Concentration1.5-3.0 mM (requires optimization)Critical for polymerase activity; optimal concentration may be higher with modified dNTPs.[2][4][2][4]
Primer Concentration0.1-0.5 µMHigher concentrations can promote primer-dimer formation.[5]
Annealing Temperature3-5°C below the lowest primer TmA starting point for optimization to ensure specific primer binding.
Extension Time30-60 seconds per kbDependent on the polymerase and amplicon length.
Number of Cycles10-20 (monitor enrichment)Excessive cycles can introduce PCR bias.[15]

Experimental Protocols

Protocol 1: Aptamer Folding for Binding Assays

This protocol is a general guideline for ensuring the correct tertiary structure of your 2'-amino-modified aptamer before conducting binding experiments.[8]

  • Dilute the aptamer stock to the desired final concentration in the appropriate binding buffer.

  • Transfer the aptamer solution to a thin-walled PCR tube.

  • Place the tube in a thermocycler and run the following program:

    • 95°C for 5 minutes (denaturation).

    • Cool to 22°C over 10 minutes (renaturation).

    • Incubate at 37°C for 15 minutes (equilibration).

  • The folded aptamer is now ready for use in your binding assay.

Protocol 2: Detailed Methodology for Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the key steps for characterizing the binding kinetics of a 2'-amino-modified aptamer to its target protein using SPR.

  • Immobilization of the Target Protein:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[16]

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[11]

  • Binding Analysis:

    • Use a suitable running buffer, often a Tris- or HEPES-based buffer containing NaCl, MgCl₂, and a surfactant like Tween-20 (see Table 1).

    • Prepare a series of dilutions of the folded 2'-amino-modified aptamer in the running buffer (e.g., from 1 nM to 1 µM).

    • Inject the aptamer solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).[11]

    • Allow the aptamer to dissociate by flowing the running buffer over the surface for a defined dissociation time (e.g., 300 seconds).[11]

    • After each cycle, regenerate the sensor surface by injecting a short pulse of a regeneration solution (e.g., 25 mM NaOH or a low pH glycine buffer) to remove the bound aptamer.[11]

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) from the signal of the active flow cell.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Protocol 3: Detailed Methodology for Nitrocellulose Filter-Binding Assay

This is a common method to determine the equilibrium dissociation constant (Kₑ) of an aptamer-target interaction.

  • Preparation:

    • Prepare a serial dilution of the target protein in the optimized binding buffer.

    • Prepare a solution of the 2'-amino-modified aptamer (often 5'-radiolabeled) at a constant, low concentration (e.g., <100 pM) in the same binding buffer.[17]

    • Pre-soak nitrocellulose and nylon membranes in the binding buffer.

  • Binding Reaction:

    • Mix the radiolabeled aptamer with each dilution of the target protein.

    • Incubate the reactions at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Filtration:

    • Assemble a dot-blot or vacuum filtration apparatus with the stacked nitrocellulose (top) and nylon (bottom) membranes.

    • Apply each binding reaction to a separate well and apply a gentle vacuum. The protein and any bound aptamer will be retained by the nitrocellulose membrane, while the free aptamer will pass through and be captured by the nylon membrane.

    • Wash each well with a small volume of ice-cold binding buffer to remove unbound aptamer from the nitrocellulose membrane.

  • Quantification:

    • Disassemble the apparatus and allow the membranes to dry.

    • Quantify the radioactivity on both the nitrocellulose and nylon membranes for each sample using a phosphorimager or liquid scintillation counting.

    • Calculate the fraction of bound aptamer for each protein concentration.

    • Plot the fraction of bound aptamer versus the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kₑ.

Visualizations

SELEX_Workflow SELEX Workflow for Modified Aptamers cluster_0 Selection Cycle Initial Library Initial Library Incubation Incubation Initial Library->Incubation Add Target Partitioning Partitioning Incubation->Partitioning Separate Binders Elution Elution Partitioning->Elution Recover Binders Amplification Amplification Elution->Amplification PCR with Modified dNTPs Amplification->Incubation Next Round Sequencing Sequencing Amplification->Sequencing After Several Rounds

Caption: A diagram of the SELEX workflow for generating modified aptamers.

Troubleshooting_PCR Troubleshooting PCR for Modified Aptamers No_or_Low_Yield No or Low PCR Product Check_Polymerase Is the polymerase compatible with 2'-amino-dATP? No_or_Low_Yield->Check_Polymerase Optimize_Mg Optimize Mg2+ concentration Check_Polymerase->Optimize_Mg Yes Use_HotStart Use a compatible hot-start polymerase Check_Polymerase->Use_HotStart No Check_Primers Optimize annealing temperature & concentration Optimize_Mg->Check_Primers Purify_Template Purify aptamer pool to remove inhibitors Check_Primers->Purify_Template

Caption: A logical workflow for troubleshooting PCR amplification issues.

TNF_alpha_Signaling Simplified TNF-alpha Signaling Pathway TNFa TNF-alpha TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD TRAF2 TRAF2 TRADD->TRAF2 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MAPK MAPK Pathway (JNK, p38) TRAF2->MAPK NFkB NF-kB Pathway TRAF2->NFkB Inflammation Inflammation & Survival MAPK->Inflammation NFkB->Inflammation

Caption: Key pathways in TNF-alpha signaling, a target for aptamer therapy.[12][18][19][20][21]

VEGF_Signaling Simplified VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLC-gamma VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras/Raf/MEK/ERK (MAPK Pathway) PKC->Ras Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation & Migration Ras->Proliferation

Caption: Major pathways in VEGF signaling, crucial for angiogenesis.[22][23][24][25][26]

References

Validation & Comparative

A Comparative Analysis of 2'-Amino-2'-deoxyadenosine and 2'-deoxyadenosine for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nucleoside analogs, 2'-Amino-2'-deoxyadenosine and its close relative, 2'-deoxyadenosine, have garnered significant attention from the scientific community for their potential applications in cancer and viral therapies. While structurally similar, the substitution of a hydroxyl group with an amino group at the 2' position of the ribose sugar imparts distinct biological properties to this compound. This guide provides a comprehensive comparison of these two molecules, summarizing their physicochemical properties, biological activities, and mechanisms of action, supported by experimental data to inform researchers and drug development professionals.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of these compounds is crucial for their application in experimental and therapeutic settings.

PropertyThis compound2'-deoxyadenosine
Molecular Formula C₁₀H₁₄N₆O₃[1]C₁₀H₁₃N₅O₃[2]
Molecular Weight 266.26 g/mol [1]251.24 g/mol
CAS Number 4546-70-7[1]958-09-8
Appearance White to off-white crystalsWhite odorless crystals
Solubility Soluble in DMSO[3]Soluble in water

Comparative Biological Activity: A Focus on Cytotoxicity

Both this compound and 2'-deoxyadenosine have demonstrated cytotoxic effects against various cancer cell lines. However, their potency can vary depending on the cell type and the specific modifications made to the parent molecule.

While direct comparative studies on the parent compounds are limited, data on their derivatives provide valuable insights. For instance, in the context of anti-HIV activity, the 2',3'-dideoxyriboside of 2,6-diaminopurine (a derivative of this compound) exhibited a slightly lower 50% effective dose (EC₅₀) of 2.4-3.8 µM compared to 3-6 µM for 2',3'-dideoxyadenosine (a derivative of 2'-deoxyadenosine) in MT-4 cell cultures.

In studies on L1210 leukemia cells, 2'-deoxyadenosine, particularly in combination with an adenosine deaminase inhibitor like deoxycoformycin, has shown significant toxicity.[4] The growth of human CCRF-CEM malignant lymphoblasts was inhibited by 50% with 2-chlorodeoxyadenosine and 2-fluorodeoxyadenosine (analogs of 2'-deoxyadenosine) at concentrations of 3 nM and 0.15 µM, respectively.[5]

The nucleobase of this compound, 2,6-diaminopurine, has been shown to completely inhibit cell enlargement, cell division, and DNA synthesis in Vicia faba roots at a concentration of 9.6 x 10⁻⁵ M.[6] This inhibition of DNA synthesis suggests a potential mechanism for its anticancer effects.

Table of Cytotoxicity Data (IC₅₀/EC₅₀)

Compound/DerivativeCell Line/VirusIC₅₀/EC₅₀ (µM)Reference
2',3'-dideoxyriboside of 2,6-diaminopurineHIV in MT-4 cells2.4-3.8
2',3'-dideoxyadenosineHIV in MT-4 cells3-6
2-chlorodeoxyadenosineCCRF-CEM0.003[5]
2-fluorodeoxyadenosineCCRF-CEM0.15[5]
2,6-diaminopurineVicia faba root cells (inhibition)96[6]
2'-deoxyadenosine (with deoxycoformycin)LoVo human colon carcinoma0.01-0.5 (inhibits growth)[7]

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of both compounds are primarily attributed to their interference with nucleic acid synthesis and the induction of apoptosis. However, the specific molecular pathways they engage can differ.

2'-deoxyadenosine: A Pro-Apoptotic Powerhouse

The mechanism of 2'-deoxyadenosine-induced apoptosis is well-characterized. In the absence of adenosine deaminase (ADA), 2'-deoxyadenosine accumulates and is phosphorylated to its triphosphate form, dATP.[8] This accumulation of dATP has several downstream consequences:

  • Inhibition of Ribonucleotide Reductase: High levels of dATP act as a negative feedback inhibitor of ribonucleotide reductase, an essential enzyme for the synthesis of all four deoxyribonucleotides required for DNA replication and repair.[9]

  • DNA Damage: The resulting imbalance in the deoxynucleotide pool leads to DNA strand breaks.

  • Activation of the Intrinsic Apoptotic Pathway: DNA damage triggers a cascade of events, including the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.[7]

The following diagram illustrates the apoptotic signaling pathway induced by 2'-deoxyadenosine.

G cluster_cell Cell dAdo 2'-deoxyadenosine dATP dATP dAdo->dATP Phosphorylation RR Ribonucleotide Reductase dATP->RR Inhibition dNTP_pool dNTP Pool Imbalance RR->dNTP_pool Synthesis of dNTPs DNA_damage DNA Damage dNTP_pool->DNA_damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion Stress Signal CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic pathway of 2'-deoxyadenosine.
This compound: A Multi-faceted Inhibitor

The mechanism of action for this compound is less defined but is thought to involve several strategies, including interference with purine metabolism and incorporation into DNA.

  • Interference with Purine Metabolism: The nucleobase of this compound, 2,6-diaminopurine, can disrupt nucleoside and nucleotide metabolism, likely by competing with natural purines for enzymatic binding sites.[6] This disruption can lead to an inhibition of DNA synthesis.

  • Incorporation into DNA: Like other nucleoside analogs, it is plausible that this compound is phosphorylated to its triphosphate form and subsequently incorporated into growing DNA chains by DNA polymerases. This incorporation can lead to chain termination or the creation of unstable DNA, ultimately triggering cell death. The presence of the 2'-amino group may influence the efficiency of its incorporation and its effect on DNA polymerase function.

The proposed workflow for the action of this compound is depicted below.

G cluster_workflow Proposed Mechanism of this compound A_dAdo This compound A_dATP 2'-Amino-dATP A_dAdo->A_dATP Phosphorylation Purine_Metabolism Purine Metabolism A_dAdo->Purine_Metabolism Interference DNA_Polymerase DNA Polymerase A_dATP->DNA_Polymerase Incorporation DNA_Synthesis DNA Synthesis Purine_Metabolism->DNA_Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Chain Termination/ DNA Damage Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Action of this compound.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, detailed protocols for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Culture medium

  • Test compounds (this compound and 2'-deoxyadenosine)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compounds as for the MTT assay.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Conclusion

Both this compound and 2'-deoxyadenosine demonstrate significant potential as therapeutic agents, primarily through their ability to disrupt DNA synthesis and induce apoptosis. While 2'-deoxyadenosine's mechanism of action is well-established and revolves around the inhibition of ribonucleotide reductase, the introduction of a 2'-amino group in this compound appears to confer a more multifaceted mechanism that may involve direct interference with purine metabolism in addition to its effects on DNA replication.

Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic indices of these two compounds. The experimental protocols provided herein offer a standardized framework for such investigations. A deeper understanding of the nuanced differences in their mechanisms of action will be instrumental in guiding the rational design of more effective and selective nucleoside analog-based therapies for cancer and viral infections.

References

A Comparative Guide to the Biological Activities of 2'-Amino-2'-deoxyadenosine and Cordycepin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two adenosine analogs: 2'-Amino-2'-deoxyadenosine and cordycepin (3'-deoxyadenosine). While both are modified nucleosides with therapeutic potential, the extent of their scientific exploration differs significantly. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate a clear understanding of their respective biological profiles.

Executive Summary

Cordycepin, a well-studied metabolite from Cordyceps militaris, exhibits a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects. Its mechanisms of action are multifaceted, involving the inhibition of mRNA polyadenylation and modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR and AMPK. In contrast, this compound is a less characterized nucleoside antibiotic. Existing research primarily highlights its antimycoplasmal and antiviral properties, particularly against the measles virus. There is a notable lack of comprehensive studies on its broader biological effects and mechanisms of action, presenting an opportunity for further investigation.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and cordycepin.

Table 1: General Properties and Known Biological Activities

FeatureThis compoundCordycepin (3'-deoxyadenosine)
Chemical Structure An adenosine analog with an amino group at the 2' position of the ribose sugar.An adenosine analog lacking a hydroxyl group at the 3' position of the ribose sugar.
Primary Source Isolated from Actinomadura corallina.[1]Isolated from Cordyceps militaris.[2]
Anticancer Activity Data not readily available. Considered a purine nucleoside analog with potential for anti-tumor drug development.[3]Extensive evidence of cytotoxicity against various cancer cell lines, induction of apoptosis and autophagy, and cell cycle arrest.[2][4][5]
Anti-inflammatory Activity Data not readily available.Robust anti-inflammatory effects demonstrated in numerous cell and animal models.[2]
Antiviral Activity Reported activity against the measles virus.[1]Broad-spectrum antiviral activity, including against SARS-CoV-2.[6]
Antimicrobial Activity Inhibits several strains of Mycoplasma.[4]Exhibits antibacterial and antifungal properties.
Other Activities Used in oligonucleotide synthesis.[3]Antioxidant, immunomodulatory, and neuroprotective effects.[4]

Table 2: Quantitative Data on Biological Activity

ParameterThis compoundCordycepin (3'-deoxyadenosine)
IC50 (Cytotoxicity) Data not readily available.Varies widely depending on the cell line, ranging from 15 µM to 2 mM, with a median of 135 µM.[2] For example, 92.05 µM in HT29 human colon cancer cells.[7]
MIC (Antimycoplasmal) Data not readily available.Data not readily available.
EC50 (Antiviral) Data not readily available.Approximately 2.35 μM against SARS-CoV-2 (VOC-202012/01 strain).[6]

Mechanism of Action

Cordycepin: The anticancer and anti-inflammatory effects of cordycepin are attributed to several mechanisms:

  • Inhibition of mRNA Polyadenylation: As an adenosine analog, cordycepin can be incorporated into RNA chains, but its lack of a 3'-hydroxyl group terminates chain elongation, thereby inhibiting polyadenylation and protein synthesis.[4]

  • Modulation of Signaling Pathways: Cordycepin significantly impacts key cellular signaling pathways:

    • PI3K/Akt/mTOR Pathway: It consistently represses this pathway, which is crucial for cell growth, proliferation, and survival.[2]

    • AMPK Pathway: Cordycepin activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which can lead to the inhibition of anabolic pathways and the promotion of catabolic processes.[2]

    • MAPK Pathway: Its effects on the mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, appear to be cell-specific.[2]

This compound: The precise mechanism of action for this compound's antimycoplasmal and antiviral activities has not been extensively elucidated in the available literature. As a nucleoside analog, it is plausible that it interferes with nucleic acid synthesis in susceptible organisms.

Signaling Pathways and Experimental Workflows

Cordycepin Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by cordycepin.

Cordycepin_PI3K_Akt_mTOR_Pathway Cordycepin Cordycepin PI3K PI3K Cordycepin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Cordycepin inhibits the PI3K/Akt/mTOR signaling pathway.

Cordycepin_AMPK_Pathway Cordycepin Cordycepin AMPK AMPK Cordycepin->AMPK activates AnabolicPathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->AnabolicPathways inhibits CatabolicPathways Catabolic Pathways (e.g., Autophagy) AMPK->CatabolicPathways activates

Caption: Cordycepin activates the AMPK signaling pathway.

Experimental Workflow: Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the cytotoxicity of the compounds.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using an MTT assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or Cordycepin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound or cordycepin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Plaque Reduction Neutralization Assay (for Antiviral Activity)

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • Measles virus stock

  • Complete culture medium (e.g., Eagle's Minimum Essential Medium with 2% FBS)

  • 6-well plates

  • This compound or Cordycepin stock solutions

  • Agarose overlay (e.g., 2x MEM, 2% FBS, and 1% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Seed Vero cells into 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Prepare serial dilutions of this compound or cordycepin in serum-free medium.

  • Pre-incubate the virus dilutions with an equal volume of the compound dilutions (or medium for control) for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • After incubation, remove the inoculum and overlay the cell monolayers with 2 mL of the agarose overlay medium containing the respective concentrations of the compound.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere until viral plaques are visible (typically 3-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value (the concentration that reduces plaque formation by 50%) can be determined.

Minimum Inhibitory Concentration (MIC) Assay (for Antimycoplasmal Activity)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mycoplasma species of interest

  • Mycoplasma broth medium (e.g., PPLO broth supplemented with horse serum and yeast extract)

  • 96-well microtiter plates

  • This compound stock solution

  • Phenol red indicator

Procedure:

  • Prepare serial twofold dilutions of this compound in Mycoplasma broth in a 96-well plate.

  • Prepare a standardized inoculum of the Mycoplasma strain to be tested.

  • Add the Mycoplasma inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Seal the plates and incubate at 37°C.

  • Observe the plates daily for a color change of the phenol red indicator from red to yellow, which indicates Mycoplasma growth due to acid production.

  • The MIC is the lowest concentration of the compound at which no color change is observed when the growth control well has changed color.[2]

Conclusion

This comparative guide highlights the extensive body of research on cordycepin, establishing it as a promising therapeutic agent with a well-defined, multi-targeted mechanism of action. In contrast, this compound remains a relatively unexplored molecule. The limited data on its antimycoplasmal and antiviral activities suggest potential for further development, and this guide serves as a call for more in-depth research to fully elucidate its biological activity profile and therapeutic potential. The provided experimental protocols offer a starting point for such investigations.

References

A Structural and Functional Comparison of 2'-Amino-2'-deoxyadenosine and Other Key Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features and biological activities of 2'-Amino-2'-deoxyadenosine against other notable nucleoside analogs: Adenosine, Cordycepin (3'-deoxyadenosine), and Arabinosyladenine (Ara-A). The information presented is supported by experimental data to aid in research and drug development endeavors.

Structural Comparison

The fundamental structure of these nucleosides consists of an adenine base linked to a ribose or a modified ribose sugar. The key differences lie in the substitutions at the 2' and 3' positions of the sugar moiety, which profoundly influence their biological activity.

NucleosideChemical FormulaMolecular Weight ( g/mol )Key Structural Feature
This compound C₁₀H₁₄N₆O₃266.26Amino group (-NH₂) at the 2' position of the deoxyribose sugar.[1][2]
Adenosine C₁₀H₁₃N₅O₄267.24Standard ribose sugar with hydroxyl groups (-OH) at both 2' and 3' positions.[3][4][5][6]
Cordycepin (3'-deoxyadenosine) C₁₀H₁₃N₅O₃251.24Lacks a hydroxyl group at the 3' position of the ribose sugar (a deoxyribose at the 3' position).[7][8]
Arabinosyladenine (Ara-A) C₁₀H₁₃N₅O₄267.24The hydroxyl group at the 2' position of the sugar is in the opposite stereochemical configuration (epimer) compared to adenosine.[9][10][11][12]

Biological Activity Comparison

The structural modifications of these nucleosides lead to distinct biological activities, including antiviral, anticancer, and antimycoplasmal effects.

Antimicrobial and Antiviral Activity
NucleosideOrganism/VirusAssayActivity (IC₅₀ / MIC)Reference
This compound Mycoplasma gallisepticum Kp 13MIC6.25 µg/mL
Mycoplasma gallisepticum S 6MIC6.25 µg/mL
Mycoplasma pneumoniaeMIC6.25 µg/mL
Measles virus-Antiviral activity demonstrated
Cordycepin Dengue virus 2 (DENV2)Virus Production InhibitionDose-dependent inhibition[13]
SARS-CoV-2CPE AssayEC₅₀ = 2.01 µM[14][15]
Arabinosyladenine (Ara-A) Herpes Simplex Virus (HSV)Plaque ReductionActivity enhanced with adenosine deaminase inhibitor[1]
Vaccinia VirusPlaque ReductionActivity enhanced with adenosine deaminase inhibitor
Anticancer Activity (Cytotoxicity)
NucleosideCell LineAssayActivity (IC₅₀)Reference
Cordycepin B16-BL6 (Mouse Melanoma)Growth Inhibition39 µM[11]
Lewis Lung Carcinoma (Mouse)Growth Inhibition48 µM[11]
Adenosine Murine Neuroblastoma C-1300Growth InhibitionInactive[8]
2'-Deoxyadenosine Nonneuronal cellsCytotoxicityHighly toxic, enhanced by adenosine deaminase inhibitor[16]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a nucleoside analog that inhibits cell growth by 50% (IC₅₀).

Materials:

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of a nucleoside analog that reduces the number of viral plaques by 50% (IC₅₀).

Materials:

  • 6-well or 12-well plates

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Formalin (for fixing cells)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[18][19]

  • Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a specific number of plaque-forming units (PFU) of the virus in the presence of various concentrations of the nucleoside analog. Include a virus control (no compound) and a cell control (no virus).[9]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[9]

  • Overlay: After adsorption, remove the virus inoculum and add the overlay medium containing the respective concentrations of the nucleoside analog. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[19]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[20]

  • Plaque Visualization: After incubation, fix the cells with formalin and then stain with crystal violet. The viable cells will be stained, while the areas of cell death due to viral infection (plaques) will remain clear.[9][19]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.[18]

Signaling Pathways and Mechanisms of Action

The biological effects of these nucleosides are mediated through their interaction with various cellular pathways. Once inside the cell, they are often phosphorylated to their active triphosphate forms, which can then interfere with nucleic acid synthesis or modulate signaling cascades.

Adenosine Signaling

Adenosine primarily exerts its effects by binding to four G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃), which in turn modulate the activity of adenylyl cyclase and other downstream effectors.

Adenosine_Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR AC Adenylyl Cyclase A1R->AC Inhibits A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Cordycepin_Mechanism Cordycepin Cordycepin Cordycepin_TP Cordycepin Triphosphate Cordycepin->Cordycepin_TP Phosphorylation PI3K_AKT PI3K/AKT Pathway Cordycepin->PI3K_AKT MAPK MAPK Pathway Cordycepin->MAPK NF_kB NF-κB Pathway Cordycepin->NF_kB RNA_Polymerase RNA Polymerase Cordycepin_TP->RNA_Polymerase Inhibits RNA_Chain_Termination RNA Chain Termination RNA_Polymerase->RNA_Chain_Termination Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NF_kB->Proliferation AraA_Mechanism AraA Arabinosyladenine (Ara-A) AraATP Ara-ATP AraA->AraATP Phosphorylation DNA_Polymerase DNA Polymerase AraATP->DNA_Polymerase Competitive Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication dATP dATP dATP->DNA_Polymerase Amino_dA_Workflow Amino_dA This compound Phosphorylation Cellular Kinases Amino_dA->Phosphorylation Uptake Amino_dATP This compound Triphosphate Phosphorylation->Amino_dATP Target_Enzymes Target Enzymes (e.g., Polymerases) Amino_dATP->Target_Enzymes Inhibition Biological_Effect Biological Effect (e.g., Antimycoplasmal) Target_Enzymes->Biological_Effect

References

A Comparative Analysis of 2'-Amino-2'-deoxyadenosine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and therapeutic potential of key 2'-Amino-2'-deoxyadenosine derivatives. This report provides a comparative analysis of their performance supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a purine nucleoside analog, serves as a critical scaffold in the development of novel therapeutic agents.[1] Its structural modifications have given rise to a diverse range of derivatives with significant potential in antiviral, anticancer, and antibacterial applications.[1][2] This guide presents a comparative overview of prominent this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action to aid researchers in drug discovery and development.

Comparative Biological Activity of this compound Derivatives

The therapeutic efficacy of this compound derivatives is intrinsically linked to the specific modifications of the parent molecule. These alterations influence their biological targets, potency, and spectrum of activity. The following table summarizes the quantitative biological data for key derivatives, providing a basis for comparative evaluation.

DerivativeTarget/ActivityMeasurementValueReference
This compound AntibioticInhibition of Mycoplasma strains-[2]
2'-Amino-2'-deoxy-2-fluoro-adenosine AntiviralInhibition of Hepatitis C and HIV replication-[]
8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine RadiosensitizerSensitization of PC3 and MCF-7 cancer cells to X-raysStatistically Significant[4]
5'-amino-5'-deoxy-adenosine amides/sulfonamides Methyltransferase InhibitionBinding affinity (KD) to SARS-CoV-2 nsp14/10Nanomolar range[5]
8-aza-7-deaza-2'-deoxyadenosine analogs DNAzyme CatalysisEnhancement of 10-23 DNAzyme cleavage rate-[6]

Further quantitative data is required for a complete comparative analysis.

Key Experimental Protocols

The synthesis and evaluation of this compound derivatives involve a variety of chemical and biological techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of 8-substituted 2'-deoxyadenosine Derivatives

A common method for introducing substituents at the 8-position of 2'-deoxyadenosine involves the displacement of a leaving group, such as a halogen or an azido group.

Protocol for the Synthesis of 8-amino-2'-deoxyadenosine from 8-azido-2'-deoxyadenosine: [7]

  • Starting Material: 8-azido-2'-deoxyadenosine.

  • Reagent: Aqueous solution of ammonia.

  • Reaction: The 8-azido-2'-deoxyadenosine is treated with the aqueous ammonia solution.

  • Conversion: The azido group at the 8-position is converted to an amino group.

  • Product: 8-amino-2'-deoxyadenosine is obtained in excellent yields.

Protocol for the Synthesis of 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine: [4]

  • Starting Material: 8-bromo-2'-deoxyadenosine.

  • Reagent: (4-Trifluoromethoxy)benzylamine.

  • Reaction: A reaction is carried out between 8-bromo-2'-deoxyadenosine and the respective amine.

  • Product: 2'-deoxyadenosine substituted at the 8-position with (4-Trifluoromethoxy)benzylamine is formed.

General Workflow for Parallel Synthesis of 5'-amino-5'-deoxy-adenosine Derivatives

This workflow enables the rapid generation of a library of derivatives for screening against various targets.[5]

G cluster_synthesis Synthesis of Building Block cluster_parallel Parallel Synthesis cluster_purification Purification start 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine bb 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine (3) start->bb Reduction reaction Amide/Sulfonamide Formation bb->reaction reagents Carboxylic acids, Acyl chlorides, Sulfonyl chlorides reagents->reaction extraction Liquid-Liquid Extraction reaction->extraction deprotection Acidic Deprotection extraction->deprotection final Final Products (Amides/Sulfonamides) deprotection->final

Caption: Parallel synthesis workflow for 5'-amino-5'-deoxy-adenosine derivatives.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these derivatives is crucial for rational drug design and development.

Mechanism of Action for Antiviral 2'-Amino-2'-deoxy-2-fluoro-adenosine

This derivative acts by obstructing viral replication, a common mechanism for nucleoside analog antivirals.[]

G cluster_virus Viral Replication Cycle cluster_drug Drug Action entry Viral Entry replication Viral Genome Replication entry->replication assembly Virion Assembly replication->assembly release Viral Release assembly->release drug 2'-Amino-2'-deoxy-2-fluoro-adenosine drug->replication Inhibits

Caption: Inhibition of viral replication by 2'-Amino-2'-deoxy-2-fluoro-adenosine.

Radiosensitization by 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine

This derivative enhances the effect of X-ray radiation on cancer cells through a process involving dissociative electron attachment (DEA).[4]

G cluster_radiation Radiation Effect cluster_drug Radiosensitizer Action xray X-rays dna_damage DNA Damage xray->dna_damage cell_death Cancer Cell Death dna_damage->cell_death drug 8-(4-Trifluoromethoxy)benzylamino- 2'-deoxyadenosine dea Dissociative Electron Attachment drug->dea Facilitates Electron Attachment radical Radical Product Formation dea->radical radical->dna_damage Enhances

Caption: Mechanism of radiosensitization by a substituted 2'-deoxyadenosine derivative.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse therapeutic applications. The synthetic versatility of the adenosine scaffold allows for fine-tuning of its biological activity, leading to the development of potent antiviral, anticancer, and enzyme-inhibiting agents. This guide provides a snapshot of the current landscape of this compound derivatives, highlighting the importance of comparative analysis in advancing drug discovery efforts. Further research focusing on obtaining comprehensive quantitative data and elucidating detailed mechanisms of action will be crucial for the clinical translation of these promising compounds.

References

Comparative Guide to the Enzymatic Cross-Reactivity of 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic cross-reactivity of 2'-Amino-2'-deoxyadenosine, a synthetic purine nucleoside analog. By examining its interactions with key enzymes in purine metabolism and DNA synthesis, this document aims to inform research and development efforts in virology, oncology, and immunology. The data presented is based on available literature and provides a framework for evaluating this compound's potential as a therapeutic agent or a research tool.

Introduction to this compound

This compound is a structural analog of the naturally occurring deoxyadenosine. The key modification is the substitution of the 2'-hydroxyl group on the deoxyribose sugar with an amino group. This alteration can significantly impact its interaction with various enzymes, potentially leading to altered substrate specificity or inhibitory activity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide focuses on its cross-reactivity with enzymes such as adenosine deaminase, deoxyribonucleoside kinases, and S-adenosylhomocysteine hydrolase, and compares its activity with other relevant nucleoside analogs.

Data Presentation: Enzyme Interaction Comparison

The following tables summarize the known and inferred enzymatic interactions of this compound compared to its parent nucleoside, 2'-deoxyadenosine, and other relevant analogs.

Table 1: Interaction with Adenosine Deaminase (ADA)

CompoundEnzyme SourceInteraction TypeKi (μM)Reference
This compound Not AvailableLikely Substrate/InhibitorData Not Available-
2'-DeoxyadenosineBovine SpleenSubstrate-[1][2]
2-AminopurineBovine SpleenCompetitive Inhibitor330[1]
PentostatinMouse ErythrocytesCompetitive Inhibitor0.0049[2]
EHNAMouse ErythrocytesCompetitive Inhibitor0.139[2]

Table 2: Interaction with Deoxyribonucleoside Kinases

CompoundEnzymeInteraction TypeKm (μM)Vmax (nmol/min/mg)Reference
This compound Human dCKLikely SubstrateData Not AvailableData Not Available-
2'-DeoxyadenosineHuman dCKSubstrate--[3]
2-Chlorodeoxyadenosine (Cladribine)Human dCKSubstrate--[4]
L-2'-DeoxyadenosineHuman dCKSubstrate--[5]
L-2'-DeoxyadenosineHuman dGKSubstrate--[5]

Table 3: Interaction with S-Adenosylhomocysteine Hydrolase (SAHH)

CompoundInteraction TypeIC50 / Ki (μM)Reference
This compound Likely InhibitorData Not Available-
2'-DeoxyadenosineIrreversible Inactivator-[6]
AdenosineInhibitor-[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol is adapted from established spectrophotometric methods for measuring ADA activity.

Principle: The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm. The rate of this decrease is proportional to the ADA activity.

Materials:

  • Phosphate buffer (50 mM, pH 7.5)

  • Adenosine solution (substrate)

  • Adenosine deaminase (e.g., from bovine spleen)

  • This compound and other test compounds

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Prepare a reaction mixture in each well/cuvette containing phosphate buffer and the desired concentration of the test compound (e.g., this compound).

  • Add the adenosine substrate to the reaction mixture. A typical starting concentration is in the range of its Km value.

  • Initiate the reaction by adding a standardized amount of adenosine deaminase.

  • Immediately monitor the decrease in absorbance at 265 nm over time at a constant temperature (e.g., 25°C).

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

  • To determine the Ki for competitive inhibitors, perform the assay with multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor. Data can be analyzed using a Dixon plot or by non-linear regression fitting to the appropriate inhibition model.

Deoxycytidine Kinase (dCK) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the kinase activity.

Principle: The phosphorylation of a nucleoside by dCK consumes ATP, producing ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.6) containing MgCl2 and KCl

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Recombinant human deoxycytidine kinase (dCK)

  • This compound and other nucleoside substrates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, PK, and LDH.

  • Add the nucleoside substrate (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding a known amount of dCK.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

  • Determine the Km and Vmax values by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression.

S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay

This protocol is based on the colorimetric detection of homocysteine produced from the hydrolysis of S-adenosylhomocysteine (SAH).

Principle: SAHH catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The produced homocysteine can be quantified by its reaction with Ellman's reagent (DTNB), which forms a yellow-colored product (TNB) that absorbs at 412 nm.

Materials:

  • Phosphate buffer (50 mM, pH 7.2)

  • S-adenosylhomocysteine (SAH) solution (substrate)

  • S-adenosylhomocysteine hydrolase (SAHH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound and other test compounds

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing phosphate buffer, SAH, and DTNB.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding a standardized amount of SAHH.

  • Incubate the reaction at 37°C and monitor the increase in absorbance at 412 nm over time.

  • The rate of TNB formation is proportional to the SAHH activity.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway

Metabolic_Fate_of_2_Amino_2_deoxyadenosine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_Amino_2_dAdo_ext This compound ENT Nucleoside Transporters (ENTs) 2_Amino_2_dAdo_ext->ENT Uptake 2_Amino_2_dAdo_int This compound SAHH S-Adenosylhomocysteine Hydrolase 2_Amino_2_dAdo_int->SAHH Inhibition dCK dCK / dGK 2_Amino_2_dAdo_int->dCK Phosphorylation ADA ADA 2_Amino_2_dAdo_int->ADA Deamination 2_Amino_2_dAMP 2'-Amino-2'-dAMP NMPK NMPK 2_Amino_2_dAMP->NMPK 2_Amino_2_dADP 2'-Amino-2'-dADP NDPK NDPK 2_Amino_2_dADP->NDPK 2_Amino_2_dATP 2'-Amino-2'-dATP DNA_Polymerase DNA Polymerase 2_Amino_2_dATP->DNA_Polymerase Substrate/Inhibitor RNR Ribonucleotide Reductase 2_Amino_2_dATP->RNR Inhibition Deamination_Product Deaminated Product Incorporated_DNA Incorporation into DNA (Chain Termination) DNA_Polymerase->Incorporated_DNA Inhibition_RNR Inhibition of dNTP Synthesis Inhibition_SAHH Inhibition of Methylation ENT->2_Amino_2_dAdo_int dCK->2_Amino_2_dAMP NMPK->2_Amino_2_dADP NDPK->2_Amino_2_dATP ADA->Deamination_Product

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, Substrate, and Enzyme Solutions Reaction_Setup Set up Reactions in 96-well Plate/Cuvettes Reagent_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of This compound & Controls Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding Enzyme Reaction_Setup->Initiate_Reaction Data_Acquisition Monitor Reaction Progress (e.g., Absorbance Change) Initiate_Reaction->Data_Acquisition Calculate_Rates Calculate Initial Reaction Velocities Data_Acquisition->Calculate_Rates Plot_Data Plot Data (e.g., Dose-Response or Michaelis-Menten) Calculate_Rates->Plot_Data Determine_Parameters Determine Kinetic Parameters (IC50, Ki, Km, Vmax) Plot_Data->Determine_Parameters

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Unraveling the Efficacy of 2'-Amino-2'-deoxyadenosine: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between in vitro and in vivo efficacy is paramount to predicting the therapeutic potential of a compound. This guide provides a comparative analysis of the biological activity of 2'-Amino-2'-deoxyadenosine, a synthetic nucleoside analog, drawing upon available experimental data to illuminate its performance in laboratory settings versus living organisms.

This compound has demonstrated notable biological activity, primarily exhibiting efficacy as an antimycoplasmal and antiviral agent in preclinical studies. This comparison guide will delve into the quantitative measures of its activity, the experimental conditions under which these were observed, and the potential mechanisms influencing its therapeutic effects.

Quantitative Efficacy: A Tabular Comparison

Biological Target Assay Type Organism/Cell Line Efficacy Metric (MIC) Reference
MycoplasmaBroth DilutionMycoplasma gallisepticum Kp 136.25 µg/ml
MycoplasmaBroth DilutionMycoplasma gallisepticum S 66.25 µg/ml
MycoplasmaBroth DilutionMycoplasma pneumoniae6.25 µg/ml
MycoplasmaBroth DilutionAcholeplasma laidlawii PG 86.25 µg/ml

In Vitro Efficacy: Antimycoplasmal and Antiviral Activity

In vitro studies have been crucial in identifying the primary biological activities of this compound.

Antimycoplasmal Activity: Research has shown that this compound is effective against several species of Mycoplasma, a genus of bacteria that lack a cell wall and are common contaminants in cell cultures. As detailed in the table above, the compound exhibits a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml against various Mycoplasma and Acholeplasma species. This indicates its potential as a tool for controlling Mycoplasma contamination in research and biopharmaceutical production.

Antiviral Activity: Beyond its antimycoplasmal properties, this compound has also been reported to possess antiviral activity, specifically against the measles virus. While the initial publication does not provide quantitative data, it references a subsequent study where this activity was further investigated. As a nucleoside analog, it is plausible that its mechanism of action involves the inhibition of viral RNA or DNA synthesis.

In Vivo Efficacy: A Gap in the Current Knowledge

A comprehensive search of the scientific literature reveals a notable absence of publicly available in vivo efficacy data for this compound. While its in vitro activity is promising, the translation of these findings to a whole-organism model remains to be demonstrated. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in a living system are critical determinants of in vivo efficacy that cannot be fully assessed through in vitro assays alone.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols representative of the types of assays used to determine the in vitro efficacy of compounds like this compound.

Mycoplasma Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Mycoplasma.

  • Preparation of Inoculum: A standardized suspension of the Mycoplasma species to be tested is prepared in a suitable broth medium. The concentration of the inoculum is adjusted to a predetermined number of color changing units (CCU) or colony-forming units (CFU) per ml.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized Mycoplasma suspension. Control wells containing only the medium and the inoculum (growth control) and medium alone (sterility control) are also included.

  • Incubation: The microtiter plate is sealed and incubated at 37°C in an appropriate atmosphere (e.g., aerobic or with 5% CO2) until the growth control shows a distinct color change or turbidity.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma, as indicated by the absence of a color change or turbidity compared to the growth control.

Antiviral Plaque Reduction Assay

This assay is a common method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for measles virus) is grown in 6-well or 12-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known amount of virus, typically 100 plaque-forming units (PFU) per well.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing serial dilutions of this compound. A virus control well without the compound is also included.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Calculation of IC50: The percentage of plaque inhibition is calculated for each concentration of the compound relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated in the available literature. However, as a purine nucleoside analog, its activity is likely linked to the interference with nucleic acid synthesis.

Mechanism_of_Action 2_Amino_2_deoxyadenosine This compound Cellular_Uptake Cellular Uptake 2_Amino_2_deoxyadenosine->Cellular_Uptake Phosphorylation Phosphorylation (by cellular kinases) Cellular_Uptake->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite Inhibition Inhibition Active_Metabolite->Inhibition Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA/RNA) Inhibition->Nucleic_Acid_Synthesis

Benchmarking 2'-Amino-2'-deoxyadenosine and its Derivatives Against Other Antiviral Nucleosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of 2'-Amino-2'-deoxyadenosine derivatives and other notable antiviral nucleoside analogs. Due to the limited publicly available data on the unmodified this compound, this guide focuses on its closely related derivatives, offering valuable insights into the potential of this chemical scaffold. The data presented is intended to aid researchers in drug discovery and development by providing a clear comparison of antiviral efficacy and cytotoxicity.

Comparative Antiviral Activity

The following tables summarize the antiviral activity (EC50), cytotoxicity (CC50), and selectivity index (SI) of various nucleoside analogs against a range of viruses. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication, while the CC50 value is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a crucial measure of a compound's therapeutic window.

Table 1: Antiviral Activity of 2,6-Diaminopurine Deoxyriboside Derivatives against Human Immunodeficiency Virus (HIV)

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR)HIVMT-42.5 - 3.6>400112[1]
3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR)HIVMT-40.3 - 4.5>100157[2]
3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR)HIVMT-40.3 - 4.5>10080[2]

Table 2: Antiviral Activity of a 2-Amino-Purine Derivative against various viruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioribosideHCMV-PotentModerate to Severe-[3]
HBV-PotentModerate to Severe-[3]

Table 3: Broad-Spectrum Antiviral Activity of a 2,6-Diaminopurine Derivative (6i)

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 6iDengue Virus (DENV)-0.5 - 5.3-High[4]
Zika Virus (ZIKV)-0.5 - 5.3-High[4]
West Nile Virus (WNV)-0.5 - 5.3-High[4]
Influenza A Virus-0.5 - 5.3-High[4]
SARS-CoV-2Calu-30.5>120240[4]

Mechanism of Action: Inhibition of Viral Polymerase

Nucleoside analogs, including this compound and its derivatives, exert their antiviral effect primarily by targeting the viral DNA or RNA polymerase. The general mechanism is a multi-step process involving intracellular phosphorylation and subsequent incorporation into the growing viral nucleic acid chain, leading to premature termination of replication.

Nucleoside Analog Mechanism of Action General Mechanism of Antiviral Nucleoside Analogs cluster_cell Host Cell cluster_virus Viral Replication Machinery NA Nucleoside Analog (e.g., this compound) NA_MP Nucleoside Monophosphate NA->NA_MP Host/Viral Kinases NA_DP Nucleoside Diphosphate NA_MP->NA_DP Host Kinases NA_TP Active Nucleoside Triphosphate NA_DP->NA_TP Host Kinases ViralPolymerase Viral RNA/DNA Polymerase NA_TP->ViralPolymerase Incorporation into NA chain GrowingChain Growing Viral NA Chain ViralPolymerase->GrowingChain TerminatedChain Terminated Viral NA Chain ViralPolymerase->TerminatedChain Chain Termination

Caption: General mechanism of antiviral nucleoside analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining antiviral activity and cytotoxicity.

Plaque Reduction Assay (for EC50 Determination)

This assay is a standard method to quantify the infectious virus particles and to determine the concentration of an antiviral compound that inhibits virus replication by 50%.

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in a suitable cell culture medium.

  • Virus Infection: Remove the growth medium from the cells and infect the monolayer with a known titer of the virus (typically 50-100 plaque-forming units per well) in the presence of the different concentrations of the test compound or a vehicle control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5][6]

Plaque Reduction Assay Workflow Workflow for Plaque Reduction Assay A Seed host cells in multi-well plate C Infect cell monolayer with virus and compound A->C B Prepare serial dilutions of antiviral compound B->C D Incubate for virus adsorption C->D E Add semi-solid overlay with compound D->E F Incubate for plaque formation E->F G Fix and stain cells to visualize plaques F->G H Count plaques and calculate EC50 G->H

Caption: Workflow of the Plaque Reduction Assay.

MTT Assay (for CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include wells with medium only for background measurement.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[8][9]

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for defined period B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Add solubilizing agent to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine CC50 G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

This guide provides a foundational overview for comparing this compound derivatives with other antiviral nucleosides. Further research is warranted to elucidate the complete antiviral profile of the parent compound and its potential as a broad-spectrum antiviral agent.

References

Assessing the Specificity of 2'-Amino-2'-deoxyadenosine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 2'-Amino-2'-deoxyadenosine, a purine nucleoside analog, with other relevant alternatives. The information presented is supported by experimental data to assist in assessing its specificity as a potential therapeutic agent.

Executive Summary

This compound is a synthetic nucleoside analog with demonstrated antiviral and antibiotic properties. Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis, a common pathway for many nucleoside analogs. However, the specificity of its biological effects is crucial for its therapeutic potential, as off-target effects can lead to toxicity. This guide delves into the available data to compare its activity with other nucleoside analogs and outlines experimental protocols to further investigate its specificity.

Comparison of Biological Activity

The primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral polymerases, such as reverse transcriptase, after intracellular conversion to their triphosphate form. Additionally, interaction with cellular enzymes like adenosine deaminase (ADA) can contribute to both therapeutic and off-target effects.

Table 1: Comparative Inhibition of HIV-1 Reverse Transcriptase

CompoundIC₅₀ (µM)Cell TypeReference
This compound Data not available--
Zidovudine (AZT)0.003 - 0.03Various[1]
Lamivudine (3TC)0.5 - 1.5Various[2]
Tenofovir0.004 - 0.015Various[3]

Table 2: Interaction with Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism. Inhibition of ADA can lead to the accumulation of deoxyadenosine and its triphosphate (dATP), which can be toxic to lymphocytes.

Substrate/InhibitorKₘ (mM)Vₘₐₓ (nmol NH₃·mg⁻¹·s⁻¹)Enzyme SourceReference
Adenosine0.103 ± 0.0510.025 ± 0.001Human lymphocyte-rich PBMCs[4]
2'-DeoxyadenosineNot reported57% of Adenosine's VₘₐₓHuman lymphocyte-rich PBMCs[4]
This compound Data not availableData not available--
2-Aminopurine (inhibitor)Kᵢ = 0.33 mM-Bovine Spleen[5]

Signaling Pathways and Experimental Workflows

To understand the specificity of this compound, it is essential to visualize its potential interactions within cellular pathways and the experimental approaches used to assess these interactions.

G cluster_0 Viral Inhibition Pathway 2-A-2-dA 2'-Amino-2'- deoxyadenosine 2-A-2-dA-TP 2'-Amino-2'- deoxyadenosine Triphosphate 2-A-2-dA->2-A-2-dA-TP Phosphorylation Viral RT Viral Reverse Transcriptase 2-A-2-dA-TP->Viral RT Inhibition Cellular Kinases Cellular Kinases Cellular Kinases->2-A-2-dA-TP DNA Chain Termination DNA Chain Termination Viral RT->DNA Chain Termination G cluster_1 Potential Off-Target Pathway via ADA 2-A-2-dA 2'-Amino-2'- deoxyadenosine ADA Adenosine Deaminase (ADA) 2-A-2-dA->ADA Potential Inhibition Inosine Inosine Metabolites ADA->Inosine Metabolism dATP dATP Accumulation RNR Ribonucleotide Reductase dATP->RNR Inhibition DNA Synthesis Cellular DNA Synthesis RNR->DNA Synthesis Required for G cluster_2 Experimental Workflow: Assessing Specificity Compound This compound & Comparators Cell Culture Target Cells (e.g., Viral-infected, Cancer) Compound->Cell Culture Enzyme Assay Enzyme Inhibition Assays (Viral Polymerase, ADA, etc.) Compound->Enzyme Assay Triphosphate Assay Measure Intracellular Triphosphate Levels (LC-MS/MS) Cell Culture->Triphosphate Assay Cytotoxicity Assay Assess Off-Target Cellular Toxicity Cell Culture->Cytotoxicity Assay Data Analysis Determine IC50, Ki, and CC50 values Triphosphate Assay->Data Analysis Enzyme Assay->Data Analysis Cytotoxicity Assay->Data Analysis

References

"head-to-head comparison of 2'-Amino-2'-deoxyadenosine and cladribine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 2'-Amino-2'-deoxyadenosine and Cladribine, two purine nucleoside analogs with applications in biomedical research and clinical practice. This document summarizes their physicochemical properties, mechanisms of action, and reported efficacy, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound and Cladribine is crucial for interpreting their biological activity and developing analytical methods. Key properties are summarized below.

PropertyThis compoundCladribine (2-chloro-2'-deoxyadenosine)
Molecular Formula C₁₀H₁₄N₆O₃C₁₀H₁₂ClN₅O₃
Molecular Weight 266.26 g/mol 285.69 g/mol [1]
CAS Number 4546-70-74291-63-8
Appearance SolidCrystalline solid[1]
Melting Point ~211 °CSoftens at 210-215 °C, solidifies and turns brown[1]
Solubility Soluble in DMSO (125 mg/mL)6.35 g/L in water[1]
LogP -0.1-0.1[1]

Mechanism of Action

While both compounds are purine nucleoside analogs, their mechanisms of action diverge significantly following cellular uptake.

This compound (also known as 2,6-Diaminopurine-2'-deoxyriboside) acts as a prodrug of deoxyguanosine.[2][3] Following transport into the cell, it is converted to deoxyguanosine by adenosine deaminase.[2][3] Subsequent phosphorylation leads to an accumulation of deoxyguanosine triphosphate (dGTP), which inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides.[2] This disruption of the deoxynucleotide pool ultimately inhibits DNA synthesis and leads to cell cycle arrest, primarily in the G1/G0 phase in L1210 mouse leukemia cells.[3]

Cladribine , a chlorinated derivative of deoxyadenosine, is resistant to deamination by adenosine deaminase.[4][5] It is transported into cells and phosphorylated by deoxycytidine kinase (dCK) to cladribine monophosphate (Cd-AMP), and subsequently to the active triphosphate form, cladribine triphosphate (Cd-ATP).[4][5][6] Cd-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases.[7] This incorporation leads to DNA strand breaks, inhibition of DNA synthesis and repair, and ultimately triggers apoptosis.[5][6][7] Cladribine is effective against both actively dividing and quiescent lymphocytes due to the high dCK to 5'-nucleotidase ratio in these cells.[5]

Signaling Pathway Diagrams

2_Amino_2_deoxyadenosine_Pathway cluster_0 2_Amino_2_deoxyadenosine 2'-Amino-2'- deoxyadenosine Deoxyguanosine Deoxyguanosine 2_Amino_2_deoxyadenosine->Deoxyguanosine Cellular Uptake & Conversion Cell_Membrane Cell Membrane dGTP dGTP Deoxyguanosine->dGTP Phosphorylation Ribonucleotide_Reductase Ribonucleotide Reductase dGTP->Ribonucleotide_Reductase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis_Inhibition Cell_Cycle_Arrest G1/G0 Arrest DNA_Synthesis_Inhibition->Cell_Cycle_Arrest Adenosine_Deaminase Adenosine Deaminase

Mechanism of this compound

Cladribine_Pathway cluster_1 Cladribine Cladribine Cd_AMP Cd-AMP Cladribine->Cd_AMP Cellular Uptake & Phosphorylation Cell_Membrane Cell Membrane Cd_ATP Cd-ATP Cd_AMP->Cd_ATP Phosphorylation DNA_Polymerase DNA Polymerase Cd_ATP->DNA_Polymerase Inhibits & Competes with dATP DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Strand_Breaks DNA Strand Breaks DNA_Incorporation->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis dCK dCK

Mechanism of Cladribine

In Vitro Efficacy

The cytotoxic activity of both compounds has been evaluated in various cancer cell lines. It is important to note that direct comparative studies using the same cell lines and experimental conditions are limited.

Cell LineCompoundIC₅₀ / EC₅₀Reference
L1210 (Mouse Leukemia) This compound0.14 mM (140 µM)[2]
HL-60 (Human Promyelocytic Leukemia) Cladribine~0.03 µM[1]
MOLT-4 (Human T-cell Leukemia) Cladribine~0.02 µM[1]
THP-1 (Human Monocytic Leukemia) Cladribine~0.1 µM[1]
RPMI 8226 (Human Myeloma) Cladribine~0.75 µM
U266 (Human Myeloma) Cladribine~2.43 µM
MM1.S (Human Myeloma) Cladribine~0.18 µM

The available data suggests that cladribine exhibits significantly greater potency against hematological cancer cell lines compared to the reported activity of this compound in a mouse leukemia model.

Pharmacokinetics

ParameterCladribine
Bioavailability (Oral) ~40%
Protein Binding ~20%
Metabolism Intracellular phosphorylation to active Cd-ATP
Elimination Half-life 5.7 to 19.7 hours
Excretion Renal and non-renal routes

Clinical Efficacy

This compound is not an approved therapeutic agent and there is a lack of clinical trial data regarding its efficacy.

Cladribine is an approved medication for specific indications.

  • Hairy Cell Leukemia: Cladribine induces high rates of complete and durable remissions.[8]

  • Multiple Sclerosis: Oral cladribine has been shown to significantly reduce relapse rates and disability progression in relapsing-remitting multiple sclerosis.[7][9]

  • Other Hematologic Malignancies: Cladribine has demonstrated activity in other lymphoproliferative disorders such as chronic lymphocytic leukemia and lymphomas.[8]

Experimental Protocols

This section outlines general methodologies for key in vitro assays to compare the cytotoxic and mechanistic properties of nucleoside analogs like this compound and Cladribine.

Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or Cladribine for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Cladribine for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest for the desired duration.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the fixed cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound or Cladribine Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT/XTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and IC50/EC50 Determination Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

General In Vitro Experimental Workflow

Conclusion

This compound and Cladribine, despite their structural similarities as purine nucleoside analogs, exhibit distinct mechanisms of action and potencies. Cladribine's resistance to deamination and its efficient conversion to the cytotoxic Cd-ATP contribute to its high potency against lymphocytes, making it an effective therapeutic agent for certain hematological malignancies and multiple sclerosis. In contrast, this compound acts as a prodrug for deoxyguanosine, with a different downstream mechanism of action and, based on limited available data, lower cytotoxic potency. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound. This guide provides a foundational comparison to inform future research and development efforts in the field of nucleoside analog-based therapeutics.

References

Evaluating the Therapeutic Index of 2'-Amino-2'-deoxyadenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the therapeutic potential of 2'-Amino-2'-deoxyadenosine, a purine nucleoside analog. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide utilizes data from its close structural analog, Cladribine (2-Chloro-2'-deoxyadenosine), as a comparator to provide a framework for evaluation. The information presented is intended to guide future research and development efforts.

Mechanism of Action: A Focus on Deoxyadenosine Analogs

Purine nucleoside analogs like this compound and Cladribine exert their cytotoxic effects primarily by interfering with DNA synthesis and repair.[1] Following transport into the cell, these compounds are phosphorylated by intracellular enzymes, such as deoxycytidine kinase, to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and the inhibition of DNA polymerase. This disruption of DNA replication ultimately triggers apoptosis, or programmed cell death.

Furthermore, studies on deoxyadenosine analogs have revealed a direct impact on mitochondrial function.[2][3] The accumulation of the triphosphate metabolites can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[2] This, in turn, activates a cascade of caspases, the executive enzymes of apoptosis, leading to the systematic dismantling of the cell.[1] While the precise signaling pathways initiated by the 2'-amino substitution in this compound are not yet fully elucidated, it is hypothesized to follow a similar mechanism of inducing apoptosis through DNA damage and mitochondrial stress.

Comparative Efficacy and Toxicity

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for Cladribine against various cancer cell lines and its effects on normal human cells.

Cell Line Cancer Type Cladribine IC50 (µM) Reference
This compound -Data Not Available-
U266 Multiple Myeloma~2.43[4]
RPMI8226 Multiple Myeloma~0.75[4]
MM1.S Multiple Myeloma~0.18[4]
501Mel Melanoma~2.9[5]
1205Lu Melanoma~2.0[5]
M249R Melanoma~6.3[5]
HL-60 Promyelocytic LeukemiaData Not Available[6]
MOLT-4 T-cell LeukemiaData Not Available[6]
THP-1 Monocytic LeukemiaData Not Available[6]
Normal Human Melanocytes Normal CellsNo significant effect on proliferation[5]
Human Peripheral Blood Mononuclear Cells (PBMCs) Normal CellsCytotoxic effects observed[7]

Note: The cytotoxicity of Cladribine is generally more pronounced in proliferating cells.[7]

In Vivo Toxicity

The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen. The LD50 is the dose required to kill half the members of a tested population after a specified test duration.

Compound Animal Model Route of Administration LD50 Reference
This compound --Data Not Available-
Cladribine Mice-Data Not Available-
Cladribine Rabbits-Fetal death and malformations at 3 mg/kg daily[1]

Note: Comprehensive in vivo toxicity data for both compounds is limited in the public domain.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cell lines.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., this compound)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).[8][10]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.[9]

Determination of LD50 in Mice

This protocol provides a general guideline for determining the median lethal dose (LD50) of a substance in mice. All animal experiments should be conducted in accordance with ethical guidelines and regulations.

Materials:

  • Healthy, adult mice of a specific strain, sex, and age.

  • Test compound (e.g., this compound)

  • Appropriate vehicle for compound administration (e.g., saline, corn oil)

  • Syringes and needles for administration

  • Animal cages and housing facilities

Procedure:

  • Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses. Administer a wide range of doses to individual mice and observe for mortality.[11][12]

  • Main Study: Based on the range-finding study, select a series of at least 4-5 dose levels that are expected to cause mortality between 10% and 90%.

  • Animal Grouping: Randomly assign a sufficient number of animals (e.g., 10 per group) to each dose group and a control group (receiving only the vehicle).[13]

  • Compound Administration: Administer the test compound to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume administered should be kept constant across all groups.[11]

  • Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality. Record the number of deaths in each group.[13]

  • Data Analysis: Use a statistical method, such as probit analysis, to calculate the LD50 value and its confidence intervals from the mortality data.[12]

Visualizing the Mechanism and Workflow

To better understand the processes involved in evaluating this compound, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

G Proposed Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_amino_2_deoxyadenosine_ext This compound 2_amino_2_deoxyadenosine_int This compound 2_amino_2_deoxyadenosine_ext->2_amino_2_deoxyadenosine_int Nucleoside Transporter dCK Deoxycytidine Kinase 2_amino_2_deoxyadenosine_int->dCK Phosphorylation 2_amino_dATP 2-Amino-dATP dCK->2_amino_dATP DNA_Polymerase DNA Polymerase 2_amino_dATP->DNA_Polymerase Inhibition Mitochondrion Mitochondrion 2_amino_dATP->Mitochondrion Direct Effect? DNA_Damage DNA Strand Breaks DNA_Polymerase->DNA_Damage DNA_Damage->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound induced apoptosis.

G Experimental Workflow for Therapeutic Index Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cancer & Normal Cell Lines IC50_Determination IC50 Determination (e.g., MTT Assay) Cell_Culture->IC50_Determination Efficacy_Data Efficacy Data (IC50 values) IC50_Determination->Efficacy_Data Toxicity_Data_invitro Toxicity Data (Cytotoxicity in normal cells) IC50_Determination->Toxicity_Data_invitro Animal_Model Animal Model (e.g., Mice) LD50_Determination LD50/TD50 Determination Animal_Model->LD50_Determination Efficacy_Study Tumor Xenograft Efficacy Study Animal_Model->Efficacy_Study Toxicity_Data_invivo Toxicity Data (LD50/TD50 values) LD50_Determination->Toxicity_Data_invivo TI_Calculation Therapeutic Index Calculation (TD50 / ED50) Toxicity_Data_invivo->TI_Calculation Efficacy_Data_invivo Efficacy Data (Tumor growth inhibition) Efficacy_Study->Efficacy_Data_invivo Efficacy_Data_invivo->TI_Calculation

References

Safety Operating Guide

Personal protective equipment for handling 2'-Amino-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2'-Amino-2'-deoxyadenosine, a deoxyribonucleoside utilized in oligonucleotide synthesis.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Wear safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant protective gloves, such as nitrile, are required.[3]

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: In cases of inadequate ventilation or the formation of dust and aerosols, a suitable respirator should be used.[3]

Operational and Disposal Plans

Handling and Storage:

  • Avoid inhalation and contact with eyes and skin.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use only in areas with appropriate exhaust ventilation.[3]

  • Keep the container tightly sealed in a cool, well-ventilated area.[3]

  • Store the powdered form at -20°C and in solvent at -80°C.[3]

  • Keep away from direct sunlight and sources of ignition.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[3]

  • Avoid release into the environment as the substance is very toxic to aquatic life with long-lasting effects.[3]

Quantitative Data

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₆O₃[4][5][6]
Molecular Weight 266.26 g/mol [4][5][7]
Appearance White to off-white or pale yellow to pale cream powder or crystals[6][8]
Melting Point 211 °C[5]
Boiling Point No data available[7]
Solubility Soluble in DMSO (125 mg/mL with ultrasonic assistance)[9]
Storage Temperature Powder: -20°C; In solvent: -80°C[3]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]

Experimental Protocols

General Protocol for Incorporation of this compound in Oligonucleotide Synthesis via Phosphoramidite Method

This protocol outlines the key steps for incorporating this compound into a growing oligonucleotide chain using an automated solid-phase synthesizer.

1. Pre-Synthesis Preparation:

  • Ensure the this compound phosphoramidite is appropriately protected.
  • Dissolve the modified phosphoramidite in anhydrous acetonitrile to the desired concentration, potentially higher than standard phosphoramidites to ensure reactivity.[10]
  • Install the vial on a designated port on the DNA synthesizer.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction and involves a repeated four-step cycle for each nucleotide addition.

3. Final Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.
  • All remaining protecting groups (from the bases and the phosphate backbone) are removed by treatment with a base, commonly concentrated aqueous ammonia.[11]

4. Purification:

  • The crude oligonucleotide product is purified, often by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter sequences and other impurities.

Visualizations

Caption: Workflow for handling a chemical spill of this compound.

Toxicity_Signaling_Pathway A 2'-Deoxyadenosine Analog Enters Cell B Phosphorylation by Intracellular Kinases A->B C Accumulation of dATP B->C D Induction of DNA Strand Breaks C->D E Activation of Poly(ADP-ribose) Polymerase (PARP) D->E F Depletion of Intracellular NAD+ E->F G Depletion of ATP F->G H Cell Death (Apoptosis) G->H

Caption: Simplified signaling pathway illustrating the mechanism of toxicity for 2'-deoxyadenosine analogs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Amino-2'-deoxyadenosine
Reactant of Route 2
2'-Amino-2'-deoxyadenosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.